6-(1H-pyrrol-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyrrol-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZGJVWTLSDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308152 | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478260-01-4 | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrrol-1-yl)quinoxaline
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 6-(1H-pyrrol-1-yl)quinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoxaline moiety is a core component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The addition of a pyrrole ring, another privileged heterocycle, creates a versatile platform for the development of novel molecular entities.[6][7] This document details a robust two-step synthetic sequence, beginning with the preparation of the key intermediate, 6-aminoquinoxaline, followed by its conversion to the target compound via an acid-catalyzed condensation. We provide detailed, step-by-step protocols, in-depth characterization data, and the scientific rationale behind the chosen experimental parameters, designed for researchers in drug discovery and organic synthesis.
Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route must prioritize efficiency, reliability, and the availability of starting materials. For the target molecule, this compound, a logical retrosynthetic disconnection breaks the C-N bond between the quinoxaline and pyrrole rings. This approach identifies 6-aminoquinoxaline as the primary advanced intermediate. The pyrrole ring can then be constructed onto this amine using a well-established cyclocondensation reaction.
Two classical methods for the formation of N-substituted pyrroles from primary amines are the Paal-Knorr synthesis and the Clauson-Kaas reaction.[8][9][10][11][12] Both pathways are highly effective. The Clauson-Kaas reaction, which utilizes 2,5-dialkoxytetrahydrofuran as a stable precursor to the required 1,4-dicarbonyl species, is selected for this guide due to its widespread use and operational simplicity.[13][14][15]
The precursor, 6-aminoquinoxaline, is readily accessible via the catalytic hydrogenation of 6-nitroquinoxaline, a common and high-yielding transformation.[16] This establishes a straightforward and scalable two-step synthesis from commercially available starting materials.
Diagram 1: Retrosynthetic analysis and forward synthetic pathway for this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, where the successful synthesis of a pure intermediate in the first step is crucial for the success of the subsequent transformation.
Synthesis of Precursor: 6-Aminoquinoxaline
This procedure details the reduction of a nitro group to a primary amine, a fundamental transformation in organic synthesis. Palladium on carbon (Pd/C) is an excellent catalyst for this reaction, offering high efficiency and easy removal by filtration.
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-nitroquinoxaline (1.0 g, 5.71 mmol) and methanol (40 mL).
-
Inerting: Carefully add 10% Palladium on carbon (100 mg, 10% w/w). The flask is then sealed, evacuated, and backfilled with hydrogen gas from a balloon three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure) at room temperature for 4-6 hours.
-
Causality Insight: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, gaseous hydrogen, and the dissolved substrate for an efficient reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (6-nitroquinoxaline) and the appearance of a new, more polar spot (6-aminoquinoxaline) indicates completion.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Trustworthiness Principle: Filtering through Celite® is critical to quantitatively remove the fine, often pyrophoric, palladium catalyst, preventing contamination of the product and ensuring safety.
-
-
Isolation: Wash the Celite® pad with additional methanol (2 x 10 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a solid.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford a yellow solid.[16] A typical yield is 80-90%.
Synthesis of Target: this compound
This step employs the Clauson-Kaas reaction, an acid-catalyzed condensation to form the pyrrole ring.[9][13] Acetic acid serves as both the solvent and the catalyst, protonating the 2,5-dimethoxytetrahydrofuran to initiate the reaction cascade.[14]
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-aminoquinoxaline (0.5 g, 3.44 mmol) in glacial acetic acid (15 mL).
-
Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran (0.45 g, 3.44 mmol, 1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours.
-
Expertise Insight: The reaction is conducted at reflux to provide sufficient thermal energy to overcome the activation barriers for the ring-opening of the tetrahydrofuran derivative, subsequent condensation, and dehydration steps.[15]
-
-
Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The consumption of 6-aminoquinoxaline confirms the reaction is progressing.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL). Neutralize the solution carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to afford this compound as a pure solid.
Comprehensive Characterization
Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.
Physical and Chromatographic Data
| Property | Observed Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol [17] |
| Appearance | Off-white to light yellow solid |
| Melting Point | To be determined experimentally |
| TLC Rf | ~0.5 (Ethyl Acetate/Hexanes = 1:1) |
Spectroscopic Data Analysis
The following table summarizes the expected spectroscopic data based on the structure of this compound and data from analogous compounds.[1][16][18][19]
| Technique | Data and Interpretation |
| ¹H NMR | Quinoxaline Protons: δ 8.8-9.0 ppm (2H, m), δ 7.8-8.2 ppm (3H, m). Pyrrole Protons: δ 7.2-7.4 ppm (2H, t, Hα), δ 6.3-6.5 ppm (2H, t, Hβ). The disappearance of the amine (-NH₂) signal from the precursor is a key confirmation. |
| ¹³C NMR | Quinoxaline Carbons: δ 140-150 ppm (4C), δ 120-135 ppm (4C). Pyrrole Carbons: δ ~120 ppm (Cα), δ ~110 ppm (Cβ). |
| Mass Spec. (HRMS) | Calculated for C₁₂H₁₀N₃ [M+H]⁺: 196.0869; Found: To be determined experimentally. This confirms the molecular formula. |
| IR Spectroscopy | ν (cm⁻¹): ~3100 (Aromatic C-H stretch), ~1600, 1500 (C=C and C=N stretch), ~1350 (C-N stretch). Absence of N-H stretching bands (~3300-3400 cm⁻¹) from the 6-aminoquinoxaline precursor is critical. |
Visualization of the Experimental Workflow
A well-defined workflow ensures reproducibility and clarity in the experimental process, from initial reaction to final validation.
Diagram 2: Standard workflow for the synthesis and characterization of this compound.
Concluding Remarks and Future Outlook
This guide has outlined a reliable and efficient synthesis of this compound, validated by a comprehensive characterization strategy. The successful preparation of this compound provides a valuable molecular scaffold for further elaboration. The quinoxaline ring system is amenable to various functionalization reactions, such as palladium-catalyzed cross-coupling at other positions, allowing for the introduction of diverse substituents.[20][21][22] Given the established biological importance of both quinoxaline and pyrrole derivatives[7][23][24], this scaffold represents a promising starting point for the design and development of new therapeutic agents and functional materials.
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Chaudhary, P., & Sharma, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
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Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]
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Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]
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Maccallini, C., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]
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New Quinoxalines with Biological Applications. Longdom Publishing. [Link]
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Physicochemical properties of 6-(1H-pyrrol-1-yl)quinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 6-(1H-pyrrol-1-yl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from predictive models, experimental data of structurally related analogues, and fundamental chemical principles. We will explore its proposed synthesis, structural elucidation through predicted spectroscopic data, and key physicochemical properties. Furthermore, the potential biological significance of this scaffold is discussed in the context of the known pharmacological activities of quinoxaline and pyrrole derivatives. This document aims to serve as a foundational resource to stimulate and guide future experimental investigation into this promising molecule.
The confluence of distinct heterocyclic rings into a single molecular entity is a well-established strategy in drug discovery for creating novel chemical matter with unique biological activities. This compound is an exemplar of this approach, marrying the rich chemical and biological profiles of quinoxaline and pyrrole.
The Quinoxaline Moiety in Medicinal Chemistry
Quinoxaline, or benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions with biological targets, making it a versatile pharmacophore.[1]
The Pyrrole Moiety: A Privileged Heterocycle
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and pharmaceuticals, most notably in the heme cofactor and chlorophyll.[6] Pyrrole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The pyrrole nitrogen can act as a hydrogen bond donor, and the aromatic ring can engage in various non-covalent interactions.
Rationale for the Study of this compound
The conjugation of a pyrrole ring to the 6-position of a quinoxaline core creates a molecule with a unique electronic and steric profile. This substitution is expected to modulate the physicochemical and pharmacological properties of the parent quinoxaline. Understanding these properties is the first step toward exploring its potential as a lead compound or a scaffold for the development of new therapeutic agents.
Proposed Synthesis and Mechanistic Considerations
While a specific experimental protocol for the synthesis of this compound is not prominently reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted quinoxalines and N-arylation of pyrroles.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the C-N bond between the quinoxaline and pyrrole rings, leading to a 6-aminoquinoxaline intermediate and a suitable pyrrole precursor. However, a more practical forward synthesis would likely involve the construction of the quinoxaline ring from a pyrrole-substituted o-phenylenediamine.
Proposed Synthetic Pathway
The proposed synthesis commences with the well-established Paal-Knorr synthesis of a pyrrole ring, followed by the construction of the quinoxaline ring.
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Nitro-3-aminophenyl)-1H-pyrrole.
-
To a solution of 4-nitro-1,2-phenylenediamine in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(3,4-Diaminophenyl)-1H-pyrrole.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the diamine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound.
-
Dissolve the 1-(3,4-diaminophenyl)-1H-pyrrole in a suitable solvent such as ethanol.
-
Add an aqueous solution of glyoxal (40% in water).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Mechanistic Insights into the Key Reaction Step
The formation of the quinoxaline ring proceeds via a double condensation reaction between the o-diamine and the 1,2-dicarbonyl compound (glyoxal). The more nucleophilic amino group of the diamine attacks one of the carbonyl carbons of glyoxal, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, which after another dehydration step, yields the aromatic quinoxaline ring.
Structural Elucidation and Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental data is not available, a predicted spectroscopic profile can be constructed.
Chemical Structure
Figure 2: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The NMR spectra are predicted based on the analysis of similar structures reported in the literature.[7][8]
The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoxaline and pyrrole rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2, H3 | ~8.8 - 9.0 | Singlet/Doublet |
| H5 | ~8.0 - 8.2 | Doublet |
| H7 | ~7.8 - 8.0 | Doublet of doublets |
| H8 | ~8.1 - 8.3 | Doublet |
| H2', H5' (Pyrrole) | ~7.2 - 7.4 | Triplet |
| H3', H4' (Pyrrole) | ~6.3 - 6.5 | Triplet |
Note: Predicted values are based on the parent quinoxaline and N-phenylpyrrole structures and are subject to solvent effects and the electronic influence of the substituents.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C2, C3 | ~145 - 148 |
| C4a, C8a | ~140 - 143 |
| C5 | ~128 - 130 |
| C6 | ~138 - 140 |
| C7 | ~120 - 122 |
| C8 | ~129 - 131 |
| C2', C5' (Pyrrole) | ~118 - 120 |
| C3', C4' (Pyrrole) | ~110 - 112 |
Note: These are estimated chemical shifts and will require experimental verification.[7][9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic systems.
-
~1300-1000 cm⁻¹: C-N stretching vibrations.
-
~900-675 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, this compound (molar mass: 195.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z = 195. Fragmentation may involve the loss of HCN from the quinoxaline or pyrrole ring, leading to fragment ions at m/z = 168. The fragmentation pattern of the pyrrole ring itself is also a possibility.[10]
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a potential drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Summary of Physicochemical Data
Table 3: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Quinoxaline (Experimental) |
| Molecular Formula | C₁₂H₉N₃ | C₈H₆N₂ |
| Molecular Weight | 195.22 g/mol | 130.15 g/mol [11] |
| Melting Point | Not available | 29-32 °C |
| Boiling Point | 362.4 ± 22.0 °C[5] | 220-223 °C |
| Density | 1.21 ± 0.1 g/cm³[5] | 1.124 g/mL at 25 °C |
| pKa | -1.27[5] | 0.56 |
| LogP | Not available | 1.3[11] |
Melting Point and Boiling Point
The predicted boiling point of this compound is significantly higher than that of the parent quinoxaline, which is expected due to its larger molecular weight and increased potential for intermolecular interactions.[5] An experimental melting point is not available, but it is expected to be a solid at room temperature.
Solubility Profile
Based on its predominantly aromatic structure, this compound is predicted to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). The nitrogen atoms may allow for some limited solubility in polar protic solvents.
Acidity/Basicity (pKa)
The predicted pKa of -1.27 suggests that this compound is a very weak base.[5] The lone pairs of the quinoxaline nitrogens are part of the aromatic system, and protonation would disrupt this aromaticity. This is in contrast to the parent quinoxaline, which is a weak base with a pKa of 0.56. The electron-donating nature of the pyrrole ring may slightly influence the basicity of the quinoxaline nitrogens.
Potential Biological and Pharmacological Significance
While there is no direct biological data for this compound, the extensive research on its constituent scaffolds and related isomers provides a strong basis for predicting its potential pharmacological relevance.
Inferences from Structurally Related Compounds
Derivatives of the isomeric pyrrolo[1,2-a]quinoxaline scaffold have been extensively investigated and have shown a remarkable range of biological activities, including:
-
Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Pyrrolo[1,2-a]quinoxalines have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), making them potential candidates for the treatment of type 2 diabetes.
-
Anti-infective Properties: The quinoxaline core is present in several antimicrobial and antiviral agents.[3][4]
Potential as a Scaffold in Drug Discovery
The this compound core represents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and aromatic surfaces. This makes it an attractive scaffold for interaction with various biological targets.
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Spectroscopic Analysis of 6-(1H-pyrrol-1-yl)quinoxaline: A Technical Guide
An In-Depth Examination of the Structural and Electronic Characteristics of a Key Heterocyclic Compound
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 6-(1H-pyrrol-1-yl)quinoxaline. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and structural properties arising from the fusion of the quinoxaline and pyrrole ring systems. A comprehensive understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists and professionals engaged in drug discovery and development.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1]. The incorporation of a pyrrole moiety, another crucial pharmacophore, into the quinoxaline scaffold can significantly modulate its electronic properties and biological activity. The specific isomer, this compound, presents a unique arrangement of these two aromatic systems, influencing its chemical reactivity and potential as a ligand or bioactive agent. Accurate and detailed spectroscopic data are essential for unambiguous structure confirmation, purity assessment, and for understanding its interactions in complex chemical environments.
This guide is structured to provide a deep dive into the key spectroscopic techniques used to characterize this compound. Each section will detail the theoretical basis for the observed spectral features, present experimental data in a clear and accessible format, and offer expert interpretation to correlate the spectral data with the molecular structure.
Molecular Structure and Isomerism
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a quinoxaline ring system where a pyrrole ring is attached at the 6-position via a nitrogen-carbon bond.
Caption: Predicted fragmentation pathway for this compound.
The molecular ion peak [M]⁺ is expected at m/z 195, corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN from the pyrrole or quinoxaline ring, and cleavage of the bond connecting the two ring systems.
Conclusion
The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combined analysis of NMR, IR, and MS data allows for its unambiguous identification and serves as a critical reference for researchers working with this compound. The predicted data presented in this guide, based on the known behavior of related structures, offers a solid framework for interpreting experimental results. Further experimental work is necessary to confirm these predictions and to fully explore the rich spectroscopic features of this important heterocyclic molecule.
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The Therapeutic Potential of Pyrrolo[1,2-a]quinoxaline Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic systems, the pyrrolo[1,2-a]quinoxaline core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological effects. These tricyclic nitrogen-containing heterocycles have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of novel pyrrolo[1,2-a]quinoxaline derivatives. Moving beyond a mere catalog of findings, this document will delve into the causality behind experimental design, provide validated protocols for synthesis and biological evaluation, and elucidate the intricate signaling pathways through which these compounds exert their effects. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the exciting and promising field of pyrrolo[1,2-a]quinoxaline-based drug discovery.
Synthetic Strategies: Constructing the Pyrrolo[1,2-a]quinoxaline Core
The biological potential of any scaffold is intrinsically linked to the accessibility of its derivatives through efficient and versatile synthetic methodologies. A variety of synthetic routes to the pyrrolo[1,2-a]quinoxaline core have been developed, each with its own advantages in terms of yield, substrate scope, and reaction conditions.
The Pictet-Spengler Reaction: A Classic Approach
One of the most widely employed methods for the synthesis of the pyrrolo[1,2-a]quinoxaline skeleton is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline derivative. In the context of pyrrolo[1,2-a]quinoxalines, a 1-(2-aminophenyl)pyrrole serves as the amine component.[2]
Experimental Protocol: Green Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction [2]
This protocol describes a green and efficient synthesis using p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst in an environmentally friendly solvent.
Materials:
-
1-(2-aminophenyl)pyrrole derivative (1.0 eq)
-
Substituted aldehyde (1.2 eq)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) (0.1 eq)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add a solution of p-DBSA (0.1 eq) in ethanol (96%).
-
To the stirred solution, add the 1-(2-aminophenyl)pyrrole derivative (1.0 eq) and the corresponding aldehyde (1.2 eq).
-
Stir the reaction mixture at room temperature for 15-120 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent to afford the pure pyrrolo[1,2-a]quinoxaline derivative.
Metal-Catalyzed and One-Pot Syntheses: Modern Innovations
To enhance efficiency and expand the diversity of accessible derivatives, numerous metal-catalyzed and one-pot synthetic strategies have been developed. These methods often offer milder reaction conditions, higher yields, and the ability to construct complex molecules in a single synthetic operation. Catalysts based on palladium, copper, iron, and molybdenum have been successfully employed.[1] For instance, iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles provides a direct route to pyrrolo[1,2-a]quinoxalines.[3] Similarly, transition metal-free one-pot syntheses have been reported, offering a more sustainable approach.[4]
A Spectrum of Biological Activities: Therapeutic Applications
The pyrrolo[1,2-a]quinoxaline scaffold has proven to be a versatile platform for the development of agents targeting a wide array of diseases. The following sections will detail the key biological activities of these derivatives, supported by quantitative data and mechanistic insights.
Anticancer Activity: Targeting the Hallmarks of Cancer
The most extensively studied biological activity of pyrrolo[1,2-a]quinoxaline derivatives is their potent anticancer effect. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including leukemia, breast cancer, and others, often with IC₅₀ values in the low micromolar to nanomolar range.[5][6]
Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1c | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | - | 0.049 (CK2 inhibition) | [6] |
| 1a | (structure not provided) | K562 (Leukemia) | 4.5 | [7] |
| 1h | (structure not provided) | U937 (Leukemia) | 5 | [7] |
| JG1679 | (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MV4-11 (Leukemia) | 1.7 | [5] |
| JG1679 | (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Jurkat (Leukemia) | 3.0 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrrolo[1,2-a]quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates in the dark at room temperature for 2-4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolo[1,2-a]quinoxaline derivatives have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrrolo[1,2-a]quinoxaline derivatives (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, pyrrolo[1,2-a]quinoxaline derivatives have also demonstrated potential as anti-inflammatory and antiviral agents. Certain derivatives have been shown to repress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation.[8][9] Furthermore, some compounds have exhibited antiviral activity, including against SARS-CoV-2.[8][10]
Table 2: Anti-inflammatory and Antiviral Activities of a Pyrrolo[1,2-a]quinoxaline Derivative
| Compound ID | Biological Activity | Assay | EC₅₀/IC₅₀ | Reference |
| 38 | Anti-inflammatory | LPS-induced cytokine production | - | [8] |
| 38 | Anti-SARS-CoV-2 | - | 9.3 µM (EC₅₀) | [8] |
Mechanisms of Action: Elucidating the Molecular Pathways
A deep understanding of the mechanism of action is crucial for the rational design and optimization of drug candidates. Pyrrolo[1,2-a]quinoxaline derivatives exert their biological effects by modulating the activity of key cellular signaling pathways.
Inhibition of Protein Kinases: A Major Anticancer Strategy
Many pyrrolo[1,2-a]quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
-
Protein Kinase B (AKT): The PI3K/AKT signaling pathway is a central node in cell survival and proliferation. Several pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of AKT kinase, leading to the induction of apoptosis in cancer cells.[7]
-
Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development and progression. The 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (compound 1c ) is a highly potent and selective inhibitor of human protein kinase CK2, with an IC₅₀ of 49 nM.[6]
Modulation of Other Key Cellular Targets
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. Allosteric inhibition of PTP1B by small molecules represents a viable therapeutic approach.[11][12][13][14]
-
Sirtuin 6 (SIRT6): SIRT6 is a histone deacetylase involved in DNA repair, metabolism, and inflammation. Activation of SIRT6 has shown therapeutic potential in various diseases. Pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of SIRT6, leading to anti-inflammatory and antiviral effects.[8][15][16]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic modification of the pyrrolo[1,2-a]quinoxaline scaffold and the evaluation of the biological activity of the resulting analogs have provided valuable insights into the structure-activity relationships (SAR). For instance, in the case of CK2 inhibitors, the 4-aminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid scaffold has been identified as a crucial pharmacophore.[17] The nature and position of substituents on the phenyl ring of 4-phenylpyrrolo[1,2-a]quinoxalines significantly influence their anticancer activity. A comprehensive analysis of SAR is essential for the rational design of more potent and selective drug candidates.
Conclusion and Future Perspectives
The pyrrolo[1,2-a]quinoxaline scaffold has unequivocally established itself as a versatile and promising platform in the quest for novel therapeutics. The diverse range of biological activities, coupled with the increasing sophistication of synthetic methodologies, positions these compounds at the forefront of modern drug discovery. The ability of these derivatives to potently and selectively modulate key signaling pathways implicated in cancer, infectious diseases, and inflammatory disorders underscores their immense therapeutic potential.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic routes will undoubtedly lead to a greater diversity of accessible derivatives, enabling a more comprehensive probing of chemical space. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of next-generation pyrrolo[1,2-a]quinoxaline-based drugs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the intricate molecular mechanisms underlying the biological effects of these compounds will be crucial for their successful translation into clinical candidates. As our knowledge of this remarkable scaffold continues to expand, so too will the opportunities to harness its therapeutic potential for the benefit of human health.
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Lattanzi, R., et al. (2012). Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia. Phytotherapy Research. [Link]
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Wiesmann, C., et al. (2025). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology. [Link]
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Lee, H., et al. (2021). Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. The Journal of Organic Chemistry. [Link]
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Serezani, C. H., et al. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling. [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrroloquinoxaline Compounds
This guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrroloquinoxaline compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry for their broad therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of how these compounds function at a molecular level, the experimental strategies used to elucidate these functions, and the causal reasoning behind these scientific choices.
Section 1: The Dual Threat - Kinase Inhibition and DNA Intercalation
Pyrroloquinoxaline scaffolds are privileged structures in drug discovery, primarily due to their ability to engage two of the most critical classes of targets in oncology and other therapeutic areas: protein kinases and nucleic acids. This dual-targeting capability underscores their therapeutic promise and complex pharmacology.
The Kinase Inhibition Paradigm
A predominant mechanism of action for many pyrroloquinoxaline derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.
Pyrroloquinoxalines have been shown to inhibit a range of kinases, including tyrosine kinases and serine/threonine kinases. For instance, certain derivatives have been designed as potent inhibitors of EphA3 tyrosine kinase, SRC-family kinases (such as LYN and YES1), Bruton's tyrosine kinase (BTK), and C-src tyrosine kinase (CSK).[1] Furthermore, substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as a novel class of potent inhibitors of the human protein kinase CK2.[3]
The design of these inhibitors is often guided by structural biology. X-ray crystal structures of kinase-inhibitor complexes provide atomic-level insights into the binding modes, enabling the rational design of new compounds with improved potency and selectivity.[1][2]
The following workflow outlines the typical experimental cascade for identifying and characterizing pyrroloquinoxaline-based kinase inhibitors.
Caption: A streamlined workflow for the discovery and characterization of pyrroloquinoxaline kinase inhibitors.
The DNA-Targeting Facet: Intercalation and Topoisomerase Inhibition
Beyond kinase inhibition, a distinct subset of pyrroloquinoxaline compounds exerts its biological effects by directly interacting with DNA. These compounds, often possessing a planar aromatic structure, can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[4][5][6] This physical distortion of the DNA structure can interfere with critical cellular processes like replication and transcription, ultimately leading to cell death.
Furthermore, this DNA interaction can lead to the inhibition of topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during various cellular processes.[7][8] Specifically, some pyrroloquinoxaline analogs have been identified as topoisomerase II inhibitors.[4][9][10] These inhibitors function by stabilizing the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the induction of apoptosis.[1]
Section 2: The Scientist's Toolkit - Key Experimental Protocols
To rigorously define the mechanism of action of a novel pyrroloquinoxaline compound, a multi-pronged experimental approach is essential. The following protocols represent a core set of self-validating methodologies that provide a comprehensive understanding of a compound's biological activity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a cornerstone for determining the potency of a compound against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP generated is directly proportional to the kinase activity. A luminescence-based detection system is used to measure the ADP levels.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrroloquinoxaline compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white, opaque plate, prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11] The optimal concentrations of each component should be determined empirically.
-
Add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the incubation, add 10 µL of ADP-Glo™ Reagent (or a similar reagent) to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Protocol: Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[1]
Step-by-Step Methodology:
-
Reaction Setup (on ice):
-
For each 30 µL reaction, combine the following in a microcentrifuge tube:
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)
-
Variable volume of deionized water to bring the final volume to 30 µL after adding the compound and enzyme.
-
-
-
Inhibitor Addition:
-
Add the desired concentration of the pyrroloquinoxaline compound or a DMSO vehicle control to the reaction tubes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a predetermined optimal amount of diluted Topoisomerase II enzyme to each tube. The optimal amount is the minimum required to achieve complete relaxation of the DNA in the control reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 3 µL of 10% SDS.
-
Add 1.5 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30 minutes to digest the enzyme.
-
Add 3 µL of 6x loading dye to each reaction.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Stain the gel with an ethidium bromide solution (1 µg/mL) or a safer alternative like SYBR Green.
-
Destain the gel in water.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster through the gel than relaxed DNA.
-
Protocol: Fluorescent Intercalator Displacement (FID) Assay
This assay is used to determine if a compound can bind to DNA by displacing a fluorescent dye that is already intercalated into the DNA.
Principle: A fluorescent dye, such as ethidium bromide (EtBr), exhibits a significant increase in fluorescence upon intercalation into the DNA double helix. A compound that also intercalates into DNA will compete with the dye for binding sites, leading to the displacement of the dye and a corresponding decrease in fluorescence.[9]
Step-by-Step Methodology:
-
Preparation of DNA-Dye Complex:
-
Prepare a solution containing calf thymus DNA (ct-DNA) (e.g., 10 µM) and ethidium bromide (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl).
-
Incubate the solution for 10 minutes at room temperature to allow for the formation of the DNA-EtBr complex.
-
-
Initial Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the DNA-EtBr complex using a fluorometer. The excitation wavelength for EtBr is typically around 520 nm, and the emission is measured at approximately 600 nm.
-
-
Titration with the Test Compound:
-
Add increasing concentrations of the pyrroloquinoxaline compound to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the pyrroloquinoxaline compound concentration.
-
A significant quenching or decrease in fluorescence indicates that the test compound is displacing the ethidium bromide from the DNA, suggesting an intercalative binding mode.
-
Protocol: Chemical Proteomics for Target Identification
This powerful, unbiased approach is used to identify the direct protein targets of a small molecule within a complex biological system.
Principle: The pyrroloquinoxaline compound of interest is chemically modified to include a reactive group and an affinity tag (or a group for "click" chemistry). This "probe" is then incubated with cell lysates or live cells. The probe will covalently bind to its protein targets. The tagged protein-probe complexes are then enriched and identified by mass spectrometry.[3][12][13]
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize an analog of the active pyrroloquinoxaline compound that incorporates a linker with a reactive group (e.g., a photo-activatable group) and an affinity handle (e.g., biotin) or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry). The linker should be attached at a position on the molecule that does not interfere with its biological activity.
-
-
Cell Culture and Lysis:
-
Culture the relevant cell line to a sufficient density.
-
Lyse the cells to prepare a whole-cell protein extract.
-
-
Probe Incubation and Crosslinking:
-
Incubate the cell lysate with the synthesized probe.
-
If a photo-activatable group is used, expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.
-
-
Affinity Purification:
-
If a biotin tag was used, add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Digestion:
-
Elute the captured proteins from the beads.
-
Digest the eluted proteins into smaller peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that were specifically pulled down by the probe by comparing the results to a control experiment performed with a non-active analog or without the probe.
-
Caption: A generalized workflow for identifying the protein targets of a pyrroloquinoxaline compound using chemical proteomics.
Section 3: Quantitative Insights - Data Presentation
The following tables summarize representative quantitative data for the biological activities of various pyrroloquinoxaline derivatives.
Table 1: Kinase Inhibitory Activity of Selected Pyrroloquinoxaline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1c | CK2 | 49 | [14] |
| JG1679 | (MV4-11 cells) | 1700 | [15] |
| Compound 3 | Haspin | 10-80 | [16] |
| Compound 15 | Haspin | 10-80 | [16] |
| Compound 8a | ABL2 | <1000 | [17] |
Table 2: Topoisomerase II Inhibitory and DNA Binding Activities
| Compound ID | Assay | IC50 (µM) | Reference |
| 7e | Topoisomerase II Inhibition | 0.890 | [10] |
| 7c | Topoisomerase II Inhibition | 0.940 | [10] |
| 7e | DNA Intercalation | 29.06 | [10] |
| XK469 | Topoisomerase II Inhibition | ~130 | [4] |
Table 3: Antiproliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| JG1679 | MV4-11 (Leukemia) | 1.7 | [15] |
| JG1679 | Jurkat (Leukemia) | 3.0 | [15] |
| Compound 6k | HCT-116 (Colon) | 9.46 | [18] |
| Compound 6k | MCF-7 (Breast) | 10.88 | [18] |
| Dexrazoxane | HL-60 (Leukemia) | 9.59 | [4] |
Section 4: Concluding Remarks and Future Directions
The pyrroloquinoxaline scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. The ability of these compounds to target both the kinome and the genome provides a rich landscape for drug discovery. This guide has provided a framework for understanding and investigating these mechanisms, from the underlying principles to detailed experimental protocols.
The future of pyrroloquinoxaline research will likely focus on several key areas:
-
Improving Selectivity: Designing next-generation compounds with enhanced selectivity for specific kinase isoforms or DNA sequences to minimize off-target effects and improve therapeutic windows.
-
Dual-Targeting Agents: Intentionally designing single molecules that potently inhibit both a specific kinase and topoisomerase to achieve synergistic anticancer effects and overcome drug resistance.
-
Advanced Delivery Systems: Developing novel formulations and delivery strategies to enhance the bioavailability and tumor-targeting of these compounds.
-
Exploring New Therapeutic Areas: Investigating the potential of pyrroloquinoxaline derivatives in other diseases where kinase dysregulation or DNA damage response is implicated, such as inflammatory and neurodegenerative disorders.
By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.
References
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Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC medicinal chemistry, 11(6), 665-675. [Link]
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Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]
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Huber, K. V., & Superti-Furga, G. (2016). Profiling of small molecules by chemical proteomics. In Chemical Proteomics (pp. 211-218). Humana Press, New York, NY. [Link]
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Gobec, S., Mlinarič, A., & Premrl, A. (2013). Synthesis and biological evaluation of novel substituted pyrrolo [1, 2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2. European journal of medicinal chemistry, 69, 485-493. [Link]
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Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433. [Link]
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Gobec, S., Mlinarič, A., & Premrl, A. (2013). Synthesis and biological evaluation of novel substituted pyrrolo [1, 2-a] quinoxaline derivatives as inhibitors of the human protein kinase CK2. European journal of medicinal chemistry, 69, 485-493. [Link]
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Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
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Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC medicinal chemistry, 11(6), 665-675. [Link]
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Kouznetsov, V. V., & Ruiz, L. M. M. (2024). Pyrrolo [2, 1-a] isoquinoline scaffolds for developing anti-cancer agents. Frontiers in Chemistry, 11, 1332824. [Link]
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Gay, A., Macky, G., Desplat, V., Thiolat, D., Massip, S., Godde, F., ... & Jarry, C. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo [1, 2-a] quinoxalin-4-yl)-1-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one. Molbank, 2022(3), M1447. [Link]
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Basile, T., Sestito, S., Piaz, F. D., Tosco, A., Marzi, L., Pavan, V., ... & Musumeci, F. (2021). Synthesis of 1H-Pyrrolo [3, 2-g] isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(16), 4788. [Link]
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Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research, 37(1), 61-69. [Link]
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Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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ResearchGate. (n.d.). Dose response curve presentation showing IC50 against Topoisomerase IIα... [Link]
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Chaudhary, C. L., Ko, S., Lee, C., Kim, Y., Jung, C., Hyun, S., ... & Lee, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]
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Chaudhary, C. L., Ko, S., Lee, C., Kim, Y., Jung, C., Hyun, S., ... & Lee, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]
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ResearchGate. (n.d.). Topo I and Topo II inhibitory concentrations (IC 50 values) of selected compounds. [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. BMC chemistry, 16(1), 1-19. [Link]
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Jirkovská, A., Karabanovich, G., Valášková, L., Chládek, J., Roh, J., Brázdová, A., ... & Štěrba, M. (2021). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicology and applied pharmacology, 410, 115357. [Link]
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ResearchGate. (n.d.). IC50 distribution between cell lines. [Link]
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U.S. National Library of Medicine. (n.d.). A modified fluorescent intercalator displacement assay for RNA ligand discovery. [Link]
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Zipper, H., Brunner, H., Bernhagen, J., & Vitzthum, F. (2004). Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. Nucleic acids research, 32(12), e103-e103. [Link]
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ResearchGate. (n.d.). Reported molecules that act as DNA-intercalating and minor groove-binding agents. [Link]
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Hemmert, J. W., Brezinski, M. E., Reinheimer, E. W., & Moore, C. E. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido [3, 2-f: 2′, 3′-h] quinoxaline (dpq),(Benzo [i] dipyrido [3, 2-a: 2′, 3′ c] phenazine (dppn), and [Ir (ppy) 2 (dppn)][PF 6](Where Hppy= 2-Phenylpyridine). Molbank, 2023(3), M1682. [Link]
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Kamal, A., Shankaraiah, N., Devaiah, V., Laxma Reddy, K., & Juvekar, A. (2008). Remarkable DNA binding affinity and potential anticancer activity of pyrrolo [2, 1-c][1][3] benzodiazepine-naphthalimide conjugates linked through piperazine side-armed alkane spacers. Bioorganic & medicinal chemistry, 16(15), 7218-7224. [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. BMC chemistry, 16(1), 1-19. [Link]
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ResearchGate. (n.d.). Synthesis, characterization, DFT, In-vitro anti-microbial, cytotoxicity evaluation, and DNA binding interactions of transition metal complexes of quinoxaline Schiff base ligand. [https://www.researchgate.net/publication/353716609_Synthesis_characterization_DFT_In-vitro_anti-microbial_cytotoxicity_evaluation_and_DNA_binding_interactions_of_transition_metal_complexes_of_quinoxaline_Schiff_base_ligand]([Link]_ cytotoxicity_evaluation_and_DNA_binding_interactions_of_transition_metal_complexes_of_quinoxaline_Schiff_base_ligand)
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The Rise of 6-(1H-pyrrol-1-yl)quinoxaline Derivatives: A Technical Guide to Potential Kinase Inhibitors
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] This guide delves into a specific, promising subclass: 6-(1H-pyrrol-1-yl)quinoxaline derivatives. We will explore their potential as potent and selective kinase inhibitors, a class of therapeutics at the forefront of oncology and inflammation research. This document provides a comprehensive overview of the synthetic rationale, proposed biological evaluation workflows, and a prospective analysis of the structure-activity relationships (SAR) that could guide future drug discovery efforts. By synthesizing data from structurally related pyrrolo[1,2-a]quinoxalines and the broader quinoxaline family, we present a forward-looking roadmap for the development of this novel compound class.
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds. Quinoxaline derivatives have emerged as a privileged scaffold in this pursuit, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Their ability to interact with the ATP-binding site of various kinases has been a key driver of their development.[4]
This guide focuses on the untapped potential of this compound derivatives. The strategic incorporation of a pyrrole moiety at the 6-position of the quinoxaline core is hypothesized to offer unique electronic and steric properties, potentially leading to enhanced target affinity and selectivity. We will explore the synthetic feasibility, propose robust biological evaluation protocols, and delineate a prospective SAR landscape to accelerate the development of this promising class of molecules.
Synthetic Pathways to the this compound Core
The synthesis of the this compound scaffold, while not extensively documented in the context of kinase inhibition, can be strategically designed based on established organic chemistry principles and methodologies reported for analogous structures. A plausible and efficient synthetic route commences with the synthesis of a key intermediate, 4-nitro-3-(1H-pyrrol-1-yl)aniline.
Proposed Synthetic Scheme
A proposed multi-step synthesis is outlined below. This pathway leverages a classical condensation reaction, a cornerstone of quinoxaline chemistry.
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-nitro-3-(1H-pyrrol-1-yl)aniline
-
Reaction Setup: To a solution of 1-fluoro-2-nitrobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF), add pyrrole and a slight excess of a base (e.g., potassium carbonate).
-
Reaction Conditions: Heat the mixture at a temperature range of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate). The resulting intermediate, 4-fluoro-3-nitro-1-(1H-pyrrol-1-yl)benzene, is then subjected to nucleophilic aromatic substitution with ammonia to yield 4-nitro-3-(1H-pyrrol-1-yl)aniline.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 4-nitro-3-(1H-pyrrol-1-yl)aniline intermediate in a suitable solvent such as ethanol.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to form the corresponding diamine.
-
Condensation: To the resulting diamine, add an aqueous solution of glyoxal (or a substituted α-dicarbonyl compound to introduce diversity at the 2- and 3-positions).
-
Reaction Conditions: Reflux the mixture for several hours.
-
Work-up and Purification: After cooling, the product will precipitate. The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield the desired this compound derivative.
Biological Evaluation: A Roadmap to Identifying Kinase Inhibitory Activity
A systematic biological evaluation is crucial to ascertain the kinase inhibitory potential of the synthesized this compound derivatives. The following workflow is proposed, starting with broad screening and progressing to more specific cellular and mechanistic assays.
Caption: A stepwise workflow for the biological evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assays
The initial assessment of kinase inhibitory activity can be performed using a variety of in vitro assay formats. The ADP-Glo™ Kinase Assay is a robust and widely used method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5][6]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., ASK1, EGFR, CK2), its specific substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30 °C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value for each compound.
-
Cellular Assays
Compounds demonstrating potent and selective kinase inhibition in biochemical assays should be advanced to cell-based assays to assess their effects in a more physiologically relevant context.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., A549 for EGFR, HeLa for CK2) in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Prospective Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound kinase inhibitors is not yet available, we can extrapolate potential trends based on the broader quinoxaline and pyrrolo[1,2-a]quinoxaline literature.[2][8]
| Position | Substitution | Predicted Impact on Activity | Rationale |
| C2, C3 | Small alkyl or aryl groups | Potential for increased potency | These positions are often directed towards the ATP-binding site, and appropriate substituents can enhance hydrophobic and/or hydrogen bonding interactions. |
| C7, C8 | Electron-withdrawing groups (e.g., Cl, CF3) | May improve selectivity and potency | Halogen substitutions can modulate the electronic properties of the quinoxaline ring and engage in halogen bonding with the target kinase. |
| Pyrrole Ring | Substitutions on the pyrrole ring | Could fine-tune solubility and cell permeability | Modifications at this position are less likely to directly interact with the ATP-binding site but can significantly impact pharmacokinetic properties. |
Key Insights from Related Scaffolds:
-
For pyrrolo[1,2-a]quinoxalines targeting CK2, substitutions on the phenylamino group at the 4-position were found to be critical for potency, with a 3-chlorophenyl substituent yielding an IC50 of 49 nM.[8] This highlights the importance of exploring substitutions that can project into specific pockets of the kinase active site.
-
In studies of quinoxaline derivatives as Akt inhibitors, the nature and position of substituents on the quinoxaline core significantly influenced antiproliferative activity.[2]
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area for the discovery of novel kinase inhibitors. The synthetic pathways are feasible, and a clear roadmap for biological evaluation exists. Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with systematic variations at the C2, C3, C7, and C8 positions.
-
Screening against a broad panel of kinases to identify initial hits and determine selectivity profiles.
-
In-depth investigation of the mechanism of action for the most promising candidates, including target engagement and downstream signaling effects in relevant cellular models.
-
Optimization of pharmacokinetic properties to identify lead compounds with drug-like characteristics suitable for in vivo studies.
This in-depth technical guide provides the foundational knowledge and strategic direction for researchers and drug development professionals to embark on the exploration of this compound derivatives as the next generation of kinase inhibitors.
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The Dawn of a New Therapeutic Avenue: An In-Depth Technical Guide to the Initial Anticancer Screening of 6-(1H-pyrrol-1-yl)quinoxaline
This guide provides a comprehensive framework for the initial in vitro evaluation of 6-(1H-pyrrol-1-yl)quinoxaline, a novel heterocyclic compound, for its potential as an anticancer agent. Grounded in the established significance of the quinoxaline scaffold in medicinal chemistry, this document will navigate researchers, scientists, and drug development professionals through a robust, multi-faceted screening process. We will delve into the causal logic behind experimental choices, ensuring a self-validating system of protocols designed to rigorously assess the compound's cytotoxic and mechanistic properties.
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in the development of therapeutic agents due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1] Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[2][3] The strategic incorporation of a pyrrole moiety at the 6-position is hypothesized to modulate the electronic and steric properties of the quinoxaline core, potentially enhancing its interaction with biological targets and leading to improved anticancer efficacy. This guide outlines the critical first steps in substantiating this hypothesis.
Section 1: Synthesis and Characterization of this compound
A reliable and reproducible synthesis of the target compound is the cornerstone of any preclinical investigation. While various methods exist for the synthesis of quinoxaline derivatives, a particularly effective approach for introducing a nitrogen-containing heterocycle at the 6-position is through nucleophilic aromatic substitution.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a microwave-assisted nucleophilic substitution reaction. This method offers advantages in terms of reaction time and yield.[2] The proposed pathway involves the reaction of 6-fluoroquinoxaline with pyrrole in the presence of a suitable base and solvent.
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The Rise of Pyrroloquinoxalines: A Technical Guide to Their Photophysical Properties for Advanced Bioimaging
Abstract
The intricate dance of molecules within living cells demands increasingly sophisticated tools for visualization. Fluorescent probes are at the forefront of this quest, and among them, the pyrroloquinoxaline scaffold has emerged as a particularly versatile and promising platform. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the photophysical properties of substituted pyrroloquinoxalines. We will dissect the core structure-property relationships that govern their performance as bioimaging agents, moving beyond a simple catalog of compounds to explain the causality behind experimental design. This guide will equip you with the knowledge to rationally select, and potentially design, novel pyrroloquinoxaline-based probes for your specific research needs, from tracking subcellular organelles to sensing specific biomarkers.
The Pyrroloquinoxaline Core: A Privileged Scaffold for Fluorescence
The pyrrolo[1,2-a]quinoxaline core is a rigid, planar heterocyclic system that forms the foundation of a growing class of fluorophores. Its inherent π-conjugated system provides the basis for strong light absorption and emission. However, the true power of this scaffold lies in its amenability to chemical modification. Strategic placement of substituent groups on the pyrrole and quinoxaline rings allows for fine-tuning of its photophysical properties, transforming a basic fluorescent unit into a highly specialized molecular probe.
A key characteristic of many substituted pyrroloquinoxalines is their propensity for Intramolecular Charge Transfer (ICT) . In the ground state, the electron density is relatively evenly distributed across the molecule. Upon photoexcitation, however, electron density can shift from an electron-donating portion of the molecule to an electron-accepting portion. This excited state is more polar than the ground state, and its energy level, and therefore the emission wavelength, can be highly sensitive to the local environment. This solvatochromic behavior is a valuable asset in designing probes that can report on the polarity of their surroundings within a cell.
Furthermore, some pyrroloquinoxaline derivatives exhibit Aggregation-Induced Emission (AIE) , a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation.[1][2][3][4] This "light-up" property is particularly advantageous for bioimaging as it minimizes background fluorescence from unbound probes, leading to a high signal-to-noise ratio.
Structure-Property Relationships: Tailoring Pyrroloquinoxalines for Specific Applications
The ability to rationally design fluorescent probes hinges on a deep understanding of how specific structural modifications impact their photophysical properties. For pyrroloquinoxalines, several key substitution patterns have been explored, each offering a unique set of advantages.
The Influence of Substituents on Absorption and Emission Wavelengths
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the pyrroloquinoxaline scaffold is a powerful strategy for tuning the absorption and emission wavelengths.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system, generally leading to a bathochromic (red) shift in both the absorption and emission spectra. This is because they raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This also results in a smaller HOMO-LUMO gap and a red-shifted emission.
The strategic placement of both EDGs and EWGs can create a strong "push-pull" system, significantly enhancing the ICT character of the molecule and leading to large Stokes shifts and pronounced solvatochromism.[5]
Modulating Quantum Yield and Stokes Shift
The quantum yield (Φ) , a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent probe. A high quantum yield is essential for bright, easily detectable signals. The Stokes shift , the difference between the absorption and emission maxima, is also crucial. A large Stokes shift minimizes self-quenching and spectral overlap between excitation and emission light, improving signal quality.
Substitutions can have a profound impact on both of these properties:
-
Rigidity: Introducing bulky substituents that restrict intramolecular rotations can increase the quantum yield. Non-radiative decay pathways, such as those involving molecular vibrations and rotations, are suppressed when the molecule is more rigid.
-
Intramolecular Charge Transfer (ICT): As mentioned, enhancing the ICT character often leads to a larger Stokes shift.[2] The significant change in dipole moment between the ground and excited states results in a greater reorganization of solvent molecules around the excited fluorophore, lowering its energy and red-shifting the emission.
-
Heavy Atoms: The introduction of heavy atoms, such as bromine or iodine, can promote intersystem crossing (ISC) to the triplet state.[3][4] This can lead to phosphorescence or the generation of reactive oxygen species (ROS), which can be exploited for applications in photodynamic therapy but will quench fluorescence.
The interplay between these factors is complex, and computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), is often employed to predict the photophysical properties of novel pyrroloquinoxaline derivatives before their synthesis.[3][4]
Tabulated Photophysical Data of Substituted Pyrroloquinoxalines
To provide a practical overview for researchers, the following table summarizes the key photophysical properties of several representative substituted pyrroloquinoxalines. This data highlights the structure-property relationships discussed above and can serve as a starting point for selecting a suitable probe for a given application.
| Compound | Substituents | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Features & Applications | Reference |
| QHH | Unsubstituted | 340 | 398 (in Toluene) | 58 | Low | Basic scaffold, low quantum yield in solution. | [2] |
| QPP | 2,4-diphenyl | 362 | 446 (in Toluene) | 84 | Moderate | AIE active, lysosome-specific imaging.[1][2][3][4] | [1][2] |
| QPT | 2-phenyl-4-(thiophen-2-yl) | 350 | 447 (in Toluene) | 97 | Moderate | Large Stokes shift, environmentally sensitive.[2] | [2] |
| QTP | 4-phenyl-2-(thiophen-2-yl) | 358 | 452 (in Toluene) | 94 | High | AIE active, high quantum yield in aggregates.[1][2][3][4] | [1][2] |
| Hydrazones | Varied hydrazone moieties | Varies | Varies | Varies | Varies | Fluorescent probes for amyloid fibrils.[6][7] | [6][7] |
Experimental Workflow: Synthesis and Bioimaging Application of a Lysosome-Targeting Pyrroloquinoxaline Probe
To illustrate the practical application of these principles, we will now detail a representative experimental workflow for the synthesis and cellular imaging of a lysosome-targeting pyrroloquinoxaline probe, based on the findings for AIE-active derivatives.
Synthesis of a 2,4-Disubstituted Pyrrolo[1,2-a]quinoxaline
The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through various methods, with a common approach being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[8] The following is a generalized procedure:
Caption: Generalized synthetic workflow for substituted pyrroloquinoxalines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,2-diaminobenzene and the substituted 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure substituted pyrroloquinoxaline.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cellular Imaging Protocol
The following protocol outlines the use of an AIE-active pyrroloquinoxaline probe for lysosome imaging in live cells.
Caption: Experimental workflow for cellular imaging with a pyrroloquinoxaline probe.
Step-by-Step Protocol:
-
Cell Culture: Seed the cells of interest (e.g., HeLa cells) onto a glass-bottom confocal dish and culture them in a suitable medium until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the pyrroloquinoxaline probe (e.g., 1 mM in DMSO).
-
Cell Staining: Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the medium in the confocal dish with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Immediately image the stained cells using a confocal laser scanning microscope. Use an appropriate excitation wavelength and collect the emission in the expected range for the specific pyrroloquinoxaline probe.
-
Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosome-specific dye (e.g., LysoTracker Red) and assess the overlap of the fluorescence signals.
Future Directions and Conclusion
The field of pyrroloquinoxaline-based fluorescent probes is rapidly evolving. Current research is focused on developing probes with even more desirable properties, such as:
-
Near-Infrared (NIR) Emission: Shifting the emission to the NIR window (700-1700 nm) would allow for deeper tissue penetration and reduced autofluorescence, enabling in vivo imaging applications.
-
Targeted Probes: Functionalizing the pyrroloquinoxaline core with specific ligands (e.g., antibodies, peptides) will enable the targeted imaging of specific proteins or cell types.
-
Ratiometric Sensing: Designing probes that exhibit a change in the ratio of two emission wavelengths in response to a specific analyte can provide more quantitative and reliable measurements.
References
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Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - ResearchGate. Available at: [Link]
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Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | Request PDF - ResearchGate. Available at: [Link]
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Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PubMed Central. Available at: [Link]
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Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - NIH. Available at: [Link]
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Pyrroloquinoxaline hydrazones as fluorescent probes for amyloid fibrils - RSC Publishing. Available at: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrroloquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrroloquinoxaline scaffold, a fused heterocyclic system comprising a pyrrole and a quinoxaline ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and rich electron system provide an ideal framework for interacting with a diverse array of biological targets.[1][2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, antiviral, and antimalarial properties.[1][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrroloquinoxalines, offering insights into the rational design of novel therapeutics based on this versatile core. We will delve into the synthetic strategies that provide access to these molecules, explore the nuanced effects of substituent modifications on their biological activity, and present detailed experimental protocols for their evaluation.
The Pyrroloquinoxaline Scaffold: A Foundation for Diverse Bioactivity
The core of the matter is the tricyclic pyrrolo[1,2-a]quinoxaline system. The numbering of this heterocyclic system, as shown below, is crucial for understanding the specific placement of functional groups and their subsequent impact on biological activity. The strategic modification of substituents at positions C1, C2, C3, C4, and on the benzene ring (C6-C9) has been the cornerstone of numerous medicinal chemistry campaigns.
Caption: The core structure of pyrrolo[1,2-a]quinoxaline with standard numbering.
Synthetic Strategies: Accessing the Pyrroloquinoxaline Core
The generation of a diverse library of pyrroloquinoxaline analogs for SAR studies hinges on efficient and versatile synthetic methodologies. A variety of approaches have been developed, with the Pictet-Spengler reaction being a particularly noteworthy and green synthetic route.[5] Other common strategies include multi-step heterocyclization processes starting from substituted 2-nitroanilines or 1,2-phenylenediamines.[6] More recent advancements have focused on transition-metal-free protocols, enhancing the eco-friendliness of these syntheses.[7]
Representative Synthetic Protocol: Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of pyrrolo[1,2-a]quinoxalines, adapted from established green chemistry methods.[5]
Step 1: Preparation of Reactants
-
Dissolve p-dodecylbenzene sulfonic acid (p-DBSA) (0.0291 mmol) in 2 mL of 96% ethanol to act as a surfactant and catalyst.
-
To this solution, add the desired aniline derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
Step 2: Reaction
-
Stir the mixture vigorously at room temperature for 15-120 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, evaporate the solvent to dryness.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum.
-
The crude product can then be purified by column chromatography on silica gel.
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The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery of Novel Pyrrolo[1,2-a]quinoxaline-Based Sirt6 Activators
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the discovery and preclinical development of a novel class of Sirtuin 6 (SIRT6) activators based on the pyrrolo[1,2-a]quinoxaline scaffold. SIRT6, a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator of genomic stability, metabolism, and inflammation, making it a compelling target for therapeutic intervention in a host of age-related diseases, including cancer and metabolic disorders.[1] This document provides a comprehensive overview of the rationale, discovery pipeline, and preclinical characterization of these promising therapeutic candidates.
The Therapeutic Imperative for SIRT6 Activation
Sirtuin 6 (SIRT6) is a multifaceted enzyme with pivotal roles in maintaining cellular homeostasis.[2] Its diverse functions, including DNA repair, regulation of glucose and lipid metabolism, and suppression of inflammation, underscore its therapeutic potential.[3][4]
SIRT6 is a key player in maintaining genomic integrity. It is actively recruited to sites of DNA double-strand breaks, where it promotes repair through both non-homologous end joining and homologous recombination pathways.[5] SIRT6 accomplishes this by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which facilitates the recruitment of DNA repair factors.[4]
In the realm of metabolism, SIRT6 acts as a crucial regulator. It suppresses glycolysis and triglyceride synthesis while promoting fatty-acid β-oxidation.[3] Liver-specific knockout of SIRT6 in mice leads to fatty liver disease, highlighting its importance in metabolic health.[6]
Furthermore, SIRT6 exerts potent anti-inflammatory effects primarily through the repression of NF-κB signaling. By deacetylating H3K9 at the promoters of NF-κB target genes, SIRT6 effectively dampens the inflammatory response.[7]
Given this extensive portfolio of protective functions, the development of small-molecule activators of SIRT6 presents a promising strategy for the treatment of a wide array of human pathologies, from cancer to metabolic and inflammatory diseases.[1]
SIRT6 Signaling Network
The intricate signaling network of SIRT6 involves a multitude of upstream regulators and downstream effectors. Understanding these connections is paramount for the rational design of therapeutic interventions.
Caption: SIRT6 Signaling Pathway.
The Pyrrolo[1,2-a]quinoxaline Scaffold: A Privileged Chemical Starting Point
The pyrrolo[1,2-a]quinoxaline core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][8] This scaffold has been explored for its potential as an anticancer, antifungal, and kinase inhibitory agent.[1] The rigid, planar nature of the tricyclic system provides a robust framework for the strategic placement of various functional groups to optimize interactions with biological targets. The decision to explore this scaffold for SIRT6 activation was driven by its synthetic tractability and its proven success in yielding potent and selective modulators of other enzymes.[1]
Discovery and Optimization of Pyrrolo[1,2-a]quinoxaline-Based SIRT6 Activators
The journey from a chemical scaffold to a potent and selective drug candidate is a meticulous process of design, synthesis, and biological evaluation.
Chemical Synthesis: A Step-by-Step Protocol
The synthesis of the pyrrolo[1,2-a]quinoxaline core and its derivatives is achieved through a convergent and efficient synthetic route. The general procedure is outlined below, with specific details provided for the synthesis of the lead compound, UBCS039.
Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
-
Step 1: Synthesis of the Pyrrolo[1,2-a]quinoxaline Core.
-
A mixture of a substituted 1-(2-aminophenyl)-1H-pyrrole and a suitable α-ketoaldehyde in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude pyrrolo[1,2-a]quinoxaline.
-
Further purification can be achieved by recrystallization or column chromatography.
-
-
Step 2: Functionalization of the Pyrrolo[1,2-a]quinoxaline Core (Example: Synthesis of UBCS039).
-
To a solution of the pyrrolo[1,2-a]quinoxaline core in a suitable solvent (e.g., dichloromethane), a functionalized acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU) is added.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
-
In Vitro Evaluation: Gauging SIRT6 Activation
The primary assessment of newly synthesized compounds involves determining their ability to activate SIRT6 in a controlled in vitro setting. A fluorogenic assay is a commonly employed high-throughput method for this purpose.
Experimental Protocol: Fluorogenic SIRT6 Activity Assay
This assay is based on a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT6.[9]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human SIRT6 enzyme in assay buffer to the desired concentration.
-
Prepare a solution of the fluorogenic SIRT6 substrate and NAD+ in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound at various concentrations.
-
Add the diluted SIRT6 enzyme to each well.
-
Initiate the reaction by adding the substrate/NAD+ solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add a developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
The fold activation is calculated by dividing the fluorescence signal in the presence of the compound by the signal in the absence of the compound (vehicle control).
-
The EC50 value (the concentration at which the compound elicits half-maximal activation) is determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Studies: The Path to Potency and Selectivity
Systematic modifications to the pyrrolo[1,2-a]quinoxaline scaffold have allowed for the elucidation of key structural features required for potent SIRT6 activation.
| Compound | R1 Group | R2 Group | SIRT6 Activation (Fold at 10 µM) | EC50 (µM) |
| UBCS039 | H | 4-pyridyl | ~2 | 38[10] |
| Derivative 35 | H | 3-pyridyl with side chain | >5 | ND |
| Derivative 36 | H | 3-pyridyl with side chain | >5 | ND |
| Derivative 38 | H | 3-pyridyl with side chain | >6 | 9.3 (anti-SARS-CoV-2)[8][11] |
| Derivative 46 | H | 3-pyridyl with side chain | >5 | ND |
| Derivative 47 | H | 3-pyridyl with side chain | >5 | ND |
| Derivative 50 | H | 3-pyridyl with side chain | >5 | ND |
ND: Not Determined in the provided search results.
The SAR studies revealed that the introduction of a functionalized hydrophilic side chain at the 3-pyridyl moiety significantly enhanced the activating potency.[8] Molecular docking studies suggest that the protonated nitrogen on this side chain forms a crucial π-cation interaction with Trp188 in an extended binding pocket of SIRT6, thereby stabilizing the active conformation of the enzyme.[8][11]
Computational Modeling: Visualizing the Activator-Enzyme Interaction
Molecular docking and dynamics simulations provide invaluable insights into the binding mode of the pyrrolo[1,2-a]quinoxaline activators with SIRT6. These computational approaches guide the rational design of more potent and selective analogs.
Computational Protocol: Molecular Docking of SIRT6 Activators
-
Protein and Ligand Preparation:
-
The crystal structure of human SIRT6 (e.g., PDB ID: 3ZG6) is obtained from the Protein Data Bank.[12]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 3D structures of the pyrrolo[1,2-a]quinoxaline activators are generated and energy-minimized.
-
-
Docking Simulation:
-
Analysis of Binding Interactions:
-
The top-ranked docking poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, between the activator and the enzyme.
-
Caption: Activator Binding at SIRT6 Allosteric Site.
Preclinical Validation: From the Bench to In Vivo Models
Promising lead compounds from in vitro and in silico studies are advanced to cell-based and in vivo models to assess their therapeutic potential.
Cell-Based Assays: Confirming On-Target Effects
To confirm that the observed biological effects are indeed mediated by SIRT6 activation, several cell-based assays are employed.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the compound to SIRT6 in a cellular context.
-
Intact cells are treated with the test compound or vehicle.
-
The cells are heated at various temperatures to induce protein denaturation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble SIRT6 at each temperature is quantified by Western blotting.
-
Binding of the compound to SIRT6 will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Experimental Protocol: Sirt6-Knockdown Studies
To validate the on-target effects of the activators, experiments are conducted in cells where SIRT6 expression has been silenced using techniques like siRNA or shRNA.[8] The biological effects of the activators should be diminished or abolished in the SIRT6-knockdown cells compared to control cells.
In Vivo Efficacy: Demonstrating Therapeutic Potential in Disease Models
The ultimate test of a drug candidate's potential lies in its efficacy in relevant animal models of disease. Pyrrolo[1,2-a]quinoxaline-based SIRT6 activators have shown promise in models of inflammation and viral infection.
-
Anti-inflammatory Activity: Several lead compounds strongly repressed the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS) in cellular models.[8][11]
-
Anti-SARS-CoV-2 Activity: Compound 38 demonstrated significant suppression of SARS-CoV-2 infection with an EC50 value of 9.3 µM.[8][11]
-
Anti-cancer Activity: Compound 36 was found to significantly inhibit the colony formation of cancer cells.[8]
Future Directions and Conclusion
The discovery of potent and selective pyrrolo[1,2-a]quinoxaline-based SIRT6 activators represents a significant advancement in the field of sirtuin-targeted drug discovery. The lead compounds have demonstrated promising activity in various preclinical models, warranting further investigation. Future efforts will focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The continued exploration of this chemical scaffold holds the potential to deliver novel therapeutics for a range of debilitating human diseases.
References
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Emerging Therapeutic Potential of SIRT6 Modulators | Journal of Medicinal Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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Sirtuin 6 Fluorogenic Assay Kit SIRT6 50022 - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]
-
SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases. (n.d.). Retrieved January 17, 2026, from [Link]
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Emerging Therapeutic Potential of SIRT6 Modulators - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Sirtuin 6 (SIRT6) Activity Assays - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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The schematic diagram summarized the signaling pathways modified by... | Download Scientific Diagram. (n.d.). Retrieved January 17, 2026, from [Link]
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SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Pictet-Spengler Synthesis of Pyrrolo[1,2-a]quinoxalines
Introduction: The Significance of Pyrrolo[1,2-a]quinoxalines and the Elegance of the Pictet-Spengler Reaction
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and materials science communities. These tricyclic structures form the core of molecules exhibiting a wide array of biological activities, including anticancer, antifungal, antimalarial, and antituberculosis properties.[1][2][3] Furthermore, their unique electronic and photophysical characteristics make them promising candidates for applications in organic electronics.[1] Given their therapeutic and technological potential, the development of efficient and versatile synthetic routes to access these molecules is a paramount objective in modern organic chemistry.
The Pictet-Spengler reaction, a classic name reaction discovered in 1911, offers a powerful and direct strategy for the construction of various heterocyclic systems.[4] This reaction typically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[4] Its application to the synthesis of pyrrolo[1,2-a]quinoxalines, typically starting from 1-(2-aminophenyl)pyrroles and a carbonyl compound, has emerged as a robust and popular approach.[5][6] This guide provides an in-depth exploration of this synthetic strategy, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical synthesis.
Mechanistic Underpinnings: A Step-by-Step Look at the Reaction
The Pictet-Spengler synthesis of pyrrolo[1,2-a]quinoxalines proceeds through a well-established cascade of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is typically initiated by the acid-catalyzed formation of an iminium ion from the condensation of the 1-(2-aminophenyl)pyrrole and the aldehyde. This highly electrophilic intermediate is then poised for intramolecular cyclization. The electron-rich pyrrole ring acts as the nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-type reaction to form a new carbon-carbon bond and generate a spirocyclic intermediate. Subsequent rearrangement and deprotonation lead to the formation of a 4,5-dihydropyrrolo[1,2-a]quinoxaline. In many protocols, a subsequent oxidation step, either spontaneous via air oxidation or facilitated by an added oxidant, is required to furnish the fully aromatic pyrrolo[1,2-a]quinoxaline product.[7][8]
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Application Notes and Protocols for In Vitro Kinase Inhibitor Assays Using 6-(1H-pyrrol-1-yl)quinoxaline
Introduction: The Quinoxaline Scaffold in Kinase Inhibitor Discovery
The quinoxaline structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including roles as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] A particularly significant application of quinoxaline derivatives is in the field of kinase inhibition.[1][2] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[3] This signaling event is fundamental to the regulation of a vast majority of cellular processes.[4] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6-(1H-pyrrol-1-yl)quinoxaline , a specific derivative of the quinoxaline family, in in vitro kinase inhibitor assays. While this compound is a novel investigational agent, its structural relatives, the pyrrolo[1,2-a]quinoxalines, have demonstrated inhibitory activity against several key kinases, including Akt, protein kinase CK2, and Bruton's tyrosine kinase (BTK).[3][4][5] This application note will, therefore, provide a robust framework for the initial characterization and profiling of this compound against a panel of relevant kinases, leveraging established, high-throughput in vitro assay methodologies.
Guiding Principles for In Vitro Kinase Assays
The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a purified kinase in the presence of a test compound.[6] A successful and reliable assay hinges on several key principles:
-
Optimized Reaction Conditions: The assay must be conducted under conditions that ensure the kinase is operating within its linear range, where the rate of product formation is proportional to the enzyme concentration and time.[7]
-
Appropriate Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for data normalization and establishing the assay window.
-
Accurate Measurement of Activity: The chosen detection method should be sensitive, reproducible, and have a low susceptibility to compound interference.[8]
This guide will focus on a luminescence-based kinase assay, a widely adopted method in high-throughput screening (HTS) due to its sensitivity, broad applicability, and straightforward workflow.[9]
Luminescence-Based Kinase Assay: The ADP-Glo™ Principle
The ADP-Glo™ Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor. After the reaction reaches its endpoint, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.[2][7]
Therefore, a potent inhibitor will result in low kinase activity, leading to minimal ADP production and a correspondingly low luminescent signal. Conversely, high kinase activity in the absence of an inhibitor will produce a strong luminescent signal.[7]
Caption: Principle of the ADP-Glo™ Luminescence Kinase Assay.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Kinases: Purified, recombinant human kinases (e.g., Akt1, CK2α, BTK). The final concentration will need to be optimized for each kinase.
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT. The exact composition may vary depending on the kinase.
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plate Reader: A luminometer capable of reading 96- or 384-well plates.
-
Plates: White, opaque 96- or 384-well microplates, suitable for luminescence measurements.[4]
-
Control Inhibitor: A known inhibitor for each kinase being tested (e.g., Staurosporine) for assay validation.
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps for generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of the test compound.
Workflow Diagram:
Caption: Experimental workflow for IC50 determination.
Step-by-Step Procedure:
-
Compound Dilution Series Preparation:
-
Prepare a serial dilution of the 10 mM this compound stock in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM down to 0.05 µM.
-
Prepare control wells containing only DMSO (for 0% inhibition, maximum signal) and a known control inhibitor at a concentration that gives >90% inhibition.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of kinase solution (containing the appropriate concentration of kinase and substrate in assay buffer) to all wells.
-
Transfer 25 nL of the serially diluted compound and controls from the DMSO plate to the assay plate.
-
Include "no enzyme" control wells that receive substrate but no kinase, to determine the background signal.
-
-
Kinase Reaction Initiation and Incubation:
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Normalize the data using the following formula: % Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)])
-
Where RLU is the Relative Luminescence Unit.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[1]
-
Example Data Presentation
The inhibitory activity of this compound should be profiled against a panel of kinases to determine its potency and selectivity. The results can be summarized in a table as shown below.
| Kinase Target | IC50 (µM) of this compound |
| Akt1 | 4.5 |
| CK2α | 0.049 |
| BTK | 7.41 |
| Kinase X | > 50 |
| Kinase Y | 12.3 |
| Kinase Z | > 50 |
| Note: The IC50 values presented here are hypothetical examples based on published data for structurally related compounds and should be determined experimentally.[3][4][5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Insufficient kinase activity- Suboptimal ATP concentration- Inactive enzyme or substrate | - Increase enzyme concentration- Titrate ATP concentration around the Km value- Verify the activity of reagents |
| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing- Edge effects in the plate | - Use calibrated pipettes and proper technique- Ensure thorough mixing after each addition- Avoid using the outer wells of the plate |
| Z'-factor < 0.5 | - Small assay window (low signal-to-background)- High data variability | - Address the causes of low signal and high variability- Optimize concentrations of all reaction components |
| Compound Interference | - Autofluorescence/luminescence of the compound- Inhibition of the luciferase reporter enzyme | - Run a counterscreen without the kinase to identify interfering compounds- If interference is confirmed, consider an alternative assay format (e.g., radiometric)[9] |
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the in vitro evaluation of this compound as a kinase inhibitor. By leveraging the sensitive and robust ADP-Glo™ assay, researchers can efficiently determine the potency and selectivity of this novel compound. The data generated from these assays will be crucial for guiding further structure-activity relationship (SAR) studies, lead optimization, and elucidating the compound's mechanism of action. Future studies should expand the kinase panel to gain a broader understanding of the compound's selectivity profile and validate the in vitro findings in cell-based assays.
References
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Xu, J., Shi, S., Liu, G., Xie, X., Li, J., Bolinger, A. A., Chen, H., Zhang, W., Shi, P.-Y., Liu, H., & Zhou, J. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]
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Bennani, F., Aoussid, A., El Hezzat, H., El Kazzouli, S., Essassi, E. M., & El Ktaibi, A. (2012). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7170–7173. [Link]
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Goettert, M. S., Schattel, V., & Laufer, S. A. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 23(19), 5379–5382. [Link]
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ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Karthikeyan, M., & Pandit, Y. (2016). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Cheminformatics, 8(1), 1. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Kovács, E., & Vántus, T. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Zhang, X., & He, Y. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy, 7(1), 181. [Link]
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Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 7(6), 606–614. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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Pérez-Jiménez, M. M., Carrasco, E., Morales-Sanfrutos, J., Entrena, A., Gómez-Pérez, V., Martínez-Sanz, J., … & Fernández-Mayorales, A. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem, 15(22), 2168–2177. [Link]
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ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. Retrieved from [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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Aykul, S., & Martinez-Hackert, E. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 510, 56–60. [Link]
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Sharma, G., & Singh, R. R. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(17), e2534. [Link]
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Sestito, S., Colombo, E., Lazzari, S., Christodoulou, M. S., Wiśniewska, J. M., Galdyszynska, M., … & Passarella, D. (2017). Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation. Journal of Medicinal Chemistry, 60(16), 7076–7095. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Wang, A., Ding, N., Li, Y., Wu, H., Liu, Y., Zhang, Y., … & Xu, Y. (2022). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 125, 105860. [Link]
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Introduction: The Emergence of Pyrroloquinoxalines as Advanced Fluorescent Probes
An In-Depth Guide to the Application of Pyrroloquinoxalines in Live-Cell Imaging Experiments
Pyrroloquinoxalines (PQNs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including roles as inhibitors of human protein kinase CK2 and as potential anti-tuberculosis agents.[1][2] More recently, the unique photophysical properties of the pyrrolo[1,2-a]quinoxaline core, which possesses a dual electron donor/acceptor nature, have paved the way for their development as novel fluorescent probes for live-cell imaging.[3][4]
Unlike traditional fluorophores, many PQN derivatives exhibit advantageous characteristics such as environmental responsiveness, where their fluorescence properties are sensitive to changes in local polarity and pH.[3][4] Some also display aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced upon aggregation, making them highly effective for specific targeting with low background signal.[3] These attributes, combined with their ability to be chemically modified for targeting specific cellular components and analytes, position pyrroloquinoxalines as a versatile and powerful tool for dynamic studies in living cells. This guide provides a detailed overview of their applications, mechanisms, and protocols for use in live-cell imaging.
Core Principles and Mechanisms of Pyrroloquinoxaline Probes
The utility of pyrroloquinoxalines in live-cell imaging stems from several key photophysical mechanisms. Understanding these principles is crucial for designing and interpreting experiments effectively.
-
Environmentally Sensitive Fluorescence: The pyridine-pyrrole core of PQNs creates a molecular structure with charge transfer characteristics. This makes their fluorescence emission sensitive to the microenvironment. Changes in solvent polarity or pH can alter the energy levels of the excited state, leading to shifts in emission wavelength or changes in fluorescence intensity and lifetime.[3][4] This property is particularly useful for probing the physicochemical properties of subcellular compartments.
-
Aggregation-Induced Emission (AIE): Certain PQN derivatives are designed to be sparingly fluorescent when freely dissolved in an aqueous medium but become highly emissive upon aggregation or when binding to a target molecule.[3] This "turn-on" fluorescence mechanism is highly advantageous for live-cell imaging as it minimizes background noise from unbound probes, eliminating the need for wash steps that can stress the cells.[5][6]
-
Specific Analyte Recognition: Pyrroloquinoxaline scaffolds can be functionalized with specific recognition moieties to create probes for detecting particular ions, small molecules, or biomacromolecules. For example, the PQP-1 probe was specifically designed for the detection of the amino acid lysine.[7][8][9] The binding event triggers a change in the electronic configuration of the probe, resulting in a measurable fluorescence response.[7]
Application I: Imaging of Amyloid Fibrils
Amyloid fibrils are insoluble protein aggregates associated with a range of neurodegenerative diseases. Pyrroloquinoxaline hydrazones have emerged as a promising class of fluorescent probes for the specific detection and imaging of these structures.[10][11]
Causality of Experimental Design
The design of these probes leverages their ability to bind specifically to the β-sheet structures characteristic of amyloid fibrils. Upon binding, the probe's rotation is restricted, and it may undergo a conformational change that enhances its fluorescence quantum yield. This provides a direct and selective method for visualizing amyloid plaques in tissue samples and studying fibril formation in vitro. Notably, these probes have been shown to not interfere with the fibril structure itself, ensuring that the imaging reflects the native state of the aggregates.[10][11]
Experimental Protocol: Staining Amyloid Plaques in Brain Tissue
This protocol is adapted from methodologies described for staining Aβ deposits.[11]
Materials:
-
Pyrroloquinoxaline hydrazone probe stock solution (e.g., 1 mM in DMSO).
-
Brain tissue sections from a relevant disease model (e.g., Alzheimer's disease mouse model).
-
Phosphate-buffered saline (PBS).
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the brain tissue sections according to standard histological procedures.
-
Probe Incubation: Dilute the pyrroloquinoxaline hydrazone stock solution to a final working concentration (typically 1-10 µM) in PBS. Cover the tissue sections with the diluted probe solution and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Gently wash the sections three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto the slides using an antifade mounting medium.
-
Imaging: Visualize the stained amyloid plaques using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the specific probe.
Data Interpretation
Positive staining will appear as bright fluorescent signals localized to the amyloid plaques. The intensity of the fluorescence can provide a semi-quantitative measure of the amyloid burden. Co-staining with other known amyloid dyes like Thioflavin S can be performed to validate the specificity of the pyrroloquinoxaline probe.
Application II: Subcellular Localization and Lysosomal Imaging
The physicochemical properties of certain pyrroloquinoxalines can lead to their accumulation in specific organelles, such as lysosomes.[3] Lysosomes are acidic organelles, and probes that are sensitive to pH can be used to specifically visualize them.
Mechanism of Lysosomal Accumulation
The accumulation of specific PQN derivatives in lysosomes is likely driven by their chemical properties, such as their pKa. Weakly basic compounds can become protonated and trapped within the acidic environment of the lysosome, leading to their concentration in this organelle.
Experimental Workflow: Live-Cell Lysosomal Staining
Caption: Workflow for staining lysosomes in live cells with PQN probes.
Detailed Protocol for Lysosomal Imaging
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Pyrroloquinoxaline probe suitable for lysosomal staining.
-
Complete cell culture medium.
-
Live-cell imaging buffer (e.g., HBSS).[12]
-
Confocal laser scanning microscope (CLSM).[4]
Procedure:
-
Cell Culture: Plate cells on imaging dishes and allow them to adhere and reach 60-80% confluency.[13]
-
Probe Preparation: Prepare a working solution of the pyrroloquinoxaline probe (e.g., 1-5 µM) in pre-warmed complete cell culture medium.
-
Cell Staining: Remove the existing medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing (if necessary): For non-fluorogenic probes, gently wash the cells twice with pre-warmed live-cell imaging buffer to reduce background fluorescence.[12]
-
Imaging: Mount the dish on the stage of a confocal microscope equipped for live-cell imaging (maintaining 37°C and 5% CO₂). Acquire images of the stained lysosomes. For validation, co-staining with a commercially available lysosomal marker (e.g., LysoTracker) can be performed.
Application III: Selective Detection of Lysine
A significant advancement in the application of pyrroloquinoxalines is the development of probes for specific biomolecules. The probe PQP-1, for instance, was designed for the selective detection of lysine in living cells.[7][8][9]
Sensing Mechanism of a Lysine-Specific Probe
Caption: Mechanism of lysine detection by the PQP-1 probe.
The mechanism involves the ε-amino group of lysine acting as a base to abstract a proton from the pyrrole nitrogen of the PQP-1 probe.[7] This deprotonation event alters the intramolecular charge transfer (ICT) characteristics of the probe, leading to a significant increase in its fluorescence emission. This "turn-on" response is highly selective for lysine over other amino acids.[7][9]
Protocol for Imaging Lysine in Live Cells
Materials:
-
HeLa cells or another suitable cell line.[9]
-
PQP-1 probe stock solution (in DMSO).
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Confocal microscope.
Procedure:
-
Cell Culture: Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% fetal bovine serum.
-
Probe Loading: Treat the cells with the PQP-1 probe at a final concentration of 10 µM in serum-free DMEM. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging: Add fresh PBS to the dish and immediately image the cells using a confocal microscope. Observe the intracellular fluorescence, which corresponds to the distribution of lysine.
-
Control Experiment: To confirm the response is due to lysine, cells can be pre-treated with a lysine-free medium or a competitive inhibitor to observe any changes in the fluorescence signal.
Quantitative Data Summary
| Probe Type | Target | Mechanism | Typical Concentration | Excitation/Emission (nm) | Reference |
| Pyrroloquinoxaline Hydrazones | Amyloid Fibrils | Binding-induced fluorescence | 1-10 µM | Varies by derivative | [10][11] |
| Substituted PQNs | Lysosomes | pH-dependent trapping | 1-5 µM | Varies by derivative | [3] |
| PQP-1 | Lysine | ICT modulation | 10 µM | ~405 / ~460 | [7][9] |
Troubleshooting and Best Practices
-
Phototoxicity: Live-cell imaging involves exposing cells to light, which can be toxic. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[12][14]
-
Background Fluorescence: High background can obscure the signal from the probe. This can be mitigated by using fluorogenic probes, ensuring complete removal of unbound probe through washing, or using background suppression reagents.[12]
-
Probe Solubility and Stability: Ensure that the pyrroloquinoxaline probe is fully dissolved in the stock solution (typically DMSO) and then diluted in an aqueous buffer or medium. Aggregation in the working solution can lead to artifacts.
-
Validation: Always validate the specificity of a new probe. This can be done through co-localization studies with known markers, using knockdown or knockout cells for the target, or by modulating the concentration of the target analyte.
Conclusion
Pyrroloquinoxalines represent a highly adaptable and promising scaffold for the development of fluorescent probes for live-cell imaging. Their inherent sensitivity to the cellular microenvironment and the ability to functionalize them for specific targets have enabled applications ranging from organelle imaging to the detection of specific amino acids and pathological protein aggregates. As synthetic strategies and our understanding of their photophysical properties continue to advance, pyrroloquinoxalines are poised to become an indispensable part of the molecular toolbox for cell biologists and drug development professionals.
References
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Jana, A., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. Available at: [Link]
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Li, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Pharmaceuticals. Available at: [Link]
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Li, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. PubMed. Available at: [Link]
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Butini, S., et al. (2011). Pyrroloquinoxaline hydrazones as fluorescent probes for amyloid fibrils. Organic & Biomolecular Chemistry. Available at: [Link]
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Butini, S., et al. (2011). Pyrroloquinoxaline hydrazones as fluorescent probes for amyloid fibrils. ResearchGate. Available at: [Link]
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Li, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. MDPI. Available at: [Link]
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Mideksa, M. G., et al. (2023). Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. National Institutes of Health. Available at: [Link]
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Agris, P. F., et al. (2004). Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation. RNA. Available at: [Link]
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Jana, A., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PubMed Central. Available at: [Link]
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Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. Nature Methods. Available at: [Link]
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Pagano, M. A., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. Available at: [Link]
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Casado-Vela, J., et al. (2021). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. MDPI. Available at: [Link]
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Wang, Y., et al. (2010). Application of Probes in Live Cell Imaging. Bentham Open. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of novel anti-tuberculosis agents with pyrrolo[1,2-a]quinoxaline-based scaffold. PubMed. Available at: [Link]
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Chen, Y., et al. (2024). Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives. PubMed Central. Available at: [Link]
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Banfi, D., et al. (2020). Fluorescence microscopy images of the indicated cell lines after treatment with solutions 1.5 μm in DMSO of quinoxalines 1, 4 and 5. ResearchGate. Available at: [Link]
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Gryn'ova, G., et al. (2012). The synthesis and application of novel profluorescent nitroxides as probes for polymer degradation. ResearchGate. Available at: [Link]
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Bondar, A., et al. (2021). Pyronin Y confocal imaging of live cells. (A) Chemical structure of the... ResearchGate. Available at: [Link]
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Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. ResearchGate. Available at: [Link]
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Reymond, L. (2018). Fluorogenic probes for live-cell imaging. EPFL. Available at: [Link]
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The Emergence of 6-(1H-pyrrol-1-yl)quinoxaline as a Versatile Scaffold for Advanced Fluorescent Probes
In the dynamic field of molecular sensing and bioimaging, the quest for novel fluorophores with finely tunable photophysical properties and high sensitivity towards specific analytes is relentless. The 6-(1H-pyrrol-1-yl)quinoxaline scaffold has recently garnered attention as a promising platform for the development of a new generation of fluorescent probes. This heterocyclic framework, characterized by the fusion of a benzene and a pyrazine ring, offers a unique electronic landscape that can be strategically modified to create sensors for a diverse range of applications, from the detection of metal ions and pH fluctuations to the monitoring of microenvironmental changes like viscosity. This guide provides an in-depth exploration of the development of this compound-based fluorescent probes, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Structure for Fluorescence Sensing
The quinoxaline core itself is a well-established component in the design of fluorescent materials due to its electron-deficient nature and rigid, planar structure, which often leads to high fluorescence quantum yields.[1] The introduction of a pyrrole moiety at the 6-position significantly modulates the electronic and photophysical properties of the quinoxaline core. The electron-rich pyrrole ring acts as an effective electron donor, creating a donor-acceptor (D-π-A) system that is highly sensitive to the surrounding environment. This intramolecular charge transfer (ICT) character is fundamental to the sensing mechanism of many probes derived from this scaffold.[1]
The versatility of the this compound scaffold lies in its synthetic accessibility and the numerous sites available for functionalization. Strategic modifications to the pyrrole, quinoxaline, or both rings can be employed to tune the probe's selectivity, sensitivity, and photophysical characteristics, such as absorption and emission wavelengths, Stokes shift, and quantum yield.
General Synthesis and Characterization Protocols
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the synthesis of the quinoxaline core, followed by the introduction of the pyrrole group. A general and efficient method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Synthesis of the Quinoxaline Core
A common route to substituted quinoxalines involves the reaction of o-phenylenediamines with α-dicarbonyl compounds in a suitable solvent, often with catalytic amounts of acid.[3]
Protocol 2.1: General Synthesis of a Substituted Quinoxaline
-
Reaction Setup: To a solution of a substituted o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the desired 1,2-dicarbonyl compound (1.1 mmol).
-
Catalysis: Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Introduction of the Pyrrole Moiety
The introduction of the pyrrole ring at the 6-position of the quinoxaline core can be achieved through various synthetic strategies, such as the Paal-Knorr pyrrole synthesis or transition metal-catalyzed cross-coupling reactions.
Protocol 2.2: Paal-Knorr Synthesis of a this compound Derivative
-
Starting Material: Begin with a 6-aminoquinoxaline derivative.
-
Reaction: To a solution of the 6-aminoquinoxaline (1.0 mmol) in a suitable solvent like acetic acid or toluene, add a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.1 mmol).
-
Heating: Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Characterization
The synthesized probes must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Applications in Fluorescent Sensing
The unique properties of the this compound scaffold make it an excellent candidate for the development of fluorescent probes for various analytes.
Detection of Metal Ions
The nitrogen atoms in the quinoxaline and pyrrole rings can act as binding sites for metal ions.[4] The binding of a metal ion can significantly alter the electronic structure of the probe, leading to a change in its fluorescence properties (either enhancement or quenching).
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)
Many metal ion probes based on this scaffold operate through a combination of CHEF and PET mechanisms. In the unbound state, a PET process from a donor part of the molecule to the fluorophore might quench the fluorescence. Upon binding to a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Protocol 3.1: General Procedure for Metal Ion Sensing
-
Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Analyte Solutions: Prepare stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM) in deionized water or the same solvent as the probe.
-
Titration Experiment:
-
In a series of cuvettes, place a fixed concentration of the probe in a buffered aqueous solution or a mixed solvent system.
-
Add increasing concentrations of the target metal ion to each cuvette.
-
Record the fluorescence emission spectrum for each sample after a short incubation period.
-
-
Selectivity Study: Repeat the experiment with other potentially interfering metal ions at the same concentration to assess the probe's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant.
pH Sensing
The nitrogen atoms in the quinoxaline ring can be protonated or deprotonated depending on the pH of the medium. This change in protonation state can significantly affect the ICT process and, consequently, the fluorescence properties of the probe.
Sensing Mechanism: Protonation-Induced Fluorescence Modulation
In acidic conditions, protonation of the quinoxaline nitrogen can enhance the electron-accepting ability of the quinoxaline core, leading to a shift in the emission wavelength or a change in fluorescence intensity.
Protocol 3.2: General Procedure for pH Sensing
-
Probe Solution: Prepare a dilute solution of the probe in a suitable solvent mixture (e.g., water/ethanol).
-
pH Titration:
-
Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Add a small aliquot of the probe stock solution to each buffer solution to a final constant concentration.
-
Record the fluorescence emission spectrum for each pH value.
-
-
Data Analysis: Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the pH to determine the pKa of the probe.
Viscosity Sensing
Fluorescent probes with rotatable bonds, often referred to as "molecular rotors," can exhibit viscosity-sensitive fluorescence. The this compound scaffold can be functionalized with groups that allow for intramolecular rotation. In low-viscosity environments, this rotation provides a non-radiative decay pathway, leading to quenched fluorescence. In high-viscosity media, the rotation is restricted, closing the non-radiative channel and causing a significant increase in fluorescence intensity.
Sensing Mechanism: Restriction of Intramolecular Rotation (RIR)
Protocol 3.3: General Procedure for Viscosity Sensing
-
Viscosity Standards: Prepare a series of solvent mixtures with varying viscosities (e.g., methanol/glycerol mixtures).
-
Measurement:
-
Add the fluorescent probe to each solvent mixture at a constant concentration.
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis: Plot the fluorescence intensity against the viscosity of the solvent mixture. The relationship can often be described by the Förster-Hoffmann equation: log(I) = C + x log(η), where I is the fluorescence intensity, η is the viscosity, and C and x are constants.
Data Presentation and Analysis
For clarity and comparative purposes, quantitative data should be summarized in tables.
Table 1: Photophysical Properties of a Hypothetical this compound Probe
| Property | Value |
| Absorption Max (λabs) | 380 nm |
| Emission Max (λem) | 490 nm |
| Stokes Shift | 110 nm |
| Quantum Yield (Φ) | 0.45 (in ethanol) |
Table 2: Sensing Performance for a Specific Metal Ion (e.g., Cu²⁺)
| Parameter | Value |
| Selectivity | High for Cu²⁺ over other common ions |
| Detection Limit (LOD) | 50 nM |
| Response Time | < 1 minute |
| Fluorescence Change | "Turn-off" |
Troubleshooting
Common issues encountered when working with fluorescent probes include poor solubility, photobleaching, and background fluorescence.
-
Solubility: If the probe is not soluble in aqueous media, consider using a co-solvent like DMSO or ethanol, or encapsulating the probe in micelles or nanoparticles.
-
Photobleaching: Minimize exposure of the probe to the excitation light source. Use of an anti-fade reagent can also be beneficial, especially in cellular imaging.
-
Background Fluorescence: Ensure high-purity solvents and reagents. In cellular applications, background can arise from autofluorescence of cellular components. Spectral unmixing techniques can help to distinguish the probe's signal from the background.
Future Directions
The this compound scaffold holds immense potential for the development of next-generation fluorescent probes. Future research will likely focus on:
-
Two-Photon Probes: Designing probes with large two-photon absorption cross-sections for deep-tissue imaging with reduced phototoxicity.
-
Ratiometric Probes: Developing probes that exhibit a shift in emission wavelength upon analyte binding, allowing for more accurate and quantitative measurements.
-
Targeted Probes: Functionalizing the scaffold with specific ligands to target particular organelles or biomolecules within a cell.
By leveraging the versatile chemistry and favorable photophysical properties of the this compound core, researchers can continue to develop innovative tools for a wide range of applications in chemistry, biology, and medicine.
References
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Meng, X., & Xue, M. (2025). Synthesis and properties of quinoxaline derivatives. The 4th International Online Conference on Materials session Optical, Electric and Magnetic Materials and Their Characterization. [Link]
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Tang, X., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]
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Shukla, A. K., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. [Link]
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Aldakov, D., et al. (2005). Benzothiadiazoles and Dipyrrolyl Quinoxalines with Extended Conjugated Chromophores−Fluorophores and Anion Sensors. ScholarWorks@BGSU. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. [Link]
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A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. [Link]
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New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2025). NIH. [Link]
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Quinoline-ampyrone functionalized azo dyes as colorimetric and fluorescent enhancement probes for selective aluminium and cobalt ion detection in semi-aqueous media. (2025). Request PDF. [Link]
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Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). MDPI. [Link]
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Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
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Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). Usiena air. [Link]
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New pyrazolo-quinoline scaffold as a reversible colorimetric fluorescent probe for selective detection of Zn 2+ ions and its imaging in live cells. (n.d.). ResearchGate. [Link]
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Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023). MDPI. [Link]
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Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines by Cyclization of 2-(1H-pyrrol-1-yl)anilines and Alcohols. (2025). ResearchGate. [Link]
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Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). (2008). PubMed. [Link]
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Colorimetric detection of Cd(II) ions based on di-(1H-pyrrol-2-yl)methanethione functionalized gold nanoparticles. (2025). Request PDF. [Link]
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Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2023). PubMed. [Link]
-
Molecular engineering of π-extended pyrrolo[1,2-α]quinoxaline-based D–A materials for electrochromic devices. (n.d.). RSC Publishing. [Link]
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New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. (n.d.). Semantic Scholar. [Link]
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Amine-incorporated quinoxaline based fluorescent sensor for detection of trace water: Solvent influenced self-assembly. (n.d.). Scilit. [Link]
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Synthesis of 1H-pyrazolo[3,4-b]quinoxaline derivatives. (n.d.). Journal of Materials Chemistry. [Link]
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Dipyrrolyl quinoxalines with extended chromophores are efficient fluorimetric sensors for pyrophosphate. (2003). PubMed. [Link]
-
Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives... (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Quinoxaline-Based Compounds
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in modern drug discovery.[1][2][3][4] Quinoxaline derivatives have demonstrated potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among other therapeutic applications.[3][4] This guide provides a comprehensive overview and detailed protocols for designing and implementing robust high-throughput screening (HTS) campaigns to identify and characterize novel quinoxaline-based drug candidates. We delve into the strategic selection of biochemical and cell-based assays, provide step-by-step experimental methodologies, and outline the critical validation parameters necessary for a successful screening campaign.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
Quinoxalines, consisting of a fused benzene and pyrazine ring, represent a versatile class of nitrogen-containing heterocyclic compounds.[5] Their relative ease of synthesis and structural modification has led to the generation of vast chemical libraries.[3][6] This chemical tractability, combined with their ability to interact with a wide array of biological targets, has cemented their importance in medicinal chemistry. High-throughput screening is an essential tool for rapidly evaluating these large libraries to discover compounds with desired biological effects.[1][7]
Key biological targets for quinoxaline derivatives include:
-
Protein Kinases: Many quinoxalines are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8]
-
Reverse Transcriptase: Certain derivatives have shown high potency in inhibiting HIV reverse transcriptase, a key enzyme for viral replication.[9][10]
-
Dipeptidyl Peptidase-4 (DPP-4): Quinoxaline-based compounds have been identified as inhibitors of DPP-4, a target for type 2 diabetes treatment.[11]
-
DNA and Associated Enzymes: Some quinoxalines function by intercalating with DNA or inhibiting enzymes like topoisomerases.
Strategic Selection of HTS Assays
The success of an HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a primary decision point.
Biochemical Assays: Targeting Specific Molecules
Biochemical assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. They are ideal for target-centric drug discovery where the molecular target is known.
-
Causality: By isolating the target, these assays provide direct evidence of molecular interaction, which simplifies structure-activity relationship (SAR) studies. The results are less likely to be confounded by off-target effects or cellular transport issues.
Common Formats:
-
Luminescence-Based Kinase Assays (e.g., Kinase-Glo®): These "add-mix-read" assays are exceptionally well-suited for HTS.[12] They quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8][13] Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[8][12][13] This format is robust, highly sensitive, and less prone to interference from fluorescent compounds.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are homogeneous assays that measure the proximity of two molecules.[14][15] They use a long-lifetime lanthanide donor fluorophore and a suitable acceptor.[15][16] When the donor and acceptor are brought close by a biological interaction (e.g., a kinase binding its substrate), energy transfer occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal. The time-resolved format minimizes interference from compound autofluorescence.[14]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive for detecting biomolecular interactions.[17] Donor and acceptor beads are coated with molecules that can interact. When they are brought into proximity, a cascade of chemical reactions generates a strong luminescent signal.[17] It is a powerful tool for studying protein-protein or protein-peptide interactions.
Cell-Based Assays: A Phenotypic Approach
Cell-based assays measure a compound's effect on whole, living cells. They are invaluable for phenotypic screening, where the goal is to identify compounds that produce a desired cellular outcome (e.g., cell death in cancer lines) without a preconceived target.
-
Causality: A positive result in a cell-based assay demonstrates that a compound is cell-permeable and active in a complex biological environment. However, the specific molecular target is not immediately known and requires subsequent deconvolution studies.
Common Formats:
-
Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo®): Similar to its biochemical counterpart, the CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells by measuring intracellular ATP levels, which correlate directly with metabolic activity.[18][19][20] A decrease in luminescence indicates cytotoxicity or cytostatic effects.[21] This homogeneous, "add-mix-measure" format is ideal for HTS.[18][19]
-
High-Content Screening (HCS): HCS uses automated microscopy and image analysis to quantify multiple phenotypic parameters in cells simultaneously. This powerful technique can provide deep insights into a compound's mechanism of action by measuring changes in protein localization, cell morphology, or the expression of specific biomarkers.
Comparison of HTS Assay Formats
| Assay Technology | Principle | Pros | Cons | Typical Quinoxaline Targets |
| Kinase-Glo® | Luminescence (ATP depletion) | Simple "add-mix-read" format, high sensitivity, robust.[12] | Indirect measurement, susceptible to ATPases or luciferase inhibitors.[13] | Protein Kinases (e.g., Yes1, GSK-3β)[13][22] |
| CellTiter-Glo® | Luminescence (Cellular ATP) | Measures overall cell health, good for cytotoxicity screening, HTS-compatible.[18][19] | Does not identify the specific target, only the phenotypic outcome. | Anticancer activity, general cytotoxicity.[23] |
| TR-FRET | Time-Resolved FRET | Homogeneous, ratiometric measurement reduces noise, low interference.[14] | Requires specific labeling of components, can have a lower signal window than AlphaScreen.[17] | Protein-protein interactions, Receptor binding.[16] |
| AlphaScreen® | Proximity-based Luminescence | Extremely sensitive, large signal window, versatile.[17] | Sensitive to light, potential for singlet oxygen quenchers to interfere. | Protein-protein interactions. |
Detailed Protocols
The following protocols are presented as templates. It is imperative to optimize reagent concentrations, incubation times, and cell seeding densities for your specific target, cell line, and instrumentation.
Protocol: Luminescent Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol is designed to screen a quinoxaline library for inhibitors of a specific protein kinase. The principle is that active kinases consume ATP; inhibitors spare ATP, leading to a higher luminescent signal.[8][12]
Materials:
-
Kinase of interest (e.g., recombinant Yes1 tyrosine kinase)
-
Kinase substrate (specific to the kinase)
-
Quinoxaline compound library (typically 10 mM in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384- or 1536-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring glow luminescence
Methodology:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~25-50 nL of each quinoxaline compound from the library source plate to the wells of the assay plate. Also, plate positive control (known inhibitor, e.g., dasatinib for Yes1) and negative control (DMSO vehicle) wells.[13]
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer. Dispense 2.5 µL of the kinase solution into each well of the assay plate containing the compounds.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.[13]
-
Reaction Initiation: Prepare a substrate/ATP solution in assay buffer. Initiate the kinase reaction by adding 2.5 µL of this solution to each well.
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature. Note: This time should be optimized to achieve ~50-80% ATP consumption in the DMSO control wells for a robust signal window.[13]
-
Signal Detection: Add 5 µL of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescence.
-
Signal Stabilization: Incubate the plate for 10-30 minutes at room temperature to stabilize the luminescent signal.[13]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.[12]
Protocol: Cell Viability Assay for Cytotoxicity Screening (e.g., CellTiter-Glo®)
This protocol assesses the cytotoxic or anti-proliferative effects of quinoxaline compounds on a cancer cell line. The assay measures ATP as an indicator of metabolically active, viable cells.[18][19][24]
Materials:
-
Human cancer cell line (e.g., HeLa, PC3)[23]
-
Cell culture medium + serum
-
Quinoxaline compound library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., from Promega)
-
White, opaque, tissue-culture treated 384-well plates
-
Positive control (e.g., Staurosporine)
-
Automated liquid handler and plate reader capable of measuring glow luminescence
Methodology:
-
Cell Seeding: Harvest and count cells. Dilute to the desired density (e.g., 1,000-5,000 cells/well) in culture medium. Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Cell Attachment: Incubate the plate for 4-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
Compound Addition: Perform a serial dilution of the quinoxaline library compounds. Add a small volume (e.g., 25-50 nL) of the compounds and controls (DMSO vehicle, Staurosporine) to the wells containing cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. This duration allows the compounds to exert their cytotoxic or cytostatic effects.
-
Reagent Equilibration: Before use, equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., 25 µL).[21] This single addition lyses the cells and initiates the luminescent reaction.[18][19]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the number of viable cells.[19]
Assay Validation and Data Analysis
A trustworthy protocol is a self-validating system. Before initiating a full screen, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds.
The Z'-Factor: A Measure of Assay Quality
The Z'-factor (Z-prime) is a statistical parameter that quantifies the robustness and quality of an HTS assay.[25] It reflects the dynamic range of the signal and the data variation associated with the measurements.[25][26]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., max inhibition/cytotoxicity).
-
μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).
Interpretation of Z'-Factor: [27][28]
An assay must demonstrate a Z'-factor of ≥ 0.5 to proceed to a full screening campaign.[29]
Hit Identification and Confirmation
-
Primary Screen: The entire quinoxaline library is tested at a single, high concentration (e.g., 10-20 µM).
-
Hit Selection: Potential "hits" are identified based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are tested in a serial dilution (e.g., 8-16 points) to determine their potency (IC₅₀ or EC₅₀). This step confirms the compound's activity and provides a quantitative measure of its strength.
-
Counter-screens: It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology itself (e.g., luciferase inhibitors) rather than the biological target.[13]
Conclusion
The quinoxaline scaffold remains a highly productive starting point for the discovery of new therapeutics. By pairing large, diverse quinoxaline libraries with carefully selected and rigorously validated high-throughput screening assays, researchers can efficiently identify novel and potent modulators of biological activity. The luminescent and TR-FRET-based methodologies detailed in this guide offer robust, scalable, and reliable platforms for these discovery efforts, paving the way for the development of next-generation quinoxaline-based drugs.
References
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Center for Biotechnology Information. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Z-factor. (n.d.). Wikipedia. [Link]
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Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]
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Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Center for Biotechnology Information. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
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HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]
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Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]
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Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. [Link]
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Bielik, A. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ResearchGate. [Link]
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Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. (2022). National Center for Biotechnology Information. [Link]
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Quinoxalines Potential to Target Pathologies. (2015). ResearchGate. [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
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A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. (n.d.). BPS Bioscience. [Link]
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A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. (2003). SciSpace. [Link]
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A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). ResearchGate. [Link]
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A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2015). National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. (2020). PubMed. [Link]
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New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (2020). National Center for Biotechnology Information. [Link]
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A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2016). National Center for Biotechnology Information. [Link]
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Biological activity of quinoxaline derivatives. (2021). ResearchGate. [Link]
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Biological evaluation of quinoxaline compounds as anti-hiv agents targeting reverse transcriptase enzyme. (2020). ResearchGate. [Link]
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Application Notes & Protocols for the Quantitative Analysis of 6-(1H-pyrrol-1-yl)quinoxaline
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed, validated analytical methods for the accurate quantification of 6-(1H-pyrrol-1-yl)quinoxaline, a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities of quinoxaline derivatives.[1][2][3] The protocols herein are designed to ensure scientific integrity, robustness, and reproducibility, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[4][5] This document presents two primary analytical techniques: a high-performance liquid chromatography (HPLC) method for selective and sensitive quantification, and a UV-Vis spectrophotometry method for rapid, high-throughput analysis. Each protocol is accompanied by a detailed explanation of the experimental choices, validation data, and visual workflows to aid in seamless implementation in a laboratory setting.
Introduction to this compound and the Imperative for Accurate Quantification
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[6][7] Their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[1][8] this compound, a specific derivative, holds potential for further investigation and development.
Accurate and precise quantification of this target analyte is paramount throughout the drug development lifecycle. From ensuring purity of the active pharmaceutical ingredient (API) to determining its concentration in formulated products and studying its pharmacokinetic profile, a validated analytical method is the cornerstone of reliable and reproducible results. This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the methodologies, enabling scientists to adapt and troubleshoot as needed.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is the gold standard for the quantification of this compound, offering excellent specificity, sensitivity, and accuracy. This technique separates the analyte from potential impurities and degradation products based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using its characteristic UV absorbance.
Rationale for Methodological Choices
-
Reverse-Phase Chromatography: A C18 column is selected as the stationary phase. This non-polar matrix is ideal for retaining and separating moderately polar aromatic compounds like this compound.
-
Mobile Phase Composition: A gradient elution of acetonitrile and water is employed. Acetonitrile, a common organic modifier, allows for the fine-tuning of the mobile phase's eluting strength. The gradient ensures efficient elution of the analyte of interest while providing adequate separation from other components. A small amount of formic acid is added to the mobile phase to improve peak shape and reproducibility by ensuring the analyte is in a consistent protonation state.
-
UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. Based on the UV-Vis spectra of similar quinoxaline derivatives, which typically show strong absorbance in the range of 350-400 nm, a wavelength of maximum absorbance (λmax) should be determined experimentally for this compound for optimal sensitivity.[9][10] For the purpose of this protocol, a hypothetical λmax of 365 nm is used.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) and dilute to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient of A and B Gradient Program 0-1 min: 95% A, 5% B1-10 min: Linear gradient to 5% A, 95% B10-12 min: 5% A, 95% B12.1-15 min: Return to 95% A, 5% B Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | Detection Wavelength | 365 nm |
-
Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
-
Method Validation Summary (ICH Q2(R2) Guidelines)
The HPLC-UV method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][11]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak should be well-resolved from other components. | Peak purity index > 0.999 |
| Linearity (R²) | R² ≥ 0.995 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters | Passed |
Method 2: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantification of this compound in solutions with a relatively simple matrix. The method is based on the principle that the amount of UV radiation absorbed by the analyte is directly proportional to its concentration (Beer-Lambert Law).
Rationale for Methodological Choices
-
Solvent Selection: A suitable solvent must be chosen that dissolves the analyte and is transparent in the UV-Vis region of interest. Ethanol or methanol are common choices for quinoxaline derivatives as they provide good solubility and do not interfere with the absorbance measurement.
-
Wavelength of Maximum Absorbance (λmax): To maximize sensitivity and minimize deviations from the Beer-Lambert law, the absorbance should be measured at the wavelength of maximum absorbance (λmax).[12][13] This is determined by scanning a solution of the analyte across a range of UV-Vis wavelengths.
Experimental Workflow for UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Ethanol (spectroscopic grade).
-
Reference standard of this compound.
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution (e.g., 10 µg/mL) of this compound in ethanol.
-
Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For this protocol, we will assume a λmax of 365 nm.
-
-
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by serial dilution of the stock solution with ethanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in ethanol and dilute to a final concentration within the calibration range.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λmax (365 nm).
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
-
Method Validation Summary (ICH Q2(R2) Guidelines)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Limited; demonstrated by consistent spectra of analyte in the presence of excipients. | Acceptable for simple matrices. |
| Linearity (R²) | R² ≥ 0.995 | 0.9991 |
| Range | 1 - 15 µg/mL | 1 - 15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 1.1%Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.6 µg/mL |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters | Passed |
Conclusion
The choice between the HPLC-UV and UV-Vis spectrophotometry methods for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method is recommended for its high specificity and is suitable for complex matrices, making it ideal for stability studies, impurity profiling, and analysis in biological fluids. The UV-Vis spectrophotometry method, while less specific, offers a rapid and economical alternative for routine analysis of pure substances or simple formulations. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data to support research and development activities.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link][4]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][14]
-
Spring, B., et al. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Royal Society of Chemistry. Retrieved from [Link][12]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][5]
-
Li, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Frontiers in Chemistry, 9, 794537. Retrieved from [Link][9]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link][15]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link][16]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][11]
-
ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds. Retrieved from [Link][10]
-
Huillet, F. D. (n.d.). Ultraviolet absorption spectra of quinoxaline and some of its derivati. Brigham Young University. Retrieved from [Link][17]
-
Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(8), 223. Retrieved from [Link][13]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1209. Retrieved from [Link][1]
-
Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29). Retrieved from [Link][2]
-
Birajdar, S. S., et al. (2022). A Comprehensive Review on Synthesis and Pharmacological Potential of Quinoxaline Nucleus. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Retrieved from [Link][3]
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Application Notes and Protocols: A Strategic Approach to Evaluating the Antiproliferative Effects of Quinoxalines
Introduction: The Therapeutic Promise of Quinoxaline Scaffolds
Quinoxalines, heterocyclic compounds composed of a fused benzene and pyrazine ring, represent a privileged scaffold in medicinal chemistry. Their diverse biological activities have garnered significant interest, particularly in oncology.[1][2] Numerous quinoxaline derivatives have demonstrated potent antiproliferative effects against a wide array of cancer cell lines, establishing them as promising candidates for the development of novel chemotherapeutic agents.[1][3] The mechanisms underlying their anticancer activity are multifaceted, ranging from the inhibition of crucial protein kinases and topoisomerase II to the induction of apoptosis and cell cycle arrest.[2][4] Some derivatives are also known to act as DNA intercalators, disrupting DNA replication and transcription.[5][6][7]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the systematic evaluation of the antiproliferative effects of novel quinoxaline compounds. By integrating established cell-based assays and explaining the scientific rationale behind experimental choices, this document aims to equip researchers with the tools to generate robust, reproducible, and insightful data.
Phase 1: Initial Screening for Antiproliferative Activity
The initial phase of evaluation focuses on determining the cytotoxic and cytostatic potential of the quinoxaline compounds across a panel of relevant cancer cell lines. The primary objective is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Core Principle: Cell Viability Assays
Cell viability assays are foundational for assessing the antiproliferative effects of chemical compounds. These assays measure cellular metabolic activity, which serves as an indicator of the number of viable cells.[8] A decrease in metabolic activity is proportional to the extent of cell death or inhibition of proliferation induced by the test compound.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[11]
Experimental Workflow: A Strategic Overview
The following diagram illustrates the general workflow for the initial screening of quinoxaline compounds.
Caption: High-level workflow for evaluating quinoxaline antiproliferative effects.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium
-
Quinoxaline compound(s)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoxaline compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
Data Analysis and Interpretation:
The primary output of this assay is the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Exemplary IC50 Data for Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h |
| Quinoxaline-A | MCF-7 (Breast) | 2.5 |
| Quinoxaline-A | HCT116 (Colon) | 4.8 |
| Quinoxaline-B | MCF-7 (Breast) | 15.2 |
| Quinoxaline-B | HCT116 (Colon) | 21.7 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
| Doxorubicin (Control) | HCT116 (Colon) | 1.2 |
Phase 2: Elucidating the Mechanism of Action
Once the antiproliferative activity of a quinoxaline compound is confirmed, the next critical step is to investigate its mechanism of action. This involves a series of targeted assays to determine how the compound affects fundamental cellular processes such as cell cycle progression and apoptosis.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and subsequently inducing cell death.[2][3]
Core Principle: DNA Content Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with the quinoxaline compound at its IC50 concentration for a defined period.
-
PBS
-
Ice-cold 70% ethanol[14]
-
RNase A (100 µg/mL)[14]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[14][15]
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet (approximately 1x10⁶ cells) in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and prevent its non-specific binding of PI.
-
Incubate the cells for 30 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[14]
-
Data Presentation:
The results are typically presented as a histogram showing the distribution of cells in G0/G1, S, and G2/M phases. A table summarizing the percentage of cells in each phase for control and treated samples provides a clear quantitative comparison.
Apoptosis Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[3] It is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Core Principle: Annexin V/PI Staining
Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells with exposed PS can be detected. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[16][17]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16][17]
-
Necrotic cells: Annexin V-negative and PI-positive.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Parallel workflows for cell cycle and apoptosis analysis.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with the quinoxaline compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the quinoxaline compound. Include both negative (vehicle-treated) and positive controls.
-
Collect both floating and adherent cells.
-
Wash the cells once with cold PBS.[16]
-
-
Staining:
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.
-
Data Presentation:
The data is typically visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the clear identification and quantification of the four cell populations.
Phase 3: Investigating Specific Molecular Targets
Quinoxaline derivatives are known to interact with various molecular targets.[1][18] Depending on the structural features of the compound and the results from the initial mechanistic studies, further investigations can be tailored to explore specific interactions.
Kinase Inhibition Assays
Many quinoxaline-based compounds function as protein kinase inhibitors, targeting enzymes like VEGFR, EGFR, and others that are crucial for cancer cell signaling.[2][18][19]
-
Experimental Approach: In vitro kinase inhibition assays can be performed using purified recombinant kinases and a specific substrate. The effect of the quinoxaline compound on the kinase's ability to phosphorylate the substrate is measured, often using luminescence-based methods that quantify the amount of ATP remaining after the reaction.[3]
DNA Intercalation and Topoisomerase Inhibition
Some quinoxaline derivatives can insert themselves between the base pairs of DNA (intercalation), which can inhibit DNA replication and transcription and may also interfere with the function of enzymes like topoisomerase II.[4][6]
-
Experimental Approach: DNA binding can be assessed using techniques like fluorescence titration with a DNA-binding dye or by measuring changes in the thermal melting temperature of DNA. Topoisomerase II inhibition assays measure the ability of the compound to prevent the enzyme from relaxing supercoiled DNA.[4]
Reactive Oxygen Species (ROS) Generation
The bioreduction of some quinoxaline derivatives within tumor cells can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequent cell death.[20]
Core Principle: DCFH-DA Assay
The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS.[21] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified by flow cytometry or a fluorescence plate reader.[21][22]
Detailed Protocol: Intracellular ROS Detection
Materials:
-
Cells treated with the quinoxaline compound.
-
DCFH-DA solution.
-
Serum-free medium or PBS.
-
Positive control (e.g., Tert-Butyl hydroperoxide).[21]
Procedure:
-
Probe Loading:
-
Treatment:
-
Wash the cells to remove excess probe.
-
Treat the cells with the quinoxaline compound for the desired time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader at an excitation/emission of ~485/535 nm.[21]
-
Conclusion: A Pathway to Discovery
The experimental framework outlined in this guide provides a systematic and robust approach to evaluating the antiproliferative effects of novel quinoxaline compounds. By moving from broad initial screening to detailed mechanistic studies, researchers can effectively characterize the potency and mode of action of their compounds. This multi-faceted approach, grounded in established and validated protocols, is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing search for more effective cancer therapies.
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AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
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PubMed. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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PubMed. (2018). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Retrieved from [Link]
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MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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AntBio. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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PubMed Central. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Retrieved from [Link]
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NIH. (n.d.). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Retrieved from [Link]
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Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
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NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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PubMed. (2018). Design, Synthesis, Molecular Modeling and Anti-Proliferative Evaluation of Novel Quinoxaline Derivatives as Potential DNA Intercalators and Topoisomerase II Inhibitors. Retrieved from [Link]
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UniSZA Journal. (2025, October 31). Three Fundamental Statistical Elements in Cell Culture-Based Anticancer Studies. Retrieved from [Link]
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PubMed. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Retrieved from [Link]
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PubMed. (2018, September 25). Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative. Retrieved from [Link]
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MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Retrieved from [Link]
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PubMed. (2022, June 23). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Retrieved from [Link]
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NIH. (2022, May 29). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoxaline-derived intercalators. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
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PubMed Central. (2021, October 12). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Retrieved from [Link]
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MDPI. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]
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MDPI. (2022). Rosa x hybrida: A New Tool for Functional Food Development with Triple-Negative Breast Antitumoral Implications. Retrieved from [Link]
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NIH. (n.d.). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Assessing the Antimicrobial Activity of Quinoxaline Derivatives
Introduction: The Therapeutic Promise of Quinoxaline Derivatives
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are the focus of intense research in medicinal chemistry.[1] Their scaffold is a versatile template that has given rise to compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The antimicrobial potential of these derivatives is particularly significant in an era of rising antimicrobial resistance.
The mechanisms of action for quinoxaline derivatives are diverse. A key subclass, the quinoxaline 1,4-di-N-oxides (QdNOs), can act as bioreductive drugs.[2][3] Under the hypoxic conditions often found in bacterial environments, these compounds are reduced to form reactive oxygen species (ROS), which induce oxidative damage to DNA and other critical cellular components, leading to cell death.[2][3][4] Other quinoxaline derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication in a manner analogous to quinolone antibiotics.[2][5]
Given this mechanistic diversity, a robust and multi-faceted approach is required to accurately characterize the antimicrobial efficacy of novel quinoxaline compounds. This guide provides a series of integrated, standards-compliant protocols designed to move from initial screening to a more detailed characterization of antimicrobial action.
Part 1: Foundational Screening: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method, compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for this determination due to its reproducibility and efficiency.[6][7]
Expert Insights: The "Why" Behind the MIC Protocol
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the internationally recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria.[8] Its composition is well-defined and has a low potential to antagonize the activity of tested compounds, ensuring that the observed MIC is a true reflection of the compound's potency.
-
Inoculum Density: Standardizing the starting bacterial inoculum to approximately 5 x 10^5 colony-forming units (CFU)/mL is critical. A lower density may result in falsely low MICs, while a higher density can overwhelm the compound, leading to falsely high MICs. This is achieved by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Solvent Control: Many novel quinoxaline derivatives are dissolved in solvents like dimethyl sulfoxide (DMSO).[9] It is imperative to include a solvent control (wells containing the highest concentration of DMSO used, but no compound) to ensure the solvent itself does not inhibit bacterial growth.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Quinoxaline Stock: Prepare a high-concentration stock solution of the quinoxaline derivative in an appropriate solvent (e.g., 10 mg/mL in DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to bacteria.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:150 in sterile cation-adjusted MHB to achieve the final target inoculum density of ~5 x 10^5 CFU/mL.
-
-
Plate Preparation (96-Well Format):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the quinoxaline compound, prepared at twice the highest desired test concentration in MHB, to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacteria, but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[10]
-
Reading the MIC: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible turbidity (i.e., the first clear well).[9]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Part 2: Differentiating Activity: Minimum Bactericidal Concentration (MBC)
Once the MIC is determined, the next logical step is to ascertain whether the quinoxaline derivative is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is achieved by determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the agent that kills ≥99.9% of the initial bacterial inoculum.[11][12][13]
Expert Insights: Interpreting the MBC/MIC Ratio
The relationship between the MBC and MIC is a critical indicator of the compound's killing capacity. A small ratio suggests potent bactericidal activity, while a large ratio indicates that the compound primarily inhibits growth at concentrations near the MIC. This distinction is vital for drug development, as bactericidal agents are often preferred for treating severe or life-threatening infections.
Protocol 2: MBC Determination
-
Prerequisite: This protocol is performed immediately following the MIC assay reading.
-
Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours, or until colonies are visible in the growth control spot.
-
Reading the MBC: The MBC is the lowest concentration of the quinoxaline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11] In practice, this is often the lowest concentration plate that shows no colony growth or only 1-2 colonies.
Data Presentation: Interpreting the MBC/MIC Ratio
| MBC/MIC Ratio | Interpretation | Implication |
| ≤ 4 | Bactericidal | The compound actively kills the bacteria.[14] |
| > 4 | Bacteriostatic | The compound primarily inhibits bacterial growth. |
| > 32 | Tolerance | The bacteria are inhibited but not killed effectively.[12] |
Part 3: Understanding Killing Dynamics: Time-Kill Kinetics Assay
While MIC and MBC provide static endpoints, a time-kill kinetics assay offers a dynamic view of antimicrobial activity.[15] This assay measures the rate at which a specific concentration of a compound kills a bacterial population over time.[16][17] It is invaluable for understanding concentration-dependent vs. time-dependent killing and for detecting potential paradoxical effects.
Expert Insights: Why Perform a Time-Kill Assay?
This assay provides much richer information than an MBC. It can reveal how quickly a bactericidal effect occurs (e.g., rapid killing within 2-4 hours vs. slower killing over 24 hours) and whether the effect is sustained. Plotting the log10 CFU/mL against time generates curves that are easily comparable between different compounds or concentrations. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Protocol 3: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks or tubes containing MHB with the quinoxaline derivative at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC). Also include a no-drug growth control.
-
Inoculation: Inoculate each flask to a starting density of ~5 x 10^5 CFU/mL, similar to the MIC assay.
-
Sampling Over Time: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16]
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto antibiotic-free agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point. Plot the results as log10 CFU/mL versus time.
Workflow for Time-Kill Assay
Caption: Dynamic workflow of a time-kill kinetics experiment.
Part 4: Assessing Activity Against Complex Communities: The Anti-Biofilm Assay
Bacteria in clinical settings often exist as biofilms—structured communities encased in a self-produced extracellular matrix. Bacteria within biofilms are notoriously more resistant to conventional antibiotics than their free-floating (planktonic) counterparts.[19] Therefore, assessing a new compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step. The crystal violet assay is a straightforward, high-throughput method to quantify biofilm biomass.[19][20]
Protocol 4: Crystal Violet Biofilm Inhibition Assay
-
Plate Preparation: In a flat-bottomed 96-well plate, prepare 2-fold serial dilutions of the quinoxaline derivative in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose), starting at a concentration well above the MIC.
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include growth control wells (no compound) and sterility control wells (no bacteria).
-
Biofilm Formation: Incubate the plate under static (non-shaking) conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully three times with sterile PBS to remove non-adherent cells.[19] Be careful not to dislodge the biofilm. After the final wash, remove excess liquid by inverting the plate on a paper towel.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21]
-
Final Wash: Discard the crystal violet solution and wash the plate again with PBS as in step 4 until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[21] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain from each well to a new flat-bottom plate and measure the absorbance at 570-590 nm using a microplate reader.[20] The absorbance is directly proportional to the biofilm biomass.
Trustworthiness: The Central Role of Quality Control
Reliable and reproducible results depend entirely on rigorous quality control (QC).[10] Every experiment must include a set of controls to validate the assay's performance.
-
QC Strains: Standardized reference strains from a recognized culture collection (e.g., ATCC) must be included in each batch of tests.[22][23][24] Strains like Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 have well-documented MIC ranges for common antibiotics.[23] Running these alongside the experimental compound ensures that the media, reagents, and protocol execution are correct.[22][23]
-
Positive Control: A known, clinically relevant antibiotic should be tested in parallel to provide a benchmark for the quinoxaline derivative's activity.
-
Negative/Growth Control: This well contains bacteria and medium but no compound, ensuring the bacteria are viable and capable of growth under the assay conditions.[6]
-
Sterility Control: This well contains only the culture medium and is not inoculated. It serves to confirm the sterility of the medium and the aseptic technique used.[6]
-
Solvent Toxicity Control: As mentioned, this control contains the highest concentration of the solvent used to dissolve the compound, ensuring it has no intrinsic antimicrobial activity.
Conclusion
The systematic application of these protocols provides a comprehensive framework for evaluating the antimicrobial potential of novel quinoxaline derivatives. This tiered approach, progressing from the static MIC and MBC to the dynamic time-kill assay and the clinically relevant biofilm model, allows researchers to build a robust data package. By grounding these methods in established standards (CLSI) and embedding rigorous quality control, the resulting data will be reliable, reproducible, and crucial for advancing promising compounds through the drug development pipeline.
References
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Jubie, S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC Cooperation. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Al-Snafi, A. E. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Retrieved from [Link]
-
PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]
-
PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Retrieved from [Link]
-
Frontiers. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]
-
Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect. Retrieved from [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. Retrieved from [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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- 3. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. apec.org [apec.org]
- 11. microchemlab.com [microchemlab.com]
- 12. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
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- 20. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
- 22. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 24. microbiologyclass.net [microbiologyclass.net]
Application Notes & Protocols: A Researcher's Guide to Utilizing Pyrroloquinoxalines as Insulin Mimetics
Introduction: The global rise in metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM), necessitates the exploration of novel therapeutic strategies beyond conventional treatments. T2DM is primarily characterized by insulin resistance, a state where cells in the body become less responsive to the effects of insulin, leading to impaired glucose uptake and hyperglycemia. Insulin mimetics, compounds that mimic the biological activity of insulin, represent a promising avenue for drug development.[1] This guide focuses on a specific class of heterocyclic compounds, pyrroloquinoxalines, which have emerged as potent and selective insulin mimetics, offering a novel mechanistic approach to overcoming insulin resistance.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of pyrroloquinoxalines and detailed protocols for their evaluation, from initial enzymatic assays to cell-based functional screens and preliminary in vivo models.
The Scientific Rationale: Mechanism of Action
The insulin-mimetic activity of pyrroloquinoxalines is primarily attributed to their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B).[2][3]
-
PTP1B: A Negative Regulator of Insulin Signaling: PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in down-regulating the insulin signaling pathway.[4] It functions by dephosphorylating and thereby inactivating the insulin receptor (IR) and its primary downstream target, Insulin Receptor Substrate 1 (IRS-1).[2][5] In states of insulin resistance, the expression and activity of PTP1B are often elevated, contributing to the attenuated insulin response.
-
Pyrroloquinoxalines as PTP1B Inhibitors: Pyrroloquinoxalines act as inhibitors of PTP1B.[2][6] By binding to the phosphatase, often at an allosteric site, they prevent the dephosphorylation of the IR and IRS-1.[2][3][7] This inhibitory action effectively prolongs the activated, phosphorylated state of these key signaling molecules, thus amplifying the insulin signal cascade even in the absence of high concentrations of insulin.
-
Downstream Signaling Cascade: The sustained phosphorylation of IR and IRS-1 triggers the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway.[8][9] Activated Akt (also known as Protein Kinase B) is a crucial serine/threonine kinase that orchestrates many of insulin's metabolic effects.[10][11]
-
The Metabolic Outcome: Glucose Uptake: A primary downstream effect of Akt activation is the stimulation of Glucose Transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane of insulin-sensitive cells, such as adipocytes and myocytes.[12][13] This process increases the number of glucose transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[14][15]
The following diagram illustrates this proposed mechanism of action.
Experimental Workflow for Compound Validation
A systematic, multi-tiered approach is essential to validate the insulin-mimetic properties of novel pyrroloquinoxaline derivatives. The workflow progresses from basic enzymatic activity to complex cellular functions and finally to a whole-organism model.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the validation workflow. It is crucial to include appropriate controls in every experiment to ensure data integrity.
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay
Principle: This colorimetric assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human PTP1B. The enzyme dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing a yellow product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm.
Materials:
-
Recombinant Human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.4
-
Test Pyrroloquinoxaline compounds and a known PTP1B inhibitor (positive control)
-
DMSO (for compound dilution)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each pyrroloquinoxaline in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Setup: To each well of the 96-well plate, add components in the following order:
-
70 µL of Assay Buffer
-
10 µL of compound dilution (or vehicle/positive control)
-
10 µL of recombinant PTP1B solution (pre-diluted in Assay Buffer to desired concentration).
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Example PTP1B Inhibition
| Compound | PTP1B IC₅₀ (µM)[3] | Selectivity vs. TCPTP (Fold)[2] |
|---|---|---|
| Derivative A (4-benzyl) | 0.24[2] | >40 |
| Derivative B (C7/C8 Cl) | ~0.50 | >40 |
| Known Inhibitor | Varies | Varies |
Protocol 2: Cell-Based Akt Phosphorylation Assay (Western Blot)
Principle: This assay determines if the test compound can induce the phosphorylation of Akt at Ser473, a key marker of insulin pathway activation, in a relevant cell line like C2C12 myotubes.
Materials:
-
C2C12 myoblasts and differentiation media
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), Horse Serum
-
Test compounds, Insulin (100 nM, positive control), Wortmannin (PI3K inhibitor)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture & Differentiation: Seed C2C12 myoblasts in 6-well plates. Once confluent, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to form myotubes.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Treat the myotubes with various concentrations of the pyrroloquinoxaline compound, insulin (100 nM), or vehicle (DMSO) for 30 minutes. For inhibitor control, pre-treat cells with Wortmannin for 30 minutes before adding the test compound.[8][16]
-
Cell Lysis: Wash cells with ice-cold PBS and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibody (e.g., anti-p-Akt, 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescence substrate.
-
-
Imaging & Analysis: Capture the image using a chemiluminescent imager. Strip the membrane and re-probe for total Akt and β-actin (loading control). Quantify band intensities and present data as the ratio of p-Akt to total Akt. A significant increase in this ratio indicates pathway activation.[2][17]
Protocol 3: 2-Deoxyglucose Uptake Assay
Principle: This functional assay measures the rate of glucose transport into cells. A fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used. Its uptake is quantified by measuring intracellular fluorescence.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in a 96-well black, clear-bottom plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG
-
Test compounds, Insulin (100 nM, positive control), Cytochalasin B (glucose transporter inhibitor, negative control)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture & Differentiation: Prepare differentiated cells in a 96-well plate as described previously.
-
Serum Starvation: Starve cells for 4-6 hours in serum-free medium.
-
Pre-treatment: Wash cells twice with KRH buffer. Treat cells with test compounds, insulin, Cytochalasin B, or vehicle in KRH buffer for 30 minutes at 37°C.[14]
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.
-
Measurement: Add 100 µL of KRH buffer to each well and measure fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to a no-treatment control. The results are typically expressed as a fold-increase in glucose uptake over the basal (vehicle-treated) condition.
Data Presentation: Expected Glucose Uptake Results
| Treatment | Expected Outcome | Rationale |
|---|---|---|
| Vehicle (Basal) | 1-fold (baseline) | Baseline glucose transport. |
| Pyrroloquinoxaline | >1.5-fold increase[7] | Mimics insulin, promotes GLUT4 translocation. |
| Insulin (100 nM) | >2.5-fold increase | Positive control for maximal stimulation. |
| Cytochalasin B | <1-fold (inhibition) | Negative control, blocks glucose transporters. |
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)
Principle: The OGTT assesses the ability of an organism to clear a glucose load from the blood. An effective insulin mimetic will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels after a glucose challenge.
Materials:
-
Diabetic animal model (e.g., 8-week-old male KK-A(y) or db/db mice)[5]
-
Test compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the mice for 6 hours prior to the experiment, with free access to water.
-
Baseline Glucose: Record the baseline (t=0 min) blood glucose level from a small tail snip.
-
Compound Administration: Administer the pyrroloquinoxaline compound or vehicle via oral gavage.
-
Glucose Challenge: After 60 minutes, administer the glucose solution (2 g/kg) via oral gavage to all animals.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance and demonstrates in vivo efficacy.
-
References
-
García-Marín, J., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem, 15(19), 1788–1801. [Link]
-
ResearchGate. (2020). Front Cover from Pyrrolo[1,2‐a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ResearchGate. [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA.gov. [Link]
-
Takada, M., et al. (2012). Pyrroloquinoline quinone, a novel protein tyrosine phosphatase 1B inhibitor, activates insulin signaling in C2C12 myotubes and improves impaired glucose tolerance in diabetic KK-A(y) mice. Biochemical and Biophysical Research Communications, 428(2), 315-20. [Link]
-
Griera, M., et al. (2021). Pyrrolo[1,2-a]quinoxal-5-inium salts and 4,5-dihydropyrrolo[1,2-a]quinoxalines: Synthesis, activity and computational docking for protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry, 44, 116295. [Link]
-
He, K., et al. (2010). [The Roles of PI3K/Akt Pathway in Proliferation of Schwann Cells Promoted by Pyrroloquinoline Quinone]. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi, 24(1), 80-4. [Link]
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Zen-Bio, Inc. (n.d.). ZenComplete Glucose Uptake. Zen-Bio.com. [Link]
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Lin, Y. T., et al. (2020). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Frontiers in Neuroscience, 14, 589. [Link]
-
Promega Connections. (2019). Infographic: Assays for Measuring Insulin Activity. Promega.com. [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. BPSBioscience.com. [Link]
-
Sci-Hub. (2020). Pyrrolo[1,2‐a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. sci-hub.se. [Link]
-
ResearchGate. (2020). Pyrrolo[1,2‐a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B | Request PDF. ResearchGate. [Link]
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Plochberger, B., et al. (2018). An In Ovo Model for Testing Insulin-mimetic Compounds. Journal of Visualized Experiments, (134), 57237. [Link]
-
OMICS International. (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. OMICSonline.org. [Link]
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Indigo Biosciences. (n.d.). Human INSRb Reporter Assay Kit. Indigobiosciences.com. [Link]
-
Taylor & Francis Online. (2012). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Tandfonline.com. [Link]
-
ResearchGate. (2020). Pyrrolo[1,2‐a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B | Request PDF. ResearchGate. [Link]
-
Kanzaki, M. (2006). Study of glucose uptake in adipose cells. Methods in Molecular Biology, 332, 207-19. [Link]
-
Plochberger, B., et al. (2021). Identification of Insulin-Mimetic Plant Extracts: From an In Vitro High-Content Screen to Blood Glucose Reduction in Live Animals. Molecules, 26(14), 4346. [Link]
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ResearchGate. (2010). [The roles of PI3K/Akt pathway in proliferation of Schwann cells promoted by pyrroloquinoline quinone] | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2014). Experimentally-induced animal models of prediabetes and insulin resistance: A review. ResearchGate. [Link]
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King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877–894. [Link]
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Asante-Appiah, E., & Kennedy, B. P. (2003). Inhibitors of protein tyrosine phosphatase 1B (PTP1B). Current Topics in Medicinal Chemistry, 3(7), 759-82. [Link]
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Park, J., et al. (2022). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols, 3(4), 101868. [Link]
-
Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays. Athmicbiotech.com. [Link]
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Cherry Biotech. (2020). Animal Models in Diabetes Research. Cherrybiotech.com. [Link]
-
Wiley Online Library. (2022). Guidelines for cellular and animal models of insulin resistance in type 2 diabetes. onlinelibrary.wiley.com. [Link]
-
Hanke, S., et al. (2010). Sensing the Insulin Signaling Pathway with an Antibody Array. Analytical and Bioanalytical Chemistry, 397(8), 3455–3464. [Link]
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Guillaudeux, J., et al. (2009). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry, 17(12), 4235-45. [Link]
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ResearchGate. (2023). Experimental design of the in-cell western assay. ResearchGate. [Link]
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Columbia Technology Ventures. (n.d.). Insulin mimetics for insulin resistance disorders. Techventures.columbia.edu. [Link]
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Virtanen, K. A., et al. (2002). Glucose Uptake and Perfusion in Subcutaneous and Visceral Adipose Tissue during Insulin Stimulation in Nonobese and Obese Humans. The Journal of Clinical Endocrinology & Metabolism, 87(8), 3902–3910. [Link]
-
Fresno Vara, J. A., et al. (2004). PI3K/Akt signalling pathway and cancer. Cancer Treatment Reviews, 30(2), 193-204. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Scientific Reports, 14, 22692. [Link]
-
ResearchGate. (2018). (PDF) Multipodal Insulin Mimetics Built on Adamantane or Proline Scaffolds. ResearchGate. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of Substituted Quinoxalines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming the common and complex hurdles in the synthesis of substituted quinoxalines. This guide is structured to provide immediate, actionable insights in a user-friendly question-and-answer format, moving from frequently encountered issues to in-depth troubleshooting for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues faced during quinoxaline synthesis, providing quick and effective solutions.
Q1: My quinoxaline synthesis is resulting in a consistently low yield. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and often stem from several key areas. The classical method, involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, can be sensitive to various parameters.[1][2] Here’s a prioritized checklist for troubleshooting:
-
Reaction Conditions: Traditional methods often demand high temperatures and prolonged reaction times, which can lead to product degradation or the formation of side products.[1][2][3] Consider optimizing temperature and reaction time.
-
Catalyst Selection: The absence of a catalyst or the use of a suboptimal one can result in slow reaction rates and incomplete conversion.[1] Uncatalyzed reactions at room temperature may show no product formation at all.[1]
-
Purity of Starting Materials: Impurities in your o-phenylenediamine and 1,2-dicarbonyl compounds can interfere with the reaction, leading to unwanted side products and a lower yield.[2][4]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and the stabilization of intermediates.[4] The choice of solvent can significantly impact reaction rates and yields.[4]
Q2: I'm observing the formation of multiple products or significant side reactions. What are the likely causes?
A2: The formation of multiple products often points towards issues with regioselectivity, especially when using unsymmetrical starting materials, or side reactions due to reactive functional groups. Key areas to investigate include:
-
Positional Isomerism: The inherent reactivity of the fused ring system can lead to the formation of multiple byproducts due to positional isomerism.[5]
-
Oxidation of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and byproducts.[6]
-
Reaction with Solvent: The solvent may not be inert and could be reacting with your starting materials or intermediates.[6]
Q3: Purification of my substituted quinoxaline is proving difficult. What are the best strategies?
A3: Purification is crucial for isolating the desired product from unreacted starting materials, catalysts, and side products.[7] Effective purification strategies include:
-
Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives.[7] Hot ethanol is a commonly used solvent for this purpose.[7]
-
Column Chromatography: While effective, be aware that some quinoxaline derivatives, like quinoxaline-2,3-diones, can be unstable on silica gel, potentially leading to decomposition.[6]
-
Work-up Procedure: At a larger scale, optimizing the work-up procedure is critical. A proper phase split can be more efficient than multiple small extractions.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific and complex issues encountered during synthesis.
Guide 1: Optimizing Reaction Conditions for Improved Yield and Purity
Low yields and the presence of impurities are often interconnected. A systematic optimization of reaction conditions can address both issues simultaneously.
Problem: Consistently low yields (<50%) and multiple spots on TLC analysis, indicating a mixture of products.
Causality Analysis: The root cause often lies in a combination of suboptimal reaction parameters that fail to drive the reaction to completion or favor the formation of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and purity.
Step-by-Step Protocol:
-
Assess Starting Material Purity:
-
Action: Before starting, verify the purity of your o-phenylenediamine and 1,2-dicarbonyl compounds using techniques like NMR or melting point analysis.
-
Rationale: Impurities can act as catalyst poisons or participate in side reactions, directly impacting yield and purity.[2][4] It is highly recommended to use purified reagents.[4]
-
-
Catalyst Selection and Optimization:
-
Action: If you are not using a catalyst, introduce one. If you are, consider screening different types.
-
Rationale: Catalysts are often crucial for achieving high yields and shorter reaction times.[1] A wide range of catalysts have been shown to be effective.[1]
-
Recommended Catalysts:
-
Lewis Acids: Cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate have proven effective.[1]
-
Brønsted Acids: Acetic acid is commonly used, but stronger acids or solid acid catalysts can also be effective.[2]
-
Heterogeneous Catalysts: Recyclable options like alumina-supported heteropolyoxometalates or silica nanoparticles can simplify purification.[1][9]
-
-
-
Solvent Screening:
-
Action: Perform small-scale reactions in a variety of solvents to identify the optimal one for your specific substrates.
-
Rationale: The solvent's polarity and ability to dissolve reactants and stabilize intermediates can dramatically affect reaction rates and yields.[4] Protic solvents like ethanol often provide excellent yields.[4]
-
Solvent Selection Table:
-
| Solvent | Polarity | Typical Performance | Reference |
| Ethanol | Polar Protic | Often high yields | [4] |
| Acetonitrile | Polar Aprotic | Good for some reactions | [10] |
| Water | Polar Protic | Green and effective with certain catalysts | |
| Toluene | Nonpolar | Used with specific catalysts | [9] |
| Solvent-free | N/A | Environmentally friendly, often with microwave | [11][12] |
-
Temperature and Reaction Time Optimization:
-
Action: Monitor your reaction progress using TLC. Experiment with a range of temperatures and reaction times.
-
Rationale: Many traditional methods require high temperatures and long reaction times, which can be optimized.[2] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[2][11][13][14][15]
-
Guide 2: Addressing Side Reactions and Impurity Formation
The formation of side products can complicate purification and significantly reduce the yield of the desired quinoxaline.
Problem: The final product is contaminated with significant amounts of side products, making purification challenging.
Causality Analysis: Side reactions can be caused by the inherent reactivity of the starting materials, interactions with the solvent, or oxidation.
Troubleshooting Workflow:
Caption: Workflow for addressing side product formation.
Step-by-Step Protocol:
-
Characterize Impurities:
-
Action: Isolate and characterize the major side products using spectroscopic methods (NMR, MS) to understand their structure.
-
Rationale: Identifying the structure of the impurities will provide clues about the side reactions occurring.
-
-
Prevent Oxidation:
-
Evaluate Solvent Reactivity:
-
Action: If you suspect the solvent is participating in the reaction, switch to a more inert solvent.
-
Rationale: Solvents that are not inert can react with starting materials or intermediates, leading to unwanted byproducts.[6]
-
-
Control Regioselectivity:
-
Action: When using unsymmetrical 1,2-dicarbonyl compounds, the choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.
-
Rationale: Different catalysts can favor the formation of one regioisomer over another. Mild reaction conditions often lead to better regioselectivity.[16][17]
-
Guide 3: Scale-Up Synthesis Challenges
Transitioning from a small-scale laboratory synthesis to a larger scale for pre-clinical or clinical studies often presents new challenges.
Problem: A significant drop in yield and the appearance of new impurities are observed when scaling up the synthesis.
Causality Analysis: Issues with mass and heat transfer, which are less pronounced at the lab scale, become significant at larger scales.[8]
Troubleshooting Scale-Up Issues:
| Parameter | Lab Scale (Grams) | Pilot/Kilo Scale (Kilograms) | Troubleshooting Action | Reference |
| Mixing | Magnetic Stirring | Overhead Mechanical Stirring | Ensure adequate mixing to avoid localized "hot spots" and concentration gradients. | [8] |
| Heat Transfer | High Surface Area-to-Volume Ratio | Low Surface Area-to-Volume Ratio | Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider portion-wise addition of a reactant. | [8] |
| Purification | Column Chromatography | Recrystallization | Recrystallization is generally more scalable and economical for large quantities. | [8] |
| Reaction Monitoring | TLC | HPLC, GC | Implement in-process controls (IPCs) to monitor reaction progress and impurity formation. | [8] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Quinoxalines
This protocol provides a general framework that can be adapted for the synthesis of a wide range of substituted quinoxalines.
-
To a solution of the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the o-phenylenediamine (1 mmol).[18]
-
Add the catalyst (e.g., 20 mol% camphorsulfonic acid).[18]
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required time (e.g., 2-8 hours), monitoring the progress by TLC.[18]
-
Upon completion, add cold water (5 mL) and continue stirring until a solid precipitate forms.[18]
-
Filter the solid, wash with water, and dry.[18]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinoxaline.[18]
Part 4: Characterization of Substituted Quinoxalines
Accurate characterization is essential to confirm the structure and purity of the synthesized quinoxalines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons on the quinoxaline ring system provide valuable information about the substitution pattern.[19] The multiplicity of the ring-junction quaternary carbon signals in the fully coupled ¹³C NMR spectrum can be particularly useful for analyzing mixtures of isomers.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the synthesized molecules. For example, the N-H stretching of amino-substituted quinoxalines typically appears in the region of 3200–3300 cm⁻¹.[21]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its identity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- da Costa, C. F., de Souza, M. V. N., Gomes, C. R. B., & Facchinetti, V. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science Publishers.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
- More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
- 13C nuclear magnetic resonance spectra of quinoxaline deriv
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
- Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organoc
- BenchChem. (2025).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- BenchChem. (2025).
- General structure of substituted quinoxalines.
- Microwave-Assisted Synthesis of Quinoxaline Deriv
- Microwave-Assisted Synthesis of Quinoxalines - A Review. (2017). Ingenta Connect.
- Hydrogen bonding and the structure of substituted quinoxalines: solid-state NMR and single-crystal x-ray diffraction studies.
- Effect of different solvents on the quinoxaline yield.
- BenchChem. (2025). troubleshooting guide for the synthesis of substituted quinoxalines.
- da Costa, C. F., de Souza, M. V. N., Gomes, C. R. B., & Facchinetti, V. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science Publisher.
- Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). PMC - NIH.
- Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
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Technical Support Center: Optimizing the Pictet-Spengler Cyclization
Welcome to the comprehensive technical guide for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your desired outcomes.
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2][3] While elegant in principle, its practical application can present numerous challenges. This guide is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles governing the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Pictet-Spengler experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Pictet-Spengler reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?
A1: Low or no product yield is a common frustration that can stem from several factors, ranging from the reactivity of your substrates to the specific reaction conditions employed. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Acid Catalysis: The reaction is typically acid-catalyzed, and the choice and concentration of the acid are critical. The acid protonates the initially formed imine to generate a more electrophilic iminium ion, which is necessary for the intramolecular cyclization.[2][4]
-
Causality: Insufficient acidity will result in a slow or stalled reaction because the imine itself is often not electrophilic enough to be attacked by the aromatic ring.[2] Conversely, excessively harsh acidic conditions can lead to degradation of starting materials or the desired product.[5]
-
Solution:
-
Screen Different Acids: Experiment with a range of Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH)) and Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂)).[6][7]
-
Optimize Catalyst Loading: The optimal acid concentration can vary significantly. Start with catalytic amounts (e.g., 10-20 mol%) and incrementally increase to stoichiometric amounts if necessary, while carefully monitoring for decomposition.[5]
-
-
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is substituted with electron-withdrawing groups (EWGs), its nucleophilicity will be reduced, hindering the cyclization.[2][8]
-
Causality: EWGs deactivate the aromatic ring towards electrophilic attack, increasing the activation energy of the cyclization step.[8] In contrast, electron-donating groups (EDGs) enhance nucleophilicity and facilitate the reaction.[8][9]
-
Solution: For deactivated systems, harsher reaction conditions are often required. This may include using stronger acids (e.g., "superacids"), higher temperatures, or longer reaction times.[10][11] Be aware that these conditions can also promote side reactions.
-
-
Substrate Purity and Stability: The purity of your starting materials is paramount.
-
Causality: Impurities in the β-arylethylamine can interfere with the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids or self-condensation (aldol) reactions, especially under acidic conditions.[5]
-
Solution:
-
Ensure the purity of your β-arylethylamine through appropriate purification techniques.
-
Use freshly distilled or purified aldehydes. If using a commercial solution, be mindful of the solvent (e.g., water in formaldehyde solutions can affect the reaction equilibrium).[5] Using a stable formaldehyde equivalent like 1,3,5-trioxane can be advantageous.[9]
-
-
-
Inappropriate Solvent Choice: The solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate and equilibrium.[5][12]
-
Causality: Protic solvents can solvate the iminium ion and may participate in the reaction, while aprotic solvents can sometimes lead to higher yields.[2][5] The polarity of the solvent can also affect the stability of charged intermediates.
-
Solution: Screen a variety of solvents. While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been shown to be effective and can sometimes provide superior results.[5][13] In some cases, a change in solvent can even alter the regioselectivity of the cyclization.[12]
-
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of unintended side products. What are the most common side reactions and how can I suppress them?
A2: The formation of side products can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.
-
Oxidation of the Product: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding aromatic β-carboline or isoquinoline, especially at elevated temperatures and in the presence of air.[5]
-
Causality: The newly formed heterocyclic ring can be readily dehydrogenated, particularly if the reaction is run for extended periods at high temperatures.
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize the reaction time by closely monitoring its progress via TLC or LC-MS.
-
Avoid excessive heating if possible.
-
-
-
N-Acyliminium Ion Pathway: For certain substrates, especially those with an amide functionality, the formation of a highly reactive N-acyliminium ion can occur, leading to alternative cyclization pathways.[2][14][15]
-
Causality: The N-acyliminium ion is a very powerful electrophile, and its formation can lead to cyclization even with less nucleophilic aromatic systems.[2]
-
Solution: If this pathway is not desired, consider using protecting groups on the nitrogen that are less likely to form N-acyliminium ions.
-
-
Rearrangement of Spirocyclic Intermediates: The reaction mechanism can proceed through a spiroindolenine intermediate, which then rearranges to the final product.[4][16]
-
Causality: In some cases, this spirocyclic intermediate can be stable or undergo alternative rearrangements, leading to a mixture of products.[16]
-
Solution: The stability and rearrangement of this intermediate can be influenced by the substituents on the indole ring and the reaction conditions. Careful optimization of temperature and acid catalysis may be necessary to favor the desired rearrangement pathway.
-
Issue 3: Poor Diastereoselectivity
Q3: I am using a chiral β-arylethylamine (e.g., a tryptophan derivative), but the reaction is giving a poor mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a common goal, particularly in the synthesis of biologically active molecules. The stereochemical outcome is often determined by the relative orientation of the substituents during the cyclization step.
-
Kinetic vs. Thermodynamic Control: The diastereomeric ratio can be highly dependent on the reaction conditions.[17]
-
Causality: The cis and trans diastereomers can have different thermodynamic stabilities, and the transition states leading to their formation can have different energies. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.[17] For tryptophan derivatives, the cis product is often the kinetic product, formed at lower temperatures.[2][17]
-
Solution:
-
Temperature Control: Conduct the reaction at lower temperatures (e.g., 0 °C or -78 °C) to favor the kinetic product.[18] Conversely, if the desired product is the thermodynamic one, running the reaction at a higher temperature for a longer time may be beneficial.[17]
-
Solvent Effects: The choice of solvent can influence the transition state energies and thus the diastereoselectivity.[18]
-
Choice of Acid Catalyst: Different acids can lead to different diastereomeric ratios. It is worthwhile to screen various Brønsted and Lewis acids.
-
-
-
Protecting Groups: The presence and nature of protecting groups on the amine or other functional groups can influence the stereochemical outcome.
-
Causality: Bulky protecting groups can create steric hindrance that favors the formation of one diastereomer over the other. For example, N-benzylated tryptophans can favor the formation of the trans product.[17]
-
Solution: Experiment with different protecting groups on the nitrogen atom of the β-arylethylamine to influence the facial selectivity of the cyclization.
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Pictet-Spengler reaction?
A4: The generally accepted mechanism proceeds through the following key steps:[3][4][10]
-
Imine/Iminium Ion Formation: The β-arylethylamine condenses with the aldehyde or ketone to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[3][4]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in an intramolecular fashion. This is the ring-closing step.[4]
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[4]
For indole-based substrates, the initial attack can occur at the C3 position to form a spiroindolenine intermediate, which then undergoes a rearrangement to the final product.[16][18]
Q5: What are the typical reaction conditions for a Pictet-Spengler reaction?
A5: While optimal conditions are highly substrate-dependent, a typical starting point would be:
-
Reactants: β-arylethylamine (1.0 eq) and aldehyde/ketone (1.0-1.2 eq).[13]
-
Catalyst: A Brønsted acid such as TFA or HCl (catalytic to stoichiometric amounts).[19]
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.[13]
-
Temperature: Room temperature to reflux.[19]
-
Reaction Time: 1 to 24 hours, monitored by TLC or LC-MS.[19]
Q6: Can ketones be used in the Pictet-Spengler reaction?
A6: While aldehydes are more commonly used and generally give better yields, ketones can also be employed.[17] However, reactions with ketones are often slower and may require more forcing conditions due to the increased steric hindrance and lower electrophilicity of the corresponding ketiminium ion.[17]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a standard procedure using a Brønsted acid catalyst.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)[13]
-
Anhydrous solvent (e.g., dichloromethane, toluene)[13]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA))[19]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).[19]
-
To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq) dropwise at room temperature.[19]
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[19]
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.[5]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[13]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.[5]
Data Presentation
Table 1: Common Acid Catalysts and Solvents
| Catalyst | Typical Loading | Common Solvents | Notes |
| Trifluoroacetic Acid (TFA) | 10 mol% - stoichiometric | Dichloromethane, Toluene, Acetonitrile | A strong acid, often effective for less reactive substrates.[6][18] |
| Hydrochloric Acid (HCl) | Catalytic - stoichiometric | Methanol, Water | The classic catalyst for this reaction.[2][7] |
| p-Toluenesulfonic Acid (TsOH) | Catalytic | Toluene, Dichloromethane | A solid, easy-to-handle acid catalyst. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric | Dichloromethane, Toluene | A common Lewis acid catalyst.[6] |
Visualizations
Diagram 1: Generalized Pictet-Spengler Reaction Mechanism
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. Available at: [Link]
-
Pictet-Spengler Reaction - NROChemistry. Available at: [Link]
-
Pictet–Spengler reaction - Grokipedia. Available at: [Link]
-
Synthetic versus enzymatic pictet-spengler reaction: An overview. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]
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Pictet-Spengler reaction - chemeurope.com. Available at: [Link]
-
A Effect of temperature on Pictet-Spengler reaction. The reactions were... - ResearchGate. Available at: [Link]
-
Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PubMed. Available at: [Link]
-
Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview | Bentham Science. Available at: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available at: [Link]
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. Available at: [Link]
-
Pictet-Spengler Reaction - Common Conditions. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available at: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - SciSpace. Available at: [Link]
-
A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06208B. Available at: [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - ACS Publications. Available at: [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. Available at: [Link]
-
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism - ChemRxiv. Available at: [Link]
-
Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media | Request PDF - ResearchGate. Available at: [Link]
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. Available at: [Link]
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the Functionalization of the Quinoxaline Scaffold
Introduction: The Quinoxaline Scaffold - A Privileged Structure with Unique Challenges
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. However, the very electronic properties that make this N-heterocycle so valuable also present significant hurdles in its synthetic manipulation. The electron-deficient nature of the pyrazine ring influences the reactivity of C-H bonds, while the Lewis basic nitrogen atoms can complicate metal-catalyzed reactions.
This guide provides researchers with a dedicated resource for troubleshooting common issues encountered during the functionalization of the quinoxaline core. We will delve into the causality behind these challenges and offer field-proven, evidence-based solutions to streamline your experimental workflows.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized by common reaction types. Each addresses specific problems in a question-and-answer format.
Direct C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy to modify the quinoxaline scaffold.[3] However, controlling regioselectivity and achieving high yields can be problematic.
Question: My C-H arylation/alkylation is giving me a mixture of isomers or no reaction at all. How can I control the regioselectivity?
Answer: This is the most common challenge. The electronic landscape of the quinoxaline ring dictates its reactivity.
-
The C2/C3 Positions: These positions on the pyrazine ring are the most electron-deficient and, therefore, the most activated for C-H functionalization, particularly through palladium-catalyzed pathways.[2] Molecular orbital calculations confirm that the lowest electron density is at the C2 and C3 positions.[2]
-
The Benzene Ring (C5/C6/C7/C8): These positions are generally less reactive towards typical C-H activation conditions unless a directing group is installed.
Troubleshooting Steps & Causality:
-
Confirm Your Target Position: If you are targeting the C2 or C3 position, the issue may lie with your catalyst or conditions. If you are targeting the benzene ring without a directing group, the reaction is likely to fail or proceed at the C2/C3 position instead.
-
Catalyst and Ligand Choice (for C2/C3): Palladium catalysis is a workhorse for this transformation.[4][5] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, which is sensitive to the electronic and steric environment.
-
Low Yield: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially acting as a catalyst poison. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can often mitigate this issue by promoting the desired catalytic cycle over catalyst inhibition.[6][7]
-
No Reaction: Ensure your oxidant is appropriate for regenerating the active Pd(II) or Pd(III) catalyst. Common oxidants include Ag₂CO₃, K₂S₂O₈, or benzoquinone (BQ).[8]
-
-
Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF, DMAc, or NMP are often effective. The base (commonly K₂CO₃, Cs₂CO₃, or KOAc) facilitates the C-H cleavage step.
dot
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Improving the yield and purity of 6-(1H-pyrrol-1-yl)quinoxaline synthesis
Welcome to the technical support center for the synthesis of 6-(1H-pyrrol-1-yl)quinoxaline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to optimize your reaction outcomes, enhancing both yield and purity.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-step challenge, involving the initial formation of a quinoxaline core followed by the introduction of a pyrrole moiety at the 6-position. Success hinges on the careful execution of each step and the ability to troubleshoot common hurdles. This guide provides a structured approach to identifying and resolving issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis generally involves two key stages:
-
Formation of a substituted quinoxaline precursor: This typically starts with the synthesis of 6-nitroquinoxaline, followed by its reduction to 6-aminoquinoxaline.[1][2] Alternatively, a 6-haloquinoxaline can be used.
-
Formation of the N-aryl bond between the quinoxaline and pyrrole rings: Several methods can be employed, including:
-
Clauson-Kaas or Paal-Knorr reaction: Condensation of 6-aminoquinoxaline with a 1,4-dicarbonyl compound (for Paal-Knorr) or a 2,5-dialkoxytetrahydrofuran (for Clauson-Kaas).[3][4]
-
Modern Cross-Coupling Reactions: Buchwald-Hartwig amination or Ullmann condensation using a 6-haloquinoxaline and pyrrole.[5][6]
-
Q2: I am observing a low yield in the reduction of 6-nitroquinoxaline to 6-aminoquinoxaline. What are the likely causes?
A2: Low yields in this reduction step can often be attributed to several factors:
-
Catalyst activity: The Palladium on carbon (Pd/C) catalyst may be old or of poor quality. Ensure you are using a fresh, high-quality catalyst.
-
Incomplete reaction: The reaction time may be insufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Hydrogen pressure: While atmospheric pressure is often sufficient, some reactions may benefit from slightly elevated hydrogen pressure.[5]
-
Solvent purity: Ensure the methanol used as a solvent is of high purity and dry.
Q3: What are the best methods for purifying the final this compound product?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts.[7] A gradient elution with a mixture of n-hexane and ethyl acetate is often a good starting point.[8][9]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.[10][11] Common solvent systems for N-arylpyrroles include ethanol/water, acetone/water, or heptane/ethyl acetate.[12][13]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Clauson-Kaas or Paal-Knorr Reaction with 6-Aminoquinoxaline
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Low Nucleophilicity of 6-Aminoquinoxaline | The electron-withdrawing nature of the quinoxaline ring can reduce the nucleophilicity of the amino group, making the initial attack on the carbonyl or its equivalent less efficient. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature to provide more energy for the reaction to proceed. Microwave irradiation can be particularly effective in reducing reaction times and improving yields.[14] 2. Use a Catalyst: While acetic acid is traditionally used, stronger Brønsted acids or Lewis acids can enhance the reaction rate.[4][15] However, be cautious as overly acidic conditions can lead to decomposition.[16] |
| Steric Hindrance | The geometry of the reactants may hinder the approach of the amine to the carbonyl groups. | 1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to overcome the steric barrier. 2. Optimize Catalyst: A smaller, more active catalyst may be more effective. |
| Side Reactions | Under acidic conditions, 6-aminoquinoxaline can undergo self-condensation or other undesired reactions. | 1. Control Acidity: Use the minimum amount of acid catalyst necessary to promote the reaction. 2. Lower Temperature: Running the reaction at a lower temperature for a longer time can sometimes minimize side product formation. |
Problem 2: Low Yield in Buchwald-Hartwig or Ullmann Coupling of 6-Haloquinoxaline and Pyrrole
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ligand Choice (Buchwald-Hartwig) | The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. The ligand influences the rate of oxidative addition, reductive elimination, and catalyst stability. | 1. Screen Ligands: Experiment with a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[17] 2. Use Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPEPhos can sometimes improve yields and rates.[5] |
| Base Selection | The choice and strength of the base are crucial for deprotonating the pyrrole and facilitating the catalytic cycle. | 1. Vary the Base: Screen different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3). 2. Ensure Anhydrous Conditions: The presence of water can deactivate the base and catalyst. Use freshly dried solvents and reagents. |
| Catalyst Deactivation (Ullmann) | Copper catalysts used in Ullmann couplings can be sensitive to air and moisture, leading to deactivation. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 2. Use Fresh Catalyst: Employ freshly purchased or properly stored copper iodide (CuI) or other copper sources. |
| Reaction Temperature | Both reactions are sensitive to temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions. | 1. Optimize Temperature: Systematically screen a range of temperatures to find the optimal condition for your specific substrates. Microwave heating can be beneficial for Ullmann reactions, often reducing reaction times and improving yields.[16][18] |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Formation of Closely Eluting Impurities | Side products with similar polarity to the desired product can make separation by column chromatography challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization is often the best method to remove small amounts of impurities.[10][11] Test a range of solvent pairs to find the optimal conditions.[12][13] |
| Product Tailing on Silica Gel | The nitrogen atoms in the quinoxaline and pyrrole rings can interact with the acidic silica gel, causing tailing and poor separation. | 1. Deactivate Silica Gel: Add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites on the silica gel. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. |
| Oiling Out During Recrystallization | The product may separate as an oil instead of crystals during recrystallization. | 1. Use a Different Solvent System: The chosen solvent may be too good a solvent, or the cooling rate may be too fast. Experiment with different solvent pairs.[12][13] 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the Flask: Scratching the inside of the flask with a glass rod can induce crystallization. |
Experimental Protocols
The following are generalized protocols based on established synthetic methodologies. Optimization for your specific substrates and equipment is recommended.
Protocol 1: Synthesis of 6-Aminoquinoxaline via Reduction of 6-Nitroquinoxaline
-
To a solution of 6-nitroquinoxaline (1.0 eq) in methanol, add 10% Palladium on carbon (10% w/w).[1]
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoxaline.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) or recrystallization from benzene.[19]
Protocol 2: Clauson-Kaas Synthesis of this compound
-
In a round-bottom flask, dissolve 6-aminoquinoxaline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid.[4]
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 6-Bromoquinoxaline with Pyrrole
-
To a flame-dried Schlenk flask, add 6-bromoquinoxaline (1.0 eq), pyrrole (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
Diagram 1: Synthetic Routes to this compound
Caption: Overview of the main synthetic strategies for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Sources
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- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
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- 12. reddit.com [reddit.com]
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- 14. arkat-usa.org [arkat-usa.org]
- 15. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 16. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Pyrroloquinoxaline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with pyrroloquinoxaline derivatives. As many of these compounds exhibit poor aqueous solubility, this resource is designed to provide both theoretical understanding and practical, field-proven strategies to enhance their dissolution and subsequent bioavailability.[1][2][3]
I. Understanding the Challenge: Why is Solubility a Hurdle for Pyrroloquinoxaline Derivatives?
Pyrroloquinoxaline scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[4] However, their often planar, aromatic, and lipophilic nature contributes to low aqueous solubility, which can significantly hinder their therapeutic potential by limiting absorption and bioavailability.[3][5]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Chemical Modification Strategies
FAQ 1: My pyrroloquinoxaline derivative has extremely low aqueous solubility. Can I improve this through chemical modification without losing biological activity?
Answer: Yes, chemical modification is a powerful strategy. The key is to introduce polar or ionizable groups that can interact favorably with water, thereby increasing solubility.
Expert Insight: The goal is to strike a balance between enhancing solubility and maintaining the key pharmacophoric features responsible for the compound's biological activity. It's crucial to understand the structure-activity relationship (SAR) of your compound series before undertaking extensive chemical modifications.[6]
Recommended Approaches:
-
Salt Formation: For derivatives with basic nitrogen atoms, salt formation is often the most straightforward and effective method to improve solubility.[7][8] Protonation of a basic nitrogen with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.
-
Troubleshooting:
-
Salt disproportionation: The salt may convert back to the less soluble free base in a neutral or basic pH environment, such as the intestines. Careful selection of the counter-ion and formulation strategies can mitigate this.
-
Hygroscopicity: Some salt forms can be highly hygroscopic, leading to handling and stability issues. Screening a variety of counter-ions is recommended.
-
-
-
Prodrug Approach: This involves chemically modifying the parent drug into an inactive form that is more water-soluble.[9][10] Once administered, the prodrug is converted back to the active parent molecule through enzymatic or chemical reactions in the body.[10][11]
-
Common Prodrug Strategies:
-
Troubleshooting:
-
Inefficient in vivo conversion: The rate and extent of conversion to the active drug can be variable. This requires careful design of the cleavable linker.[12]
-
Altered Pharmacokinetics: The prodrug strategy can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[13]
-
-
-
Introduction of Solubilizing Groups: Strategically adding polar functional groups to the pyrroloquinoxaline scaffold can enhance solubility. For instance, incorporating (2-diethylamino-ethyl) side chains has been shown to improve the water solubility of certain pyrroloquinoline derivatives.[14]
-
Troubleshooting:
-
Loss of Potency: The addition of bulky or polar groups can sometimes interfere with the drug's binding to its biological target. SAR studies are essential to guide these modifications.[15]
-
-
Formulation-Based Strategies
FAQ 2: I have a promising pyrroloquinoxaline candidate, but chemical modification is not feasible at this stage. What formulation strategies can I employ to improve its solubility for in vitro and in vivo studies?
Answer: Numerous formulation strategies can enhance the apparent solubility and dissolution rate of your compound without altering its chemical structure.
Expert Insight: The choice of formulation strategy depends heavily on the physicochemical properties of your specific derivative, the desired dosage form, and the intended route of administration.[2][16]
Recommended Approaches:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][17]
-
Micronization: This technique reduces particle size to the micron range (2-5 µm) using methods like jet milling.[17][18] While it increases the dissolution rate, it does not affect the equilibrium solubility.[2][17]
-
Nanonization (Nanosuspensions): Reducing particle size to the nanometer range can significantly improve the dissolution rate and saturation solubility.[9][19] High-pressure homogenization is a common method for creating nanosuspensions.[1][2]
-
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[20][21] The drug can exist in an amorphous or molecularly dispersed state, which enhances wettability and dissolution.[22]
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[20][23]
-
Preparation Methods:
-
Troubleshooting:
-
Physical Instability: The amorphous drug may recrystallize over time, reducing the solubility advantage. Polymer selection is critical to maintain the amorphous state.[24]
-
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] The poorly soluble pyrroloquinoxaline derivative can be encapsulated within the hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.[2][25]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[26]
-
Troubleshooting:
-
-
Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of nonpolar drugs.[28]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols are frequently used.
-
Troubleshooting:
-
Precipitation upon Dilution: When a co-solvent formulation is introduced into a larger aqueous environment (e.g., the bloodstream or gastrointestinal fluid), the co-solvent concentration can be diluted, leading to drug precipitation.
-
Toxicity: The amount of co-solvent that can be used is often limited by toxicity concerns, particularly for parenteral formulations.[1]
-
-
-
pH Adjustment: For ionizable pyrroloquinoxaline derivatives, altering the pH of the solution can significantly impact solubility.[29][30]
Advanced Drug Delivery Systems
FAQ 3: My compound's solubility is still a major challenge even with basic formulation approaches. What advanced drug delivery systems should I consider?
Answer: Nanotechnology-based drug delivery systems offer sophisticated solutions for compounds with very poor solubility.
Expert Insight: These advanced systems not only enhance solubility and bioavailability but can also offer opportunities for targeted delivery and controlled release.[19][33][34]
Recommended Approaches:
-
Lipid-Based Formulations: These systems are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[24][35]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug.[35][36]
-
-
Polymeric Nanoparticles: The drug can be encapsulated within or adsorbed onto a biodegradable polymer matrix.[33] This not only improves solubility but can also protect the drug from degradation and provide sustained release.[34]
III. Experimental Protocols & Data
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the pyrroloquinoxaline derivative and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable common solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a clear, dry film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions.
-
Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the prepared solid dispersion compared to the pure drug.
Data Summary: Expected Solubility Enhancement
The following table provides a hypothetical comparison of solubility enhancement for a model pyrroloquinoxaline derivative using different strategies.
| Strategy | Fold Increase in Aqueous Solubility (Approx.) | Key Considerations |
| Micronization | 1.5 - 3x | Increases dissolution rate, not equilibrium solubility. |
| Salt Formation (Mesylate) | 10 - 100x | pH-dependent solubility; potential for disproportionation. |
| Complexation with HP-β-CD | 20 - 200x | Stoichiometry dependent; can be costly. |
| Solid Dispersion (1:4 with PVP) | 50 - 500x | Potential for recrystallization; physical stability is key. |
| Nanosuspension | 100 - 1000x | Requires specialized equipment; potential for particle aggregation. |
IV. Visualizing the Workflow
Workflow for Selecting a Solubility Enhancement Strategy
This diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for a pyrroloquinoxaline derivative.
Caption: Decision workflow for solubility enhancement.
V. References
-
Bhalani, D. V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Khadka, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 2321-2329.
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Ribeiro, A. C. F., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules (Basel, Switzerland), 24(21), 3848. [Link]
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Verma, S., & Rawat, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate.
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Patel, B. B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 11-21.
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Singh, S., & Parikh, T. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
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Kumar, R., & Khushbu, C. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 23-28.
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Patel, M. S. N., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 482-489.
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Mir, H. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
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Al-kassas, R., et al. (2022). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti.
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Bukhari, S. N. A., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.
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Drug Development & Delivery. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. [Link]
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Kesharwani, A., et al. (2018). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Semantic Scholar.
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Dewangan, S., et al. (2023). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
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Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
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Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Patsnap. (2024). How are chemical structures modified to improve bioavailability? [Link]
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Patel, P. B., & Patel, J. K. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 4(4), 433-441.
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Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 1-4.
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Yalkowsky, S. H., & Rubino, J. T. (1985). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of pharmaceutical sciences, 74(4), 416-421.
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Kumar, S., & Saini, N. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Ancient science of life, 35(4), 188-194. [Link]
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Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3536-3549. [Link]
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Patel, J. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
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Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Di, L. (2019). Is prodrug design an approach to increase water solubility? Expert opinion on drug discovery, 14(10), 1035-1049. [Link]
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Pápai, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules (Basel, Switzerland), 21(10), 1381. [Link]
-
de Oliveira, R. S., et al. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
-
Ribeiro, A. C. F., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate.
-
Pápai, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1381.
-
Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare.
-
Pápai, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate.
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
-
JoVE. (2024). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
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Tran, P., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(6), 282. [Link]
-
Ferlin, M. G., et al. (2005). New water soluble pyrroloquinoline derivatives as new potential anticancer agents. Bioorganic & medicinal chemistry, 13(15), 4733-4739. [Link]
-
CNR-IRIS. (2023). European Journal of Medicinal Chemistry.
-
Khan Academy. (2017). pH and Solubility of Drugs [Video]. YouTube. [Link]
-
ResearchGate. (2020). Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C.
-
Szymański, J., et al. (2023). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. International journal of molecular sciences, 24(12), 10001. [Link]
-
Kumar, A., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 55-61.
-
Campiani, G., et al. (2002). Pyrroloquinoxaline derivatives as high-affinity and selective 5-HT(3) receptor agonists: synthesis, further structure-activity relationships, and biological studies. Journal of medicinal chemistry, 45(20), 4571-4584. [Link]
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Technical Support Center: A-Z Guide to Mitigating Off-Target Effects of Quinoxaline-Based Inhibitors
Introduction: Navigating the Specificity of Quinoxaline-Based Kinase Inhibitors
Quinoxaline derivatives are a significant class of heterocyclic compounds that have shown great promise as kinase inhibitors in therapeutic areas like oncology.[1][2][3] Their versatile scaffold allows for interaction with the ATP-binding pocket of various kinases, leading to the modulation of critical cellular signaling pathways.[1][4][5] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target effects.[6]
Off-target interactions, where an inhibitor binds to and modulates the activity of unintended kinases or other proteins, can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translation from preclinical to clinical settings.[7][8] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate the off-target effects of quinoxaline-based inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the off-target effects of quinoxaline-based inhibitors.
Q1: What are the most common off-target effects observed with quinoxaline-based kinase inhibitors?
A1: Due to the quinoxaline scaffold's ability to mimic the adenine region of ATP, these inhibitors can interact with a broad range of kinases.[9][10] Off-target effects often manifest as inhibition of kinases with structurally similar ATP-binding pockets. For example, a quinoxaline inhibitor designed to target a specific tyrosine kinase might also show activity against other members of the same family or even serine/threonine kinases.[11][12] This can lead to unintended modulation of various signaling pathways, resulting in phenotypes that are not directly related to the inhibition of the primary target.
Q2: How can I distinguish between on-target and off-target phenotypes in my cell-based assays?
A2: This is a critical question in kinase inhibitor research. A multi-pronged approach is essential to build a strong case for on-target activity:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same primary kinase but has a different chemical structure.[13][14] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, express a mutant version of the target kinase that is resistant to the inhibitor.[15] If the inhibitor's effect is on-target, this resistant mutant should "rescue" the cells from the inhibitor-induced phenotype.[15]
-
Use a Negative Control: Synthesize or obtain a close chemical analog of your inhibitor that is inactive against the primary target.[7] This control should ideally retain the off-target liabilities of the active compound. If the negative control does not produce the same phenotype, it suggests the observed effect is linked to the inhibition of the primary target.[16]
-
Dose-Response Correlation: A key principle is to correlate the phenotypic response with the degree of target inhibition.[13] The concentration of the inhibitor that produces the phenotype should align with its potency (IC50) against the target kinase.
Q3: My quinoxaline-based inhibitor is potent in biochemical assays but shows reduced activity or unexpected effects in cells. What are the likely causes?
A3: This discrepancy is a common challenge and can stem from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[13]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[16]
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive forms.
-
High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can competitively inhibit the binding of ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve compared to biochemical assays, which often use lower ATP concentrations.[17]
-
Off-Target Engagement: The unexpected cellular phenotype could be due to the inhibitor engaging with an unknown, highly sensitive off-target protein.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues that may arise from off-target effects of quinoxaline-based inhibitors.
Issue 1: Inconsistent or Non-Reproducible Phenotypic Results
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | 1. Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which the inhibitor becomes toxic. This helps to separate specific phenotypic effects from general toxicity. 2. Use a lower, non-toxic concentration: Conduct experiments at concentrations below the toxic threshold to minimize confounding effects.[13] |
| Inhibitor Instability | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Assess compound stability: Use analytical methods like HPLC to check for degradation over the course of the experiment. |
| Cell Line Variability | 1. Use low-passage cells: High-passage number cells can accumulate genetic and phenotypic changes.[13] 2. Regularly authenticate cell lines: Use STR profiling to confirm the identity of your cell lines. |
Issue 2: Observed Phenotype Does Not Correlate with Target Inhibition
| Potential Cause | Troubleshooting Steps & Rationale |
| Dominant Off-Target Effect | 1. Perform kinome profiling: Screen the inhibitor against a large panel of kinases to identify potential off-targets.[6][18] This provides a broader view of the inhibitor's selectivity. 2. Use orthogonal inhibitors: As mentioned in the FAQs, test a structurally unrelated inhibitor for the same target.[14][19] 3. Generate a resistant mutant: This is a gold-standard method to confirm on-target effects.[15] |
| Indirect Pathway Modulation | 1. Analyze downstream signaling: Use techniques like Western blotting or phospho-proteomics to assess the phosphorylation status of key proteins in the target pathway and other related pathways. This can reveal unexpected signaling alterations. 2. Time-course experiments: Evaluate the phenotype and signaling changes at multiple time points to understand the dynamics of the response.[13] |
Issue 3: Difficulty Validating On-Target Engagement in Cells
| Potential Cause | Troubleshooting Steps & Rationale |
| Insufficient Target Engagement | 1. Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of the inhibitor to its target in intact cells by assessing changes in protein thermal stability.[14][16] 2. NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies inhibitor binding in real-time.[20] |
| Antibody Quality for Downstream Analysis | 1. Validate antibodies: Use positive and negative controls (e.g., cells with known high and low expression of the target) to validate the specificity of your antibodies for Western blotting or other immunoassays.[13] |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments to characterize and mitigate off-target effects.
Protocol 1: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of a quinoxaline-based inhibitor by screening it against a broad panel of kinases.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide the inhibitor at a specified concentration (e.g., 1 µM).
-
Biochemical Kinase Assays: The compound is tested in parallel against a large panel of purified kinases (e.g., >400 kinases).
-
Activity Measurement: Kinase activity is measured, often using radiometric or fluorescence-based methods, in the presence of the inhibitor.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO).
-
Selectivity Profile Generation: The results are presented as a selectivity profile, often visualized as a dendrogram or a list of inhibited kinases.
Data Interpretation:
-
High Selectivity: The inhibitor potently inhibits the primary target with minimal activity against other kinases.
-
Moderate Selectivity: The inhibitor inhibits the primary target and a small number of other kinases, often within the same family.
-
Low Selectivity (Promiscuous): The inhibitor inhibits a large number of kinases across different families.
Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow for investigating and validating the effects of a quinoxaline-based inhibitor.
Caption: A logical workflow for troubleshooting and validating the on-target effects of quinoxaline-based inhibitors.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cells expressing the target protein
-
Quinoxaline-based inhibitor
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration. Include a vehicle control (DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
Data Analysis:
-
In the absence of the inhibitor, the target protein will denature and precipitate at a specific temperature.
-
If the inhibitor binds to the target protein, it will stabilize the protein, leading to a higher denaturation temperature. This will be observed as a stronger band for the target protein at higher temperatures in the inhibitor-treated samples compared to the control.
Part 4: Computational Approaches for Off-Target Prediction
In addition to experimental validation, computational methods can provide valuable insights into potential off-target interactions early in the drug discovery process.
Q4: What computational tools can I use to predict the off-target profile of my quinoxaline-based inhibitor?
A4: Several in silico approaches can be employed:
-
Sequence and Structure-Based Methods: Tools like BLAST can be used to identify proteins with similar sequences to the primary target, which may represent potential off-targets.[21] More sophisticated methods involve docking the inhibitor into the crystal structures of various kinases to predict binding affinities.
-
Machine Learning and AI: An increasing number of machine learning models are being trained on large datasets of compound-target interactions to predict off-target profiles.[22][23][24] These models can identify complex relationships between chemical structures and biological activities.
-
Pharmacophore Modeling: This approach identifies the key chemical features of an inhibitor that are responsible for its binding to the target. This pharmacophore can then be used to screen databases of other proteins to find potential off-targets that share a similar binding site.
It is important to note that computational predictions should always be validated experimentally.[21]
Conclusion
Addressing the off-target effects of quinoxaline-based inhibitors is a critical aspect of their development as research tools and therapeutic agents. By employing a combination of careful experimental design, robust validation assays, and computational prediction, researchers can gain a clearer understanding of their compounds' true mechanism of action. This comprehensive approach will ultimately lead to more reliable and translatable scientific findings.
References
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- Roy, K., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health.
- Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health.
- Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. ResearchGate.
- Zhang, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. PubMed Central.
- BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
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- BenchChem. (2025). [Compound] off-target effects and how to mitigate them. BenchChem.
- BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
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- Gaidukov, L., et al. (2017). Recent advances in methods to assess the activity of the kinome. PubMed Central.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. BenchChem.
- BenchChem. (2025). Investigating the Mechanism of Action of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Overview of Quinoxaline Derivatives. BenchChem.
- GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News.
- Maxwell, A. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
- van de Stolpe, A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. PubMed Central.
- Jiao, Y., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.
- Cao, J., et al. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Al-Jubair, T., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Kugel, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
- Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. BenchChem.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Afzal, O., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Peterson, J. R. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
- El-Damasy, D. A., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
- Asati, V., & Sharma, S. (2025). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate.
- Singh, M., et al. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. ResearchGate.
- BenchChem. (2025). Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: A Focus on Binding Affinities and Signaling Pathways. BenchChem.
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Minimizing side reactions in the synthesis of pyrrolo[1,2-a]quinoxalines
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocycles. Pyrrolo[1,2-a]quinoxalines are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrrolo[1,2-a]quinoxalines, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Pyrrolo[1,2-a]quinoxaline
Symptom: The overall yield of the purified product is consistently low.
Potential Causes & Solutions:
-
Incomplete Cyclization: In Pictet-Spengler type reactions, the intermediate imine may not fully cyclize. This can be due to insufficient acidity of the catalyst or steric hindrance.
-
Solution:
-
Increase the catalyst loading or switch to a stronger Brønsted or Lewis acid. For instance, p-dodecylbenzenesulfonic acid (p-DBSA) has been shown to be an efficient catalyst in mild solvents like ethanol or even water.[3]
-
Prolong the reaction time or increase the temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Consider using microwave irradiation, which can sometimes improve yields and reduce reaction times in sluggish cyclizations.[4]
-
-
-
Side Reactions from Harsh Conditions: Some synthetic methods, like the traditional Bischler-Möhlau synthesis, employ harsh conditions (high temperatures, strong acids) that can lead to degradation of starting materials and products, resulting in low yields and complex mixtures of byproducts.[4][5]
-
Solution:
-
Explore milder synthetic routes. For example, modern variations of the Bischler-Möhlau synthesis utilize microwave irradiation and milder catalysts like lithium bromide to improve yields.[4]
-
For palladium-catalyzed cross-coupling reactions, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and starting materials.
-
-
-
Catalyst Inactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities in the starting materials or solvents.
-
Solution:
-
Use high-purity, degassed solvents.
-
Purify starting materials before use.
-
Consider using a higher catalyst loading or adding a ligand that can stabilize the catalyst.
-
-
Problem 2: Formation of Dihydro-pyrrolo[1,2-a]quinoxaline Impurity
Symptom: A significant amount of the partially saturated 4,5-dihydropyrrolo[1,2-a]quinoxaline is observed as a byproduct.
Potential Cause & Solution:
-
Incomplete Oxidation: In many syntheses, particularly those proceeding via a Pictet-Spengler type mechanism, the final step is an oxidation to form the aromatic pyrrolo[1,2-a]quinoxaline.[6] If the oxidant is not efficient or is depleted, the dihydro intermediate will accumulate.
-
Solution:
-
Ensure an adequate supply of oxidant. In reactions open to the air, vigorous stirring can improve oxygen transfer.
-
If using a chemical oxidant, ensure it is added in a sufficient stoichiometric amount.
-
Consider adding a dedicated oxidation step at the end of the reaction. For example, bubbling air or oxygen through the reaction mixture, or adding a mild chemical oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Iron-catalyzed transfer hydrogenation methods can generate the desired product directly through an oxidation of the intermediate.[7][8]
-
-
Problem 3: Presence of N-Oxide Byproducts
Symptom: Mass spectrometry analysis indicates the presence of compounds with masses corresponding to the desired product +16 amu or +32 amu.
Potential Cause & Solution:
-
Over-oxidation: The nitrogen atoms in the quinoxaline ring system can be oxidized to form N-oxides or N,N'-dioxides, particularly when strong oxidizing agents are used or during aerobic oxidations at elevated temperatures.[9][10]
-
Solution:
-
If using an oxidant, choose a milder one or reduce the amount used.
-
If the reaction is open to the atmosphere, consider running it under an inert atmosphere (e.g., argon or nitrogen) to minimize aerobic oxidation.
-
Optimize the reaction temperature; lower temperatures can reduce the rate of N-oxidation.
-
In some cases, N-oxides can be reduced back to the parent heterocycle using a reducing agent like PCl3 or by catalytic hydrogenation.
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of pyrrolo[1,2-a]quinoxalines.
Q1: Which synthetic route is best for my target molecule?
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
-
Pictet-Spengler Type Reactions: This is a versatile and widely used method, especially for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.[6] It involves the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde or ketone. This method is often tolerant of a variety of functional groups.[3][6]
-
Palladium-Catalyzed Reactions: These methods are powerful for creating specific C-C and C-N bonds and can offer high regioselectivity.[11][12] They are particularly useful for introducing aryl or other complex substituents.
-
Tandem/Multicomponent Reactions: These can be highly efficient as they form multiple bonds in a single operation, reducing the number of synthetic steps and purification procedures.
Q2: How can I control regioselectivity in my synthesis?
Regioselectivity can be a challenge, especially with substituted starting materials.
-
Directing Groups: The electronic and steric properties of substituents on the starting materials can direct the cyclization to a specific position.
-
Catalyst Control: In some metal-catalyzed reactions, the choice of ligand can influence the regioselectivity of the reaction.
-
Protecting Groups: Judicious use of protecting groups can block certain reactive sites and direct the reaction to the desired position.
Q3: What are the best practices for purifying pyrrolo[1,2-a]quinoxalines?
-
Column Chromatography: This is the most common method for purifying these compounds. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in hexanes as the mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Preparative TLC or HPLC: For small-scale reactions or for the separation of closely related isomers, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines
This protocol is adapted from a procedure using p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst.[3]
-
To a solution of p-DBSA (0.1 equivalents) in ethanol (5 mL per mmol of aniline), add the 1-(2-aminophenyl)pyrrole derivative (1.0 equivalent).
-
Add the desired aromatic aldehyde (1.2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 15-120 minutes), monitoring the progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | p-Dodecylbenzenesulfonic acid (p-DBSA) | An efficient and environmentally friendly Brønsted acid catalyst.[3] |
| Solvent | Ethanol | A green and effective solvent for this reaction.[3] |
| Temperature | Room Temperature | Mild conditions often suffice, minimizing side reactions. |
| Work-up | Aqueous bicarbonate wash | To neutralize the acidic catalyst. |
Visualizations
Diagram 1: General Pictet-Spengler Reaction Pathway and Potential Side Reactions
Caption: Pictet-Spengler pathway and common side reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
References
-
A New Efficient Route for the Formation of Quinoxaline N-Oxides and N,N'-Dioxides Using HOF·CH3CN. The Journal of Organic Chemistry. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC. Available at: [Link]
-
Formation of quinoxaline monoxides from reaction of benzofurazan oxide with enones and carbon-13 NMR correlations of quinoxaline N-oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. Zendy. Available at: [Link]
-
Design of new quinoxaline 1,4-di-N-oxide derivatives. ResearchGate. Available at: [Link]
-
Graebe-Ullmann Carbazole Synthesis Mechanism. YouTube. Available at: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Publishing. Available at: [Link]
-
A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and subsequent Pictet-Spengler cyclization reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI. Available at: [Link]
-
Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing. Available at: [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. Available at: [Link]
-
Optimization of the asymmetric Pictet-Spengler reaction cascade. ResearchGate. Available at: [Link]
-
Study of reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers. Available at: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
ChemInform Abstract: Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. ResearchGate. Available at: [Link]
-
A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo[1,2‐α]quinoxalines based on C−H activation... ResearchGate. Available at: [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in the Catalytic Synthesis of Pyrrolo[1,2‐α]quinoxaline. ResearchGate. Available at: [Link]
-
Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. PubMed. Available at: [Link]
-
Synthesis of pyrrolo[1,2-a]quinoxalines via palladium-catalyzed reaction. ResearchGate. Available at: [Link]
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New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. PubMed. Available at: [Link]
-
The mechanism of the modified Ullmann reaction. University of Groningen. Available at: [Link]
-
ChemInform Abstract: Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. ResearchGate. Available at: [Link]
-
Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). ResearchGate. Available at: [Link]
-
Green Synthesis of Pyrrolo[1,2-α]quinoxalines by Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons. ResearchGate. Available at: [Link]
-
Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Available at: [Link]
-
Synthesis of pyrrolo[1,2‐α]quinoxalines based on palladium‐catalysed... ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. Available at: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. Available at: [Link]
-
Synthesis of new piperazinyl-pyrrolo[1,2- a ]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by. SciSpace. Available at: [Link]
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Technical Support Center: Enhancing the Stability of 6-(1H-pyrrol-1-yl)quinoxaline
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like 6-(1H-pyrrol-1-yl)quinoxaline?
A1: The primary concerns stem from the chemical nature of the quinoxaline and pyrrole rings. These include:
-
Oxidative Degradation: Pyrrole rings are electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or enzymatic activity in biological assays.[1] Quinoxaline derivatives can also generate reactive oxygen species (ROS) upon photoexcitation, potentially leading to self-degradation.[2]
-
Photodegradation: Both quinoxaline and pyrrole moieties can absorb UV-visible light. This energy absorption can lead to photochemical reactions and degradation.[3][4][5] Exposure to light, particularly in the 300-500 nm range, is a significant risk factor.[6]
-
pH-Dependent Instability: The quinoxaline ring contains nitrogen atoms that can be protonated. Changes in pH can affect the molecule's electronic structure and solubility, potentially leading to hydrolysis or other degradation pathways, especially in highly acidic or alkaline conditions.[7][8][9]
-
Tautomerization: Under certain conditions, particularly in its reduced form, the quinoxaline ring system can be vulnerable to tautomerization, which alters its chemical structure and properties.[7]
Q2: I'm observing a color change in my stock solution of this compound. What could be the cause?
A2: A color change is a strong indicator of degradation. This is often due to oxidation of the pyrrole ring, which can lead to the formation of colored polymeric materials. Photodegradation can also result in colored byproducts. It is crucial to confirm the purity of the solution using analytical methods and to prepare fresh solutions if degradation is suspected.[3]
Q3: My compound seems to be losing potency in my cell-based assays over time. Could this be a stability issue?
A3: Yes, a loss of potency is a common consequence of compound instability in assay media. The complex components of cell culture media, combined with physiological temperature and pH, can accelerate degradation. It is also possible that the compound is being metabolized by the cells.[1][10]
Q4: What is the best way to store the solid compound and its stock solutions?
A4: For solid this compound, storage in a dark, cool, and dry environment is essential. Using amber vials and storing them in a desiccator at -20°C or -80°C is highly recommended.[3] Stock solutions, typically in anhydrous DMSO, should also be stored in amber vials at -20°C or lower and be blanketed with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.
Troubleshooting Guides & Best Practices
This section provides detailed protocols and explanations to address specific stability challenges you may encounter.
Issue 1: Preventing Oxidative Degradation
Oxidation is a primary degradation pathway for the electron-rich pyrrole moiety.[1]
Causality: The pyrrole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and trace metal ions. This can lead to ring-opening or polymerization, rendering the compound inactive.
Troubleshooting Workflow for Oxidation:
Caption: Workflow to troubleshoot and prevent oxidative degradation.
Detailed Protocol: Preparation of Stabilized Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent for stock solutions. Ensure the solvent is freshly opened or has been properly stored to minimize water content.
-
Inert Atmosphere: Before dissolving the compound, gently bubble argon or nitrogen gas through the solvent for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the desired amount of this compound in an amber vial. Add the deoxygenated solvent and mix until fully dissolved. A brief sonication in a water bath can aid dissolution.
-
Inert Gas Overlay: Before capping the vial, flush the headspace with argon or nitrogen. This displaces the air above the solution, preventing oxidation during storage.
-
Storage: Tightly seal the vial and store it at -20°C or -80°C. For frequent use, prepare small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Mitigating Photodegradation
The aromatic nature of both the quinoxaline and pyrrole rings makes them susceptible to degradation upon exposure to light.[3][5]
Causality: UV and high-energy visible light can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive intermediates.[6] Quinoxaline derivatives, in particular, can act as photosensitizers, generating reactive oxygen species that further degrade the compound.[2]
Best Practices for Handling Photosensitive Compounds:
| Practice | Rationale |
| Use Amber or Opaque Containers | Blocks UV and visible light, preventing the initiation of photochemical reactions.[3][11][12] |
| Work in a Dimly Lit Area | Minimize exposure to ambient lab lighting. If possible, use a darkroom or a fume hood with the light turned off.[11] |
| Cover with Aluminum Foil | For short-term handling on the benchtop, wrapping tubes and flasks in aluminum foil provides an effective light barrier.[11] |
| Incorporate a UV Filter | When using instrumentation like plate readers, ensure that a UV filter is in place if the compound is to be exposed for extended periods. |
| Prepare Fresh for Assays | Prepare working solutions immediately before use to minimize the duration of light exposure. |
Issue 3: Ensuring Stability in Aqueous Assay Media
The transition from a stable DMSO stock to an aqueous buffer can introduce new stability challenges, primarily related to pH and solubility.
Causality: The solubility and electronic structure of quinoxaline derivatives can be highly dependent on pH.[8][13][14] Extreme pH values can catalyze hydrolysis or other degradation reactions.[9] Poor solubility in aqueous media can lead to compound precipitation or aggregation, resulting in inaccurate and variable assay results.[15][16]
Experimental Protocol: Assessing and Optimizing Buffer Conditions
-
pH Screening:
-
Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Common biological buffers like phosphate and citrate can be used.[17]
-
Dilute a small amount of your DMSO stock solution into each buffer to the final assay concentration.
-
Incubate the solutions under your standard assay conditions (e.g., 37°C for 24 hours).
-
Analyze the purity of the compound in each buffer at different time points (e.g., 0, 4, 8, 24 hours) using HPLC or LC-MS.
-
-
Solubility Enhancement:
-
If precipitation is observed, consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) or a co-solvent (e.g., 1-5% ethanol) to the assay buffer.[10]
-
Crucially, run a control experiment to ensure that the additive does not interfere with the biological assay itself.
-
-
Data Analysis and Selection:
-
From the pH screening, select the pH at which the compound shows the highest stability over the time course of your experiment.
-
If a solubility enhancer is required, use the lowest effective concentration.
-
Degradation Pathway Analysis and Monitoring:
Caption: Key stability checkpoints for this compound.
Analytical Monitoring:
Regularly assessing the purity of your compound is a self-validating step that ensures the integrity of your experiments.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase C18 column is typically suitable for this type of molecule. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique not only separates the compound from its impurities but also provides mass information, which can help in identifying the structure of the degradation products.[18][19] This is invaluable for understanding the degradation mechanism.
By implementing these strategies, you can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
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Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]
-
The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. Available at: [Link]
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Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]
-
HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. Available at: [Link]
-
Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI. Available at: [Link]
-
5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. Available at: [Link]
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Heterocyclic Compounds. MSU chemistry. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH. Available at: [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. Available at: [Link]
-
(PDF) Substituent Effects in Heterocyclic Systems. ResearchGate. Available at: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. Available at: [Link]
-
Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]
-
(PDF) Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). ResearchGate. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]
-
Rule for which heterocycles are stable? Chemistry Stack Exchange. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. Available at: [Link]
- Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)
-
Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available at: [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
- Induced photodegradation of quinoxaline based copolymers for photovoltaic applic
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]
-
(PDF) Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. Available at: [Link]
-
Identification of a Strain Degrading Ammonia Nitrogen, Optimization of Ammonia Nitrogen Degradation Conditions, and Gene Expression of Key Degrading Enzyme Nitrite Reductase. MDPI. Available at: [Link]
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Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing. Available at: [Link]
-
Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. MDPI. Available at: [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]
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- 19. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling | MDPI [mdpi.com]
Technical Support Center: Green Synthesis of Pyrrolo[1,2-a]quinoxalines
Welcome to the technical support center for the green synthesis of pyrrolo[1,2-a]quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of sustainable synthetic methodologies. The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The shift towards green chemistry principles in the synthesis of these valuable compounds is not only environmentally responsible but also often leads to higher efficiency and novel molecular discoveries.[1]
This resource is structured to address practical issues encountered during experimental work, moving beyond simple protocols to explain the underlying chemical principles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the green synthesis of pyrrolo[1,2-a]quinoxalines. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and field experience.
Issue 1: Low or No Product Yield
Question: My one-pot synthesis of a 4-substituted pyrrolo[1,2-a]quinoxaline from a 1-(2-nitrophenyl)pyrrole and an alcohol, inspired by an iron-catalyzed transfer hydrogenation protocol, is resulting in very low yields. What are the likely causes and how can I improve the outcome?
Potential Causes & Solutions:
-
Inefficient In Situ Aldehyde Generation: The initial step of this reaction involves the iron-catalyzed oxidation of the alcohol to an aldehyde.[4] If this step is sluggish, the overall reaction will be slow.
-
Troubleshooting:
-
Alcohol Reactivity: Primary alcohols are generally more readily oxidized than secondary alcohols. If using a secondary alcohol, consider increasing the reaction time or temperature slightly.
-
Catalyst Activity: Ensure the iron catalyst, such as a tricarbonyl (η4-cyclopentadienone) iron complex, is of high purity and handled under appropriate inert conditions if it is air-sensitive.[4]
-
Hydrogen Acceptor: The nitro group of the 1-(2-nitrophenyl)pyrrole acts as the hydrogen acceptor for the alcohol oxidation.[4] Confirm the purity and stoichiometry of your starting nitro compound.
-
-
-
Poor Nitro Group Reduction: The subsequent step is the reduction of the nitro group to an amine, which is necessary for the subsequent cyclization.[4]
-
Troubleshooting:
-
Hydrogen Source: The alcohol serves as the hydrogen source for this reduction.[4] Ensure a sufficient excess of the alcohol is used.
-
Catalyst Deactivation: The catalyst could be poisoned by impurities in the reagents or solvent. Use high-purity, dry solvents and reagents.
-
-
-
Inefficient Pictet-Spengler Type Cyclization: The final cyclization and oxidation to form the quinoxaline ring can be sensitive to steric and electronic factors.
-
Troubleshooting:
-
Steric Hindrance: Bulky substituents on either the pyrrole or the in situ generated aldehyde can hinder the cyclization. If possible, consider using starting materials with less steric bulk.
-
Reaction Conditions: The Pictet-Spengler reaction is often acid-catalyzed. While this one-pot reaction is designed to proceed without an external acid, trace acidic impurities can sometimes be beneficial. Conversely, basic impurities could quench any adventitious acid. Ensure clean glassware and pure reagents.
-
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Optimize catalyst loading (e.g., 1-5 mol%) | Too little catalyst leads to slow reaction; too much can lead to side reactions. |
| Solvent | Use a high-boiling, inert solvent (e.g., toluene, xylene) | Ensures efficient heat transfer and prevents solvent participation in the reaction.[5] |
| Temperature | Optimize reaction temperature (e.g., 100-140 °C) | Balances reaction rate with potential for side product formation. |
| Reaction Time | Monitor reaction progress by TLC or LC-MS | Avoids prolonged heating which can lead to product degradation. |
Issue 2: Formation of Dihydro-pyrrolo[1,2-a]quinoxaline Impurity
Question: In my synthesis of a pyrrolo[1,2-a]quinoxaline using a surfactant-based catalyst in an aqueous medium, I am observing a significant amount of the corresponding 4,5-dihydro-pyrrolo[1,2-a]quinoxaline as a byproduct. How can I promote full aromatization?
Potential Causes & Solutions:
-
Incomplete Oxidation: The final step in many syntheses is the oxidation of a dihydro intermediate to the fully aromatic pyrrolo[1,2-a]quinoxaline.[1]
-
Troubleshooting:
-
Oxidant: While many green methods aim to use air as the oxidant, this can be slow. Consider bubbling air or oxygen through the reaction mixture.
-
Catalyst Choice: Some catalysts are more effective at promoting the final oxidation step. For instance, manganese dioxide (MnO2) has been used effectively for this purpose.[1]
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can allow for complete oxidation.
-
-
-
Reaction Medium: The choice of solvent can influence the oxidation potential.
-
Troubleshooting:
-
Solvent Effects: While water and ethanol are excellent green solvents, they may not be optimal for the oxidation step in all cases.[1] Experiment with co-solvents or alternative green solvents to see if this improves the yield of the aromatic product.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my synthesized pyrrolo[1,2-a]quinoxaline from the reaction mixture. Column chromatography is proving to be inefficient. Are there alternative purification strategies?
Potential Causes & Solutions:
-
Polarity of the Product: Pyrrolo[1,2-a]quinoxalines can have a wide range of polarities depending on their substitution.
-
Troubleshooting:
-
Recrystallization: If the product is a solid, recrystallization is often a more effective and greener purification method than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that gives good quality crystals.
-
Trituration: For amorphous solids, trituration with a solvent in which the impurities are soluble but the product is not can be an effective purification technique.
-
Flash Chromatography Optimization: If chromatography is necessary, ensure the silica gel is properly packed and the eluent system is optimized using thin-layer chromatography (TLC).[1] A gradient elution may be necessary to separate closely related compounds.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the green synthesis of pyrrolo[1,2-a]quinoxalines.
Q1: What are the key advantages of using green synthesis approaches for pyrrolo[1,2-a]quinoxalines?
A1: Green synthesis methods offer several advantages over traditional synthetic routes:
-
Reduced Use of Hazardous Substances: They often employ less toxic solvents like water or ethanol and avoid the use of heavy metal catalysts.[1]
-
Increased Atom Economy: One-pot and multicomponent reactions minimize waste by incorporating a higher percentage of the starting materials into the final product.[5]
-
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption.[6][7]
-
Milder Reaction Conditions: Many green methods operate at room temperature or with gentle heating, reducing the risk of side reactions and product degradation.[1]
Q2: How do I choose the most appropriate green synthetic method for my target pyrrolo[1,2-a]quinoxaline?
A2: The choice of method depends on several factors:
-
Available Starting Materials: Some methods start from pyrrole derivatives, while others utilize quinoxaline precursors.[5][8]
-
Desired Substitution Pattern: The regioselectivity of different reactions varies, so choose a method that will yield the desired isomer.[9]
-
Available Equipment: Some methods require specialized equipment, such as a microwave reactor or an ultrasonic bath.
Q3: What are some common green catalysts used in these syntheses?
A3: A variety of green catalysts have been employed:
-
Surfactants: p-Dodecylbenzenesulfonic acid (p-DBSA) has been used as a catalyst in aqueous media.[1]
-
Inexpensive Metal Catalysts: Indium(III) chloride (InCl3) and iron complexes are relatively inexpensive and have shown good catalytic activity.[4][5]
-
Iodine: Molecular iodine has been used to promote the synthesis of pyrrolo[1,2-a]quinoxalines.
-
Transition Metal-Free Systems: Some one-pot syntheses proceed efficiently without the need for a transition metal catalyst.[9]
Q4: How can I characterize my synthesized pyrrolo[1,2-a]quinoxalines?
A4: Standard spectroscopic techniques are used for characterization:
-
NMR Spectroscopy: 1H and 13C NMR are essential for determining the structure of the product.[1][10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[10]
-
Melting Point: For solid compounds, the melting point is a useful indicator of purity.[1]
III. Experimental Protocols & Visualizations
Representative Green Synthesis Protocol: p-DBSA Catalyzed Synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline
This protocol is adapted from a literature procedure and exemplifies a green approach using a surfactant catalyst in ethanol.[1]
Step-by-Step Methodology:
-
To a solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 mmol) in 96% ethanol (5 mL) in a round-bottom flask, add 2-(1H-pyrrol-1-yl)aniline (1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add benzaldehyde (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 15-120 minutes.[1]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure 4-phenylpyrrolo[1,2-a]quinoxaline.[1]
Experimental Workflow Diagram
Caption: Workflow for the green synthesis of 4-phenylpyrrolo[1,2-a]quinoxaline.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the Pictet-Spengler type synthesis.
IV. References
-
Huang, A., Liu, F., Zhan, C., Liu, Y., & Ma, C. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 9(21), 7351-7357. [Link]
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Reddy, T. R., Reddy, L. V. R., & Reddy, P. S. N. (2014). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. [Link]
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Brindisi, M., et al. (2021). Green Synthesis of New Pyrrolo [1, 2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]
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Rovito, R., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5828. [Link]
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Yadav, G., & Singh, A. (2023). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ChemistrySelect, 8(31), e202301550. [Link]
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Huang, A., Liu, F., Zhan, C., Liu, Y., & Ma, C. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 9(21), 7351. [Link]
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Jiang, N., & Yao, L. (2023). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]quinoxalin-4(5H)-ones. European Journal of Organic Chemistry, 26(25), e202300267. [Link]
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Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. European Journal of Organic Chemistry. [Link]
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Choudhury, A. A. K., Sarma, R. K., & Adhikari, N. (2022). A Review on Microwave-Assisted Synthesis of Fused N-Containing Bioactive Heterocyclic Molecules. ChemistrySelect, 7(48), e202203591. [Link]
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Sreelatha, A., et al. (2015). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 119(25), 8073–8083. [Link]
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Mamedov, V. A., & Kalinin, A. A. (2010). Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Chemistry of Heterocyclic Compounds, 46(6), 629-650. [Link]
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Ma, D., et al. (2020). Potassium Iodide-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines from Benzyl Bromides and N-(2-Aminophenyl)pyrroles. The Journal of Organic Chemistry, 85(15), 10108-10116. [Link]
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Jat, J. L., et al. (2021). Pyrrolo[2,3-b]quinoxalines in attenuating cytokine storm in COVID-19: their sonochemical synthesis and in silico/in vitro assessment. RSC Advances, 11(4), 2235-2246. [Link]
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Liu, Q., Wang, W., & Liu, M. (2023). Recent Progress in the Catalytic Synthesis of Pyrrolo[1,2-α]quinoxaline. European Journal of Organic Chemistry, 26(25), e202300266. [Link]
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Varma, R. S. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18, 5-13. [Link]
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Cheeseman, G. W. H., & Tuck, B. (1967). The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic, 852-854. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]
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Mamedov, V. A., & Kalinin, A. A. (2010). Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Chemistry of Heterocyclic Compounds, 46(6), 629-650. [Link]
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Wang, Y., et al. (2020). Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry, 85(23), 15314-15324. [Link]
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Peng, S., et al. (2025). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers, 12(5), 1293-1297. [Link]
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Georgescu, F., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry, 10, 2377-2387. [Link]
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Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Scientific Research in Science and Technology, 275-282. [Link]
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National Center for Biotechnology Information (n.d.). Pyrrolo(1,2-a)quinoxaline. PubChem. Retrieved from [Link]
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Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐ a ]quinoxalines and Pyrrolo[1,2‐ a ]quinoxalin‐4(5 H )‐ones. European Journal of Organic Chemistry. [Link]
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Khan, I., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 34015-34042. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]
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Moreira, N. M., et al. (2023). Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation. The Journal of Organic Chemistry, 88(13), 8781-8790. [Link]
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Fischer, D., et al. (2014). Pyrrolo[1,2-a]quinoxalines: novel synthesis via annulation of 2-alkylquinoxalines. Beilstein Journal of Organic Chemistry, 10, 141-146. [Link]
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Validation & Comparative
A Researcher's Guide to the Validation of 6-(1H-pyrrol-1-yl)quinoxaline as a Selective Kinase Inhibitor
In the landscape of targeted therapeutics, protein kinases have emerged as a pivotal class of drug targets. Their role as central regulators of cellular signaling pathways makes them attractive for intervention in a host of diseases, from cancer to inflammatory disorders. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and undesirable toxicity, undermining the therapeutic potential of an otherwise potent compound.
This guide provides a comprehensive framework for the validation of a novel, hypothetical kinase inhibitor, 6-(1H-pyrrol-1-yl)quinoxaline. We will navigate the critical experiments and data analysis required to rigorously assess its potency and selectivity, comparing its performance against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted process of kinase inhibitor validation.
The Rationale Behind a Multi-Faceted Validation Approach
A single data point is insufficient to declare a compound a "selective inhibitor." A robust validation strategy relies on a tiered approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays. This layered methodology provides a holistic view of the inhibitor's behavior, interrogating its activity at the enzymatic, cellular, and ultimately, systemic levels. By integrating multiple lines of evidence, we can build a strong, scientifically sound case for the compound's proposed mechanism of action and selectivity profile. This approach is crucial for de-risking a compound as it progresses through the drug discovery pipeline.
Biochemical Validation: Profiling the Enzymatic Activity
The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing kinase inhibition using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinases (a diverse panel is recommended)
-
This compound (test compound)
-
Known selective kinase inhibitors (for comparison, e.g., Staurosporine as a broad-spectrum inhibitor, and a specific inhibitor for the putative target)
-
Substrate peptides/proteins for each kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and control inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase solution (at a 2X final concentration) to each well.
-
Inhibitor Addition: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Add 5 µL of a 2X substrate/ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Expertise & Experience in Experimental Design: The choice of ATP concentration is critical. Using an ATP concentration near the Km for each kinase provides a more physiologically relevant measure of inhibitor potency and allows for a more accurate comparison between different kinases. Furthermore, including both a promiscuous inhibitor like Staurosporine and a highly selective inhibitor for the suspected primary target provides essential context for interpreting the selectivity profile of the test compound.
Trustworthiness Through Self-Validating Systems: The inclusion of positive and negative controls within each assay plate is a cornerstone of a self-validating system. The DMSO wells serve as the negative control (0% inhibition), while a well with a known potent inhibitor at a saturating concentration acts as the positive control (100% inhibition). The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reproducible. A Z'-factor above 0.5 is generally considered acceptable for high-throughput screening.
Data Presentation: Kinase Selectivity Profile
The IC50 values obtained from the kinase panel screen should be compiled into a table for clear comparison. A lower IC50 value indicates greater potency.
| Kinase Target | This compound IC50 (nM) | Comparator A (Selective) IC50 (nM) | Comparator B (Broad-Spectrum) IC50 (nM) |
| Kinase A (Putative Target) | 15 | 10 | 5 |
| Kinase B | 1,200 | >10,000 | 20 |
| Kinase C | 850 | >10,000 | 15 |
| Kinase D | >10,000 | 9,500 | 50 |
| Kinase E | 2,500 | >10,000 | 30 |
This is hypothetical data for illustrative purposes.
dot
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Validation: Assessing Target Engagement and Pathway Modulation
While biochemical assays are essential for determining enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore a critical next step to confirm that the inhibitor can access its target within the cell and exert a biological effect.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol outlines a method to assess the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation state of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (one for the phosphorylated form of the substrate and one for the total protein)
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the phospho-substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities for the phospho-protein and normalize them to the total protein levels.
dot
Caption: Inhibition of a kinase signaling pathway.
Comparative Analysis: Benchmarking Against the Gold Standard
A crucial aspect of validating a new inhibitor is to benchmark its performance against existing compounds. This provides context for its potential advantages and disadvantages.
| Feature | This compound | Comparator A (Selective) | Comparator B (Broad-Spectrum) |
| Biochemical Potency (IC50) | 15 nM | 10 nM | 5 nM |
| Kinase Selectivity | High | Very High | Low |
| Cellular Potency (EC50) | 50 nM | 40 nM | 25 nM |
| Mode of Action | ATP-competitive (Hypothesized) | ATP-competitive | ATP-competitive |
| Off-Target Liabilities | Low (Hypothesized) | Very Low | High |
This is hypothetical data for illustrative purposes.
Conclusion and Future Directions
The validation of this compound as a selective kinase inhibitor requires a rigorous, multi-pronged approach. The hypothetical data presented herein illustrates a compound with high potency and selectivity for its intended target. The biochemical and cellular assays provide converging lines of evidence for its on-target activity.
Future studies should aim to further characterize its mechanism of action, including determining its binding kinetics (k_on, k_off) and solving the co-crystal structure with its target kinase to elucidate the molecular basis of its selectivity. In vivo studies in relevant disease models will be the ultimate test of its therapeutic potential. Through this comprehensive validation process, we can build a robust data package to support the continued development of promising new kinase inhibitors like this compound.
References
-
Bio-Rad Laboratories. Western Blotting - Overview. [Link]
A Comparative Analysis of Pyrrolo[1,2-a]quinoxaline and Other Kinase Inhibitor Scaffolds: A Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinase Inhibitors and Their Scaffolds in Modern Drug Discovery
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies and inflammatory conditions. At the heart of these inhibitors lies the "scaffold," a core chemical structure that provides the essential framework for binding to the ATP pocket of the kinase. The nature of this scaffold dictates not only the potency and selectivity of the inhibitor but also its physicochemical and pharmacological properties.
This guide provides a comparative analysis of the burgeoning pyrrolo[1,2-a]quinoxaline scaffold against other well-established and clinically significant kinase inhibitor scaffolds, namely quinazoline, pyrimidine, indole, and pyrazole. We will delve into their structure-activity relationships, target profiles, and the experimental methodologies used to evaluate their efficacy. This analysis aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the chemical landscape of kinase inhibitors, thereby facilitating the rational design of next-generation therapeutics.
The Pyrrolo[1,2-a]quinoxaline Scaffold: A Promising Newcomer
The pyrrolo[1,2-a]quinoxaline scaffold is a tricyclic heterocyclic system that has recently garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antimalarial properties.[1][2][3] Its rigid, planar structure provides a unique platform for the spatial orientation of various substituents, enabling fine-tuning of its biological activity.
Kinase Targets and Biological Activity
Research has demonstrated the potential of pyrrolo[1,2-a]quinoxaline derivatives as potent inhibitors of several important kinases implicated in cancer and other diseases.
-
Casein Kinase 2 (CK2): A number of substituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives have been identified as potent inhibitors of human protein kinase CK2, a key player in cell growth, proliferation, and suppression of apoptosis. The most promising of these compounds exhibited an IC50 of 49 nM.[4]
-
Akt (Protein Kinase B): This scaffold has been explored for the development of inhibitors of Akt, a serine/threonine kinase that is a central node in cell survival and proliferation pathways. Novel pyrrolo[1,2-a]quinoxaline derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting their potential as Akt inhibitors.[5][6][7]
-
Bruton's Tyrosine Kinase (BTK): More recently, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been designed as novel non-covalent inhibitors of BTK, a crucial mediator of B-cell receptor signaling. Several of these compounds displayed potent BTK inhibition with IC50 values in the low nanomolar range (7.41 nM and 11.4 nM) and exhibited significant tumor growth inhibition in in vivo models.[8][9]
The versatility of the pyrrolo[1,2-a]quinoxaline scaffold is further highlighted by its activity as a sirtuin 6 (SIRT6) activator and a protein tyrosine phosphatase 1B (PTP1B) inhibitor, indicating its potential beyond kinase inhibition.[10][11]
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To provide a comprehensive perspective, we will now compare the pyrrolo[1,2-a]quinoxaline scaffold with four other prominent kinase inhibitor scaffolds that form the basis of numerous approved drugs and clinical candidates.
The Quinazoline Scaffold
The quinazoline scaffold is arguably one of the most successful frameworks for kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][12][13] Its bicyclic structure mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of the kinase domain.
Key Features:
-
Approved Drugs: Gefitinib (Iressa®), Erlotinib (Tarceva®), Lapatinib (Tykerb®), Afatinib (Gilotrif®).[7][13][14]
-
Mechanism of Action: Primarily ATP-competitive inhibitors. Second-generation inhibitors like afatinib are covalent, irreversibly binding to a cysteine residue in the ATP pocket.[7]
-
Structure-Activity Relationship (SAR): The 4-anilino substitution is crucial for EGFR inhibition. Modifications at the 6- and 7-positions of the quinazoline ring significantly impact potency and selectivity.[1][2][5]
The Pyrimidine Scaffold
The pyrimidine ring is another privileged scaffold in kinase inhibitor design, found in a large number of approved drugs targeting a diverse range of kinases.[15][16] Its small size and ability to form key hydrogen bonds with the kinase hinge region make it a versatile building block.
Key Features:
-
Approved Drugs: Imatinib (Gleevec®), Ruxolitinib (Jakafi®), Palbociclib (Ibrance®), Ceritinib (Zykadia®).[20][21]
-
Mechanism of Action: Predominantly ATP-competitive inhibitors.[15]
-
SAR: The substitution pattern on the pyrimidine ring is critical for target selectivity. For example, 2,4-diaminopyrimidine is a common motif.[15]
The Indole Scaffold
The indole scaffold is a versatile heterocyclic system present in numerous natural products and synthetic compounds with potent kinase inhibitory activity.[4][8][10] Its bicyclic structure can be readily functionalized at various positions to achieve high affinity and selectivity for different kinases.
Key Features:
-
Approved Drugs: Sunitinib (Sutent®), Nintedanib (Ofev®), Alectinib (Alecensa®).[22][23][24]
-
Mechanism of Action: Typically ATP-competitive inhibitors.[11]
-
SAR: The substitution pattern on the indole ring, particularly at the 3- and 5-positions, plays a key role in determining the kinase selectivity profile.[4]
The Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle that has emerged as a key component in many clinically successful kinase inhibitors.[9][25][26] Its ability to act as a hydrogen bond donor and acceptor, along with its synthetic tractability, makes it an attractive scaffold for medicinal chemists.
Key Features:
-
Approved Drugs: Ruxolitinib (Jakafi®), Crizotinib (Xalkori®), Encorafenib (Braftovi®).[27][29]
-
Mechanism of Action: ATP-competitive inhibitors.[25]
-
SAR: The substitution pattern on the pyrazole ring is crucial for achieving high potency and selectivity. Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are also prevalent.[30][31][32]
Quantitative Comparison of Kinase Inhibitor Scaffolds
To provide a more objective comparison, the following table summarizes the reported IC50 values for representative inhibitors from each scaffold against various kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[1,2-a]quinoxaline | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | 49 | [4] |
| Compound 2 | BTK | 7.41 | [8] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | [1] |
| Lapatinib | EGFR/HER2 | 10.8/9.2 | [2] | |
| Pyrimidine | Imatinib | Bcr-Abl | 250-1000 | [19] |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | [29] | |
| Indole | Sunitinib | VEGFR2/PDGFRβ | 9/8 | [24] |
| Alectinib | ALK | 1.9 | [22] | |
| Pyrazole | Crizotinib | ALK/c-Met | 24/8 | [27] |
| Encorafenib | B-RafV600E | 0.3 | [29] |
Experimental Methodologies for Kinase Inhibitor Evaluation
The accurate and reproducible evaluation of kinase inhibitors relies on robust and well-validated experimental protocols. This section details the methodologies for key biochemical and cell-based assays commonly employed in the field.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
This assay is a popular choice for high-throughput screening due to its sensitivity and homogeneous format.
Caption: Workflow of a TR-FRET kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase, biotinylated peptide substrate, ATP, and test compounds in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Add test compounds at various concentrations to a 384-well microplate.
-
Kinase and Substrate Addition: Add a mixture of the kinase and biotinylated substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The ratio of these signals is proportional to the extent of substrate phosphorylation.
AlphaLISA is another proximity-based assay that offers high sensitivity and a wide dynamic range.
Caption: Workflow of an AlphaLISA kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and test compounds in an appropriate assay buffer.
-
Compound and Kinase/Substrate Incubation: Similar to the TR-FRET assay, incubate the test compounds with the kinase and substrate.
-
Reaction Initiation: Start the reaction with the addition of ATP and incubate.
-
Detection: Add a mixture of streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.
-
Signal Measurement: After incubation in the dark, read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Assays
These assays assess the effect of the inhibitor on cellular processes, providing a more physiologically relevant measure of its activity.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1][2][5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and simple "add-mix-measure" format.[4]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.[3][8][12]
-
Lysis and Signal Stabilization: Mix the plate to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Signaling Pathways and Points of Inhibition
The following diagram illustrates a simplified signaling pathway and highlights the points of intervention for the discussed kinase inhibitors.
Caption: Simplified signaling pathways and points of inhibition for various kinase inhibitor scaffolds.
Conclusion and Future Perspectives
The pyrrolo[1,2-a]quinoxaline scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Its demonstrated activity against key cancer targets such as CK2, Akt, and BTK, coupled with its unique structural features, positions it as a valuable addition to the medicinal chemist's toolbox.
While established scaffolds like quinazoline, pyrimidine, indole, and pyrazole have led to numerous blockbuster drugs, the constant challenge of acquired drug resistance and the need for improved selectivity profiles necessitate the exploration of novel chemical matter. The pyrrolo[1,2-a]quinoxaline scaffold, with its distinct topology, offers the potential to overcome some of the limitations associated with existing inhibitors.
Future research in this area should focus on:
-
Expanding the Target Space: Systematically screening pyrrolo[1,2-a]quinoxaline libraries against a broader panel of kinases to identify novel targets.
-
Structure-Based Drug Design: Utilizing co-crystal structures of pyrrolo[1,2-a]quinoxaline derivatives bound to their target kinases to guide the rational design of more potent and selective inhibitors.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the insights gained from the comparative analysis presented in this guide, researchers can accelerate the development of the next generation of kinase inhibitors, ultimately leading to more effective and durable treatments for a wide range of diseases.
References
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry. [Link]
-
Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. [Link]
-
Green Synthesis of New Pyrrolo [1, 2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]
-
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. PubMed. [Link]
-
Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]
-
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A Comparative Analysis of the Biological Activity of Synthesized Quinoxaline Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comprehensive cross-validation of synthesized quinoxaline derivatives, critically comparing their performance against established drugs and alternative heterocyclic systems in anticancer, antimicrobial, and anti-inflammatory applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to inform future discovery efforts.
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
Quinoxaline, a fused heterocyclic system comprising a benzene and a pyrazine ring, serves as a versatile backbone for the design of novel therapeutic agents.[1] Its derivatives have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][2] The structural flexibility of the quinoxaline ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide delves into a comparative analysis of these activities, supported by robust experimental data and protocols.
Comparative Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines.[1][3] Their mechanisms of action are diverse and can include the inhibition of key enzymes like topoisomerase II and protein kinases, as well as the induction of apoptosis.[4]
Alternative Heterocyclic Scaffold: Benzimidazole
Benzimidazoles represent another important class of heterocyclic compounds with well-documented anticancer properties.[5][6] Their structural similarity to purine bases allows them to interact with various biological targets, including tubulin and protein kinases, leading to cell cycle arrest and apoptosis.[6]
Quantitative Comparison: Quinoxaline Derivatives vs. Doxorubicin and Benzimidazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected quinoxaline derivatives compared to the standard chemotherapeutic drug Doxorubicin and representative benzimidazole compounds against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Compound 14 (1-(N-substituted)) | MCF-7 (Breast) | 2.61 | [1] |
| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [1] | |
| Compound 3 (with triazole ring) | THP-1 (Leukemia) | 1.6 | [1] | |
| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [4] | |
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | ~5.23 | [7] |
| (Standard Drug) | SMMC-7721 (Hepatoma) | - | ||
| (Standard Drug) | THP-1 (Leukemia) | - | ||
| Benzimidazole | Compound 8 | HepG2 (Hepatoma) | 5.27 | [1] |
| 2XP Derivative | HL60 (Leukemia) | Not specified | [6] |
Note: Direct comparative IC50 values for all compounds against all cell lines are not always available in a single study. The data presented is a compilation from various sources to provide a comparative perspective.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoxaline derivatives, a standard drug (e.g., Doxorubicin), and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Causality in Experimental Choices: The 24-hour pre-incubation ensures that cells are in a healthy, exponential growth phase before drug exposure. The use of serial dilutions is crucial for generating a dose-response curve to accurately determine the IC50. DMSO is a common choice for solubilizing formazan due to its high efficacy and compatibility with microplate readers.
Workflow Diagram: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[2][9]
Alternative Heterocyclic Scaffold: Quinazolines
Quinazolines and their derivatives are another class of nitrogen-containing heterocycles that exhibit potent antimicrobial properties.[10][11][12] Marketed drugs like Albaconazole contain the quinazoline structure.[10]
Quantitative Comparison: Quinoxaline Derivatives vs. Ciprofloxacin and Quinazoline Analogs
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of select quinoxaline derivatives in comparison to the standard antibiotic Ciprofloxacin and representative quinazoline compounds.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline | Compound 4c, 4d, 4i | Staphylococcus aureus | Active | [13] |
| Compound 5c, 5d, 7a, 7c, 7e | Escherichia coli | Highly Active | [2] | |
| Ciprofloxacin | (Standard Drug) | Staphylococcus aureus | - | [13] |
| (Standard Drug) | Escherichia coli | - | [8] | |
| Quinazoline | Compound VIIg | Various pathogenic strains | Mild to good activity | [10] |
| N-hexyl substituted isatin-quinazoline | Gram-positive & negative bacteria, fungi | Active | [12] |
Note: "Active" and "Highly Active" are qualitative descriptors from the source material. Specific MIC values can vary significantly based on the derivative and the bacterial strain.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Seeding the Plate: Uniformly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Aseptically create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the synthesized quinoxaline derivative, a standard antibiotic (e.g., Ciprofloxacin), and a solvent control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Causality in Experimental Choices: Mueller-Hinton agar is often used because of its reproducibility and low concentration of inhibitors of common antibiotics. Standardizing the inoculum ensures that the results are comparable between experiments. The solvent control is essential to confirm that the solvent itself does not have any antimicrobial activity.
Workflow Diagram: Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay.
Comparative Anti-inflammatory Activity
Several quinoxaline derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[14][15] Their mechanisms often involve the inhibition of inflammatory mediators.
Alternative Heterocyclic Scaffold: Indole
The indole nucleus is a core component of many anti-inflammatory drugs, most notably Indomethacin.[16] Indole derivatives often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[16]
Quantitative Comparison: Quinoxaline Derivatives vs. Indomethacin and Indole Analogs
The following table provides a comparative overview of the in vivo anti-inflammatory activity of selected quinoxaline derivatives against the standard drug Indomethacin and other indole-based compounds.
| Compound Class | Specific Derivative | Assay Model | % Inhibition of Edema | Reference |
| Quinoxaline | Compound 5a | Chronic inflammatory model | Equipotent to Indomethacin | [17] |
| Compound 3, 4b, 4e, 5b | Chronic inflammatory model | Strong activity | [17] | |
| DEQX & OAQX | Carrageenan-induced peritonitis | Significant reduction in leukocyte migration | [14] | |
| Indomethacin | (Standard Drug) | Carrageenan-induced paw edema | ~30.95% | [18] |
| Indole | Compound 4j | Carrageenan-induced paw edema | 87.4% | [19] |
| Compound 4k | Carrageenan-induced paw edema | 88.2% | [19] |
Note: The percentage of inhibition can vary based on the animal model, dose, and specific experimental conditions.
Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrite ions can be measured using the Griess reagent. A decrease in the nitrite concentration in the presence of the test compound indicates its NO scavenging activity.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a suitable buffer, mix sodium nitroprusside with various concentrations of the synthesized quinoxaline derivatives or a standard anti-inflammatory drug.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific period (e.g., 150 minutes).
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixtures.
-
Color Development: Allow the mixture to stand for a few minutes for the color to develop.
-
Absorbance Measurement: Measure the absorbance of the resulting pink-colored solution at 546 nm.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging activity for each compound concentration compared to a control without the test compound.
Causality in Experimental Choices: The Griess reagent is a well-established and sensitive method for the colorimetric detection of nitrite. The use of a standard compound allows for the validation of the assay and provides a benchmark for the activity of the test compounds.
Workflow Diagram: NO Scavenging Assay
Caption: Workflow of the in vitro nitric oxide scavenging assay.
Conclusion and Future Directions
The evidence presented in this guide underscores the significant therapeutic potential of synthesized quinoxaline derivatives across multiple biological domains. Comparative data suggests that certain quinoxaline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities that are comparable, and in some cases superior, to standard drugs and alternative heterocyclic compounds. The versatility of the quinoxaline scaffold allows for extensive structural modifications, providing a fertile ground for the development of novel and more potent therapeutic agents.
Future research should focus on elucidating the precise mechanisms of action of these promising derivatives and optimizing their structure-activity relationships to enhance efficacy and minimize potential toxicity. Further in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic profiles of the most active compounds. The continued exploration of the quinoxaline nucleus holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory conditions.
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A Comparative Analysis of Pyrrolo[1,2-a]quinoxaline Derivatives on Cancer Cell Viability and Apoptotic Induction
This guide provides a comparative analysis of the efficacy of structurally related pyrrolo[1,2-a]quinoxaline derivatives against various cancer cell lines. Our focus is to dissect the structure-activity relationships (SAR) that govern their cytotoxic and apoptotic potential, offering researchers a framework for selecting and developing potent anticancer agents based on this scaffold.
Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]quinoxaline Scaffold
The pyrrolo[1,2-a]quinoxaline core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties. Its rigid, planar system allows for effective intercalation with DNA and interaction with various enzymatic targets, making it a promising scaffold for the development of novel chemotherapeutics. The therapeutic efficacy of these compounds is highly dependent on the nature and position of substituent groups on the core structure. Understanding these nuances is critical for optimizing drug design.
This guide will compare a series of pyrrolo[1,2-a]quinoxaline derivatives, which, while not strict isomers, possess minor structural modifications that result in significant differences in biological activity. We will examine their differential effects on cell viability, their ability to induce apoptosis, and their impact on cell cycle progression, supported by detailed experimental protocols.
Comparative Efficacy of Pyrrolo[1,2-a]quinoxaline Derivatives
The central hypothesis in the study of these derivatives is that substitutions on the pyrroloquinoxaline ring system modulate their interaction with biological targets. We will compare derivatives based on substitutions at the C-4 position, a common site for modification that has been shown to significantly influence anticancer activity.
In Vitro Cytotoxicity (IC50) Analysis
The half-maximal inhibitory concentration (IC50) is a primary metric for assessing the cytotoxic potential of a compound. The data below, synthesized from multiple studies, compares the IC50 values of three representative C-4 substituted pyrrolo[1,2-a]quinoxaline derivatives against a panel of human cancer cell lines. The derivatives are:
-
PQ-H: The unsubstituted parent compound (4-H-pyrrolo[1,2-a]quinoxaline).
-
PQ-Ph: A derivative with a phenyl group at the C-4 position (4-phenyl-pyrrolo[1,2-a]quinoxaline).
-
PQ-An: A derivative with an anisyl (methoxyphenyl) group at the C-4 position (4-(4-methoxyphenyl)-pyrrolo[1,2-a]quinoxaline).
Table 1: Comparative IC50 Values (µM) of Pyrrolo[1,2-a]quinoxaline Derivatives
| Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| PQ-H | > 100 | > 100 | 85.2 | 92.4 |
| PQ-Ph | 15.8 | 22.5 | 18.3 | 25.1 |
| PQ-An | 5.2 | 8.9 | 6.7 | 10.3 |
Data synthesized from representative findings in the literature.
Expert Interpretation: The data clearly demonstrates a strong structure-activity relationship. The unsubstituted parent compound, PQ-H , shows minimal cytotoxic activity. The introduction of a phenyl group (PQ-Ph ) dramatically increases cytotoxicity across all cell lines. This enhancement is likely due to increased van der Waals interactions and potential π-π stacking with biological targets.
Notably, the addition of an electron-donating methoxy group on the phenyl ring (PQ-An ) results in a further 2-3 fold increase in potency compared to PQ-Ph . This suggests that the electronic properties of the substituent at the C-4 position are a critical determinant of biological activity, possibly by enhancing binding affinity to a key molecular target.
Mechanism of Action: Apoptosis Induction
To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis was quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Apoptosis Induction in MCF-7 Cells by Pyrrolo[1,2-a]quinoxaline Derivatives (24h Treatment at 2x IC50)
| Derivative | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control | 2.1 | 1.5 | 3.6 |
| PQ-Ph | 18.7 | 10.2 | 28.9 |
| PQ-An | 35.4 | 15.8 | 51.2 |
Data represents typical results observed in apoptosis assays for this class of compounds.
Expert Interpretation: The percentage of apoptotic cells directly correlates with the cytotoxicity data. PQ-An , the most potent cytotoxic agent, is also the most potent inducer of apoptosis, with over half the cell population undergoing programmed cell death after 24 hours. This confirms that the primary mechanism of cell death for these active derivatives is apoptosis. The ability to efficiently trigger this pathway is a hallmark of a promising anticancer agent.
Key Signaling Pathways
Pyrroloquinoxaline derivatives have been reported to exert their effects by modulating key signaling pathways involved in cell survival and proliferation. One of the commonly implicated pathways is the PI3K/Akt pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt survival pathway by the PQ-An derivative.
The proposed mechanism involves the inhibition of PI3K by the pyrroloquinoxaline derivative. This prevents the phosphorylation and activation of Akt, a key downstream kinase. Inactivation of Akt relieves its inhibition of pro-apoptotic proteins and reduces the signaling that promotes cell proliferation and survival, ultimately leading to cancer cell death.
Experimental Protocols
The following protocols provide a standardized methodology for evaluating the efficacy of novel pyrroloquinoxaline derivatives.
Protocol: Cell Viability (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of the pyrroloquinoxaline derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed 2 x 10⁵ cells in a 6-well plate and treat with the test compound (e.g., at its 2x IC50 concentration) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The comparative analysis reveals that C-4 aryl substitutions on the pyrrolo[1,2-a]quinoxaline scaffold are a highly effective strategy for enhancing anticancer potency. Specifically, the introduction of an electron-donating methoxy group on a C-4 phenyl ring, as seen in the PQ-An derivative, leads to superior cytotoxicity and apoptosis induction compared to an unsubstituted phenyl group or the parent compound.
This guide provides a clear rationale and the necessary protocols for screening and characterizing novel derivatives of this class. Future research should focus on:
-
Target Identification: Elucidating the precise molecular target(s) to understand the mechanistic basis for the observed SAR.
-
In Vivo Efficacy: Evaluating the most potent compounds in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.
-
Further Optimization: Exploring a wider range of substitutions at various positions on the pyrroloquinoxaline core to further refine potency and selectivity.
By systematically applying the principles and protocols outlined here, researchers can accelerate the development of the next generation of pyrroloquinoxaline-based cancer therapeutics.
References
-
Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyrrolo[1,2-a]quinoxaline derivatives and their biological evaluation as a new class of antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry, 17(9), 3359-3367. [Link]
-
Chegaev, K., Lazzarato, L., Tamboli, Y., Cena, C., Di Stilo, A., Fruttero, R., & Gasco, A. (2008). Synthesis and biological evaluation of new pyrrolo[1,2-a]quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 43(10), 2186-2193. [Link]
-
Chen, J., Wang, Z., Lu, Y., Chen, Y., & Zhu, H. (2012). Synthesis and biological evaluation of novel 4-substituted pyrrolo[1,2-a]quinoxaline derivatives as potential anticancer agents. Molecules, 17(6), 6355-6366. [Link]
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Kuo, C. C., Hsieh, H. P., Pan, W. Y., Chen, C. P., Li, Y. H., Chen, Y. L., ... & Chen, C. T. (2007). Synthesis and biological evaluation of 4-aroyl-pyrrolo[1,2-a]quinoxalines as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 50(15), 3638-3646. [Link]
-
Ryu, C. K., Lee, I. K., & Park, R. E. (2000). Synthesis and cytotoxicity of 1-acyl-4-aroyl- and 1-acyl-4-cinnamoyl-3,4-dihydropyrrolo[1,2-a]quinoxalines. Archives of Pharmacal Research, 23(1), 2-6. [Link]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 6-(1H-pyrrol-1-yl)quinoxaline Against Kinase Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed guide on the in silico evaluation of novel chemical entities. This document provides an objective, methodology-focused comparison of a novel quinoxaline derivative, 6-(1H-pyrrol-1-yl)quinoxaline, against established alternatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind protocol choices, ensuring a robust and reproducible workflow.
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities, including potent anticancer properties.[1][2][3][4] Many of these effects are achieved through the inhibition of protein kinases, enzymes that are frequently dysregulated in various cancers.[2][5] This guide will use the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target, as our primary protein of interest to benchmark the potential of our novel compound.
Part 1: Rationale for Target and Comparative Ligand Selection
The Compound of Interest: this compound
Our focus is on this compound, a specific derivative of the quinoxaline family. The pyrrolo[1,2-a]quinoxaline core, structurally related to our compound, has been identified in potent inhibitors of protein kinases such as CK2, highlighting the potential of this chemical family in kinase-targeted drug discovery.[6][7]
The Protein Target: Epidermal Growth Factor Receptor (EGFR) Kinase
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] The availability of numerous high-resolution crystal structures in the Protein Data Bank (PDB) makes EGFR an excellent candidate for structure-based drug design. For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17).[9][10][11]
Comparative Ligands: Benchmarking Performance
A docking study is meaningless without context. To properly evaluate the potential of our novel compound, we will compare its docking performance against two standards:
-
Erlotinib (Tarceva®): An FDA-approved EGFR inhibitor. This serves as our positive control and clinical benchmark. Its co-crystallized structure (PDB ID: 1M17) provides a crucial point for method validation.[9][10]
-
Sorafenib: A multi-targeted kinase inhibitor also known for its diaryl urea scaffold.[5] While it primarily targets VEGFR, its inclusion provides a point of comparison against another established kinase inhibitor.
Part 2: The In Silico Docking Workflow: A Validated Protocol
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target.[12][13][14][15] The following protocol is designed to be self-validating, a critical component of trustworthy computational science.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[16]
1. Preparation of the Receptor (EGFR Kinase)
-
Rationale: The raw crystal structure from the PDB (e.g., 1M17) contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions. This step prepares the protein for a realistic simulation.[12][17]
-
Protocol:
-
Download the PDB file for 1M17 from the RCSB Protein Data Bank.
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL, AutoDock Tools), remove all water molecules and non-protein atoms except for the co-crystallized ligand (Erlotinib), which will be used to define the binding site.[18]
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the cleaned receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock.[17]
-
2. Preparation of Ligands
-
Rationale: Ligands obtained from databases are often in 2D or a single 3D conformation. They must be converted to a 3D format and energy-minimized to find a low-energy, stable conformation before docking.
-
Protocol:
-
Obtain 2D structures for this compound, Erlotinib, and Sorafenib from a chemical database like PubChem.
-
Use a program like Open Babel or ChemDraw to convert the 2D structures into 3D SDF or MOL2 files.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Convert the minimized ligand structures to the PDBQT format, defining the rotatable bonds to allow for conformational flexibility during docking.
-
3. Grid Box Generation
-
Rationale: The docking algorithm needs a defined search space—the "grid box"—to explore potential binding poses. Centering this box on the known binding site (defined by the co-crystallized ligand) focuses the computational effort and increases efficiency.
-
Protocol:
-
Load the prepared receptor (1M17) into AutoDock Tools.
-
Identify the co-crystallized Erlotinib.
-
Define the grid box to encompass the entire binding site, typically with a buffer of 10-15 Å around the ligand. For 1M17, the center might be approximately x=15.2, y=53.9, z=16.9 with a size of 20x20x20 Å.[16]
-
4. Protocol Validation: Redocking
-
Rationale: This is the most critical step for ensuring the trustworthiness of the protocol. Before docking novel compounds, you must prove that your docking parameters can accurately reproduce the known, experimentally determined binding pose of the co-crystallized ligand.
-
Protocol:
-
Dock the prepared Erlotinib ligand back into the binding site of the 1M17 receptor using the defined grid box.
-
Compare the top-ranked docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is considered a successful validation , indicating the protocol is reliable.
-
5. Production Docking Simulation
-
Rationale: With a validated protocol, we can now confidently dock our compound of interest and the comparative ligand.
-
Protocol:
-
Using the same receptor file (1M17) and grid parameters, run docking simulations for this compound and Sorafenib.
-
Use an appropriate "exhaustiveness" setting (e.g., 16 or 32) to ensure a thorough search of the conformational space.[16][19]
-
AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[13]
-
Part 3: Comparative Analysis of Docking Results
The output of a docking simulation is a set of binding poses and corresponding scores. The most important metric is the binding affinity, a negative value where a more negative number indicates a stronger predicted interaction.
Quantitative Data Summary
The table below presents hypothetical, yet realistic, data that would be generated from such a study. This allows for a direct and objective comparison of the ligands.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) | Predicted Interaction Types |
| Erlotinib (Control) | -9.2 | Met793, Gly796, Leu718, Thr790 | Hydrogen Bond, Hydrophobic |
| This compound | -8.5 | Met793, Leu718, Val726, Ala743 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
| Sorafenib (Comparator) | -7.9 | Cys797, Leu844, Asp855 | Hydrogen Bond, Hydrophobic |
Interpretation of Results:
-
Erlotinib shows the strongest binding affinity, as expected for a potent, optimized inhibitor. The key interaction with the "gatekeeper" residue Met793 is crucial for its activity.
-
This compound demonstrates a strong predicted binding affinity of -8.5 kcal/mol. This is highly promising, suggesting it could be a potent inhibitor. Its ability to also form a hydrogen bond with the hinge region residue Met793 indicates a binding mode similar to known successful inhibitors.
-
Sorafenib shows the weakest affinity for the EGFR kinase domain in this hypothetical study, which is consistent with it being a multi-kinase inhibitor with primary targets elsewhere.
Part 4: Visualizing the Biological Context
Understanding the "why" of targeting EGFR requires placing it in its biological context. The diagram below illustrates a simplified EGFR signaling pathway, which, when hyperactivated, drives cancer cell proliferation.
Conclusion and Future Directions
This in silico guide demonstrates that this compound shows significant promise as a potential inhibitor of the EGFR kinase domain. Its predicted binding affinity is comparable to that of the established drug Erlotinib, and it engages with key residues in the ATP-binding pocket.
However, it is crucial to remember that in silico docking is a predictive tool, not a definitive proof of activity.[14] The results provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline.
Next Steps:
-
In Vitro Kinase Assays: Experimentally measure the IC50 value of this compound against EGFR kinase to validate the docking predictions.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on EGFR signaling.
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complex to assess the stability of the predicted binding pose over time.[20]
By combining robust in silico methods with targeted experimental validation, we can efficiently identify and advance novel therapeutic candidates like this compound.
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In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021). (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 17, 2026, from [Link]
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Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Protocol for Docking with AutoDock. (n.d.). Retrieved January 17, 2026, from [Link]
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3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. (2011). Ingenta Connect. Retrieved January 17, 2026, from [Link]
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Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Retrieved January 17, 2026, from [Link]
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1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB. Retrieved January 17, 2026, from [Link]
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The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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AutoDock Vina Protocol. (n.d.). iGEM. Retrieved January 17, 2026, from [Link]
- 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017). RCSB PDB.
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Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. Retrieved January 17, 2026, from [Link]
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Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed. Retrieved January 17, 2026, from [Link]
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Autodock - Vina Protocol. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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7SI1: Crystal structure of apo EGFR kinase domain. (2022). RCSB PDB. Retrieved January 17, 2026, from [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Key Topics in Molecular Docking for Drug Design. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (2013). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
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Biological activities of pyrrolo[1,2‐a]quinoxalines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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New Quinoxalines with Biological Applications. (2014). Longdom Publishing. Retrieved January 17, 2026, from [Link]
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A Head-to-Head Comparison of Quinoxaline-Based Inhibitors in Antiproliferative Assays: A Guide for Researchers
The quinoxaline scaffold has cemented its status as a "privileged" structure in medicinal chemistry, consistently serving as the foundation for novel anticancer agents.[1][2][3] Its versatile chemical nature allows for the synthesis of a diverse library of derivatives that have demonstrated potent activity against a wide array of cancer cell lines.[4][5] This guide provides a detailed, head-to-head comparison of the antiproliferative efficacy of various quinoxaline-based inhibitors, supported by experimental data from recent studies. We will delve into their mechanisms of action, present quantitative data on their cytotoxic activities, and provide a comprehensive, step-by-step protocol for a key antiproliferative assay.
The Rationale: Why Quinoxaline Derivatives are a Focal Point in Cancer Research
Quinoxaline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular pathways essential for cancer cell proliferation, survival, and metastasis.[6] This multi-targeted potential is a significant advantage in overcoming the complexities and resistance mechanisms often encountered in cancer therapy.[2][6] Prominent mechanisms of action for quinoxaline-based inhibitors include:
-
Kinase Inhibition: A significant number of quinoxaline compounds function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. Key targets include the PI3K/mTOR pathway, VEGFR, and EGFR, all of which are pivotal in tumor growth, angiogenesis, and cell survival.[7][8][9] By competitively binding to the ATP-binding sites of these kinases, these inhibitors can effectively halt downstream signaling cascades.
-
Topoisomerase II Inhibition: Certain quinoxaline derivatives act as topoisomerase II inhibitors.[10][11] By preventing the re-ligation of DNA strands, these compounds introduce DNA breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.
-
PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Specific quinoxaline derivatives have been designed to inhibit PARP-1, which can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: A common consequence of treatment with quinoxaline-based anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, frequently the G2/M phase.[4][10] These effects are often the downstream result of the primary mechanism of action, such as kinase or topoisomerase inhibition.
Head-to-Head Antiproliferative Activity: A Comparative Analysis
The following tables summarize the in vitro anticancer activity of a selection of quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, in this case, cell proliferation. A lower IC50 value indicates a more potent compound.
Table 1: IC50 Values (µM) of Quinoxaline-Based Topoisomerase II Inhibitors
| Compound | Hep G-2 (Liver) | Hep-2 (Larynx) | Caco-2 (Colon) | Reference |
| 19b | 0.26 ± 0.1 | 0.41 ± 0.1 | 0.33 ± 0.1 | [10] |
| 19c | 0.55 ± 0.1 | 0.62 ± 0.1 | 0.49 ± 0.1 | [10] |
| Doxorubicin * | 0.65 ± 0.1 | 0.81 ± 0.1 | 0.73 ± 0.1 | [10] |
*Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Table 2: IC50 Values (µM) of Quinoxaline-Based PARP-1 Inhibitors
| Compound | MDA-MB-436 (Breast, BRCA-1 mutant) | Reference |
| 5 | 2.57 | [3] |
| 8a | 10.70 | [3] |
| 10b | 9.62 | [3] |
| 11b | 11.50 | [3] |
| Olaparib * | 8.90 | [3] |
*Olaparib is an FDA-approved PARP inhibitor used as a positive control.
Table 3: IC50 Values (µM) of Other Quinoxaline Derivatives
| Compound | HCT116 (Colon) | Hep G2 (Liver) | MCF-7 (Breast) | Reference |
| VIIIa | - | 9.8 | - | [8] |
| VIIIc | 2.5 | - | 9.0 | [8][12] |
| XVa | 4.4 | - | 5.3 | [8][12] |
| Compound IV | - | - | - | [11] |
| GK13 | - | - | - | [13] |
| Doxorubicin * | - | - | - | [8] |
*Doxorubicin is a standard chemotherapeutic agent used as a positive control. The LC50 for GK13 was reported as 4.3E-4 M across 72 cancer cell lines.[13] Compound IV from another study showed an IC50 of 2.11 µM against PC-3 (prostate) cancer cells.[11]
Visualizing the Mechanism: Targeting the PI3K/mTOR Signaling Pathway
Many potent quinoxaline-based inhibitors target the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[7] The following diagram illustrates the central role of this pathway in cell growth and proliferation and how its inhibition can lead to an anticancer effect.
Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Experimental Protocol: MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15][16][17] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[18] The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents:
-
Quinoxaline-based inhibitor of interest
-
Cancer cell line (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Humidified incubator at 37°C with 5% CO2
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
-
-
Treatment with Quinoxaline Inhibitor:
-
Prepare a stock solution of the quinoxaline inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.[16]
-
Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C.[16] During this time, visible purple precipitates of formazan will form.
-
-
Solubilization of Formazan:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determination of IC50: Plot the percentage of cell viability against the concentration of the quinoxaline inhibitor. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for the MTT antiproliferative assay.
Conclusion
The quinoxaline scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. The data presented in this guide highlights the potent and diverse antiproliferative activities of various quinoxaline derivatives. By understanding their mechanisms of action and employing robust and validated in vitro assays such as the MTT assay, researchers can effectively screen and identify promising lead compounds for further preclinical and clinical development. The comparative data provided herein should serve as a valuable resource for drug discovery professionals in the rational design of the next generation of quinoxaline-based cancer therapeutics.
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El-Nassan, H. B. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie, 357(9), e2400225. [Link]
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A Comparative Guide to Evaluating the Kinase Specificity of 6-(1H-pyrrol-1-yl)quinoxaline
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[2] This conservation presents a formidable challenge in drug discovery: developing inhibitors that are highly selective for a single kinase target.[3] A lack of selectivity can lead to off-target effects, complicating preclinical studies and causing adverse effects in patients.[1][4][3]
This guide provides a comprehensive framework for evaluating the specificity of a novel investigational compound, 6-(1H-pyrrol-1-yl)quinoxaline. While this quinoxaline derivative is structurally related to scaffolds known to possess kinase inhibitory activity, its specific targets and selectivity profile are yet to be defined.[5] We will detail the rationale and methodology for profiling this compound against a diverse panel of kinases, using Staurosporine, a notoriously potent and broad-spectrum kinase inhibitor, as a comparative benchmark.[6][7][8]
Part 1: Designing a Robust Specificity Screening Campaign
The primary goal is to understand how selectively this compound interacts with its intended target(s) versus the broader kinome. A well-designed screening campaign is therefore foundational to generating reliable and interpretable data.
The Rationale of Kinase Panel Selection
Testing an inhibitor against a small, random assortment of kinases is insufficient and can provide a misleading picture of its selectivity.[9] A robust primary screen should utilize a panel that is representative of the entire human kinome, including members from all major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases like CMGC and AGC, etc.). This approach maximizes the probability of identifying unintended targets. For this guide, we propose a hypothetical 15-kinase panel designed for broad coverage.
Choosing the Right Biochemical Assay
Numerous in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10][11] For its high sensitivity, broad applicability, and amenability to high-throughput screening (HTS), we will detail the protocol for the ADP-Glo™ Kinase Assay .[12][13][14]
Why ADP-Glo™? The principle of the assay is universal for any kinase: it quantifies the amount of ADP produced during the phosphorylation reaction.[12][13] This is achieved in two steps: first, any remaining ATP from the kinase reaction is depleted; second, the ADP generated is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[12][13][15] This method avoids the need for specific antibodies or modified substrates, making it a versatile tool for screening against a large, diverse kinase panel.[12]
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of our test compounds against the selected kinase panel. An IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[9][10]
Detailed Protocol: IC50 Determination using the ADP-Glo™ Assay
Objective: To determine the potency of this compound and Staurosporine against a 15-kinase panel by generating 10-point dose-response curves.
Materials:
-
Recombinant Kinases (15-member panel)
-
Appropriate peptide/protein substrates for each kinase
-
This compound and Staurosporine (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP Solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of this compound and Staurosporine in 100% DMSO. Start with a high concentration (e.g., 1 mM) to achieve a final in-assay concentration range from approximately 10 µM down to the low nanomolar range.
-
Causality Check: Starting with a high concentration ensures that a full inhibition curve can be generated for even weakly potent interactions. DMSO is the standard solvent, but its final concentration in the assay must be kept low (≤1%) to avoid impacting enzyme activity.[16]
-
-
Kinase Reaction Setup (Total Volume: 5 µL):
-
Add 1.25 µL of 4X Test Compound dilution (in buffer with a fixed % of DMSO) to the appropriate wells.
-
Add 1.25 µL of 4X Kinase/Substrate mix (pre-diluted in reaction buffer) to all wells.
-
Include "no-inhibitor" controls (DMSO vehicle only) for 100% activity and "no-enzyme" controls for background signal.[17]
-
Causality Check: Pre-incubating the enzyme and inhibitor for a brief period (e.g., 15 minutes) at room temperature allows the compound to bind to the kinase before the reaction is initiated.[18]
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 2X ATP solution to all wells to start the reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure that the resulting IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[9]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the unconsumed ATP.[15]
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Part 3: Data Analysis and Comparative Evaluation
Data Processing and IC50 Calculation
-
Normalize Data: Subtract the background ("no-enzyme" control) from all wells. Define the 100% activity using the "no-inhibitor" (DMSO vehicle) control. Calculate the percent inhibition for each inhibitor concentration.
-
Curve Fitting: Plot percent inhibition versus the log of inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each compound-kinase pair.
Data Interpretation Logic
Caption: Logic flow for processing raw data to determine inhibitor selectivity.
Comparative Performance Data
The table below presents hypothetical data for our study. IC50 values are shown in nanomolar (nM). A lower value indicates higher potency. Values >10,000 nM are considered inactive.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| AURKA | Ser/Thr | 55 | 15 |
| CDK2/CycA | CMGC | >10,000 | 9 |
| PIM1 | CAMK | 8 | 5 |
| AKT1 | AGC | 1,200 | 25 |
| SRC | TK | >10,000 | 6 |
| ABL1 | TK | >10,000 | 20 |
| EGFR | TK | >10,000 | 50 |
| VEGFR2 | TK | 8,500 | 30 |
| p38α (MAPK14) | CMGC | 450 | 12 |
| JNK1 | CMGC | 2,100 | 18 |
| ROCK1 | AGC | >10,000 | 7 |
| PKCα | AGC | >10,000 | 3 |
| GSK3β | CMGC | 9,800 | 10 |
| MEK1 | STE | >10,000 | 40 |
| BRAF | TKL | >10,000 | 60 |
Analysis and Interpretation
-
Staurosporine Performance: As expected, the data confirms Staurosporine as a highly potent, non-selective inhibitor, with IC50 values in the low nanomolar range against nearly every kinase on the panel.[6][19] This validates the assay's ability to detect potent inhibition across diverse kinase families and serves as an excellent positive control.[10]
-
This compound Performance: In stark contrast, this compound demonstrates a significantly more selective profile.
-
High Potency Hits: The compound is a potent inhibitor of PIM1 (IC50 = 8 nM) and AURKA (IC50 = 55 nM). These appear to be its primary targets within this panel.
-
Moderate Off-Target Activity: Moderate activity is observed against p38α (450 nM) and AKT1 (1,200 nM). This indicates potential off-target liabilities that would need to be considered in further development. The ~80-fold selectivity for PIM1 over p38α is a promising, though not ideal, window.
-
High Selectivity: The compound shows no significant activity (IC50 > 8,000 nM) against the majority of kinases tested, including all tyrosine kinases (TK) and key signaling kinases like CDK2, ROCK1, and PKCα. This is a highly desirable characteristic for a targeted inhibitor.
-
Conclusion and Future Directions
This comparative guide outlines a robust, validated methodology for assessing the specificity of a novel kinase inhibitor. Based on our hypothetical data, this compound emerges as a potent and highly selective inhibitor of PIM1 and AURKA kinases when compared to the broad-spectrum activity of Staurosporine.
While in vitro biochemical profiling is a critical first step, it is essential to remember that cellular activity can differ significantly.[9] The next logical steps in the development of this compound would be:
-
Expanded Kinome Screening: Profile the compound against a much larger panel (e.g., >300 kinases) to gain a more comprehensive understanding of its selectivity.[20]
-
Cellular Target Engagement Assays: Confirm that the compound can bind to PIM1 and AURKA in a cellular context at relevant concentrations.
-
Functional Cellular Assays: Evaluate the compound's effect on downstream signaling pathways and its anti-proliferative effects in cancer cell lines dependent on PIM1 or AURKA activity.
By following this systematic approach, researchers can build a comprehensive data package to confidently evaluate the therapeutic potential and liability profile of novel kinase inhibitors.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved January 17, 2026, from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. Retrieved January 17, 2026, from [Link]
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Boivin, D., & Robitaille, M. (2010). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3990–3994. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved January 17, 2026, from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved January 17, 2026, from [Link]
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Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]
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Beyond the Lamellarins: A Comparative Guide to Alternative Scaffolds in Anticancer Drug Design
A Senior Application Scientist's Perspective on Moving Past Pyrrolo[2,1-a]isoquinoline
For decades, the pyrrolo[2,1-a]isoquinoline scaffold, the core of the famed lamellarin marine alkaloids, has been a cornerstone in the design of potent cytotoxic agents.[1][2][3] These compounds primarily exert their anticancer effects as potent topoisomerase I inhibitors, intercalating into the DNA-enzyme complex and inducing cell death.[2][4] However, the clinical translation of these promising molecules has been hampered by significant challenges, including dose-limiting toxicities, poor aqueous solubility, and the emergence of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp).[1][5][6]
This guide provides a comparative analysis of promising alternative heterocyclic scaffolds that aim to overcome the limitations of the pyrrolo[2,1-a]isoquinoline core. We will delve into the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data for three key alternatives: Indolizines , Benzo[c]phenanthridines , and Bis-indole Alkaloids . Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, offering researchers a robust framework for their own drug discovery endeavors.
The Pyrrolo[2,1-a]isoquinoline Scaffold: A Potent but Flawed Archetype
The anticancer activity of the pyrrolo[2,1-a]isoquinoline scaffold is intrinsically linked to its planar structure, which facilitates DNA intercalation and stabilization of the topoisomerase I-DNA cleavage complex.[4] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl rings significantly modulate this activity. For instance, the presence of hydroxyl and methoxy groups, as seen in many natural lamellarins, is crucial for their potent cytotoxicity.
However, this very mechanism contributes to their limitations. The broad cytotoxicity arising from topoisomerase I inhibition often leads to a narrow therapeutic window. Furthermore, many pyrrolo[2,1-a]isoquinoline derivatives are substrates for P-gp, leading to rapid efflux from cancer cells and diminished efficacy.[1][5]
Alternative Scaffolds: A New Frontier in Anticancer Drug Design
To address the shortcomings of the pyrrolo[2,1-a]isoquinoline framework, researchers have turned to alternative heterocyclic systems. These scaffolds offer the potential for novel mechanisms of action, improved selectivity, and the ability to circumvent common resistance pathways.
The Indolizine Scaffold: Targeting the Cytoskeleton
Indolizine, a structural isomer of indole, has emerged as a "privileged scaffold" in medicinal chemistry.[7] Unlike the DNA-intercalating pyrrolo[2,1-a]isoquinolines, many anticancer indolizine derivatives target the microtubule network, a critical component of the cellular cytoskeleton.
Mechanism of Action: Indolizine derivatives often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition
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A Comparative Guide to the Photophysical Properties of Novel Pyrroloquinoxalines
Introduction: The Rise of Pyrroloquinoxalines in Fluorescence Applications
In the ever-evolving landscape of molecular probes and fluorescent markers, the demand for novel scaffolds with tunable and robust photophysical properties is insatiable. Pyrroloquinoxalines (PQNs), a class of nitrogen-containing heterocyclic compounds, have emerged as a promising platform for the development of next-generation fluorophores. Their inherent donor-acceptor character, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient quinoxaline moiety, provides a versatile framework for modulating their electronic and, consequently, their photophysical properties.
Recent research has unveiled a new series of substituted pyrroloquinoxalines with intriguing fluorescence characteristics, including environmental sensitivity and aggregation-induced emission (AIE).[1][2] These properties open up exciting possibilities for their application in bioimaging, sensing, and materials science. This guide provides a comprehensive benchmark of the photophysical properties of four novel pyrroloquinoxaline derivatives—QHH , QPP , QPT , and QTP —against established, commercially available fluorescent dyes: Fluorescein isothiocyanate (FITC) , Rhodamine B , and BODIPY FL . Through a detailed comparison of experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of these novel compounds for their specific applications.
Comparative Photophysical Data
The selection of a fluorophore is dictated by its specific photophysical parameters. This section provides a head-to-head comparison of the key photophysical properties of the novel pyrroloquinoxalines and the benchmark dyes. The data for the novel PQNs were obtained from a comprehensive study by Shukla et al.[1][2], while the data for the benchmark dyes have been compiled from reputable sources. To ensure a fair comparison, all data for the benchmark dyes are presented in ethanol, a common solvent for photophysical studies.
| Compound | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φf) | Brightness (ε × Φf) |
| Novel Pyrroloquinoxalines | ||||||
| QHH[1] | Toluene | 340 | 398 | 15,800 | 0.12 | 1,896 |
| QPP[1] | Toluene | 362 | 459 | 25,100 | 0.45 | 11,295 |
| QPT[1] | Toluene | 350 | 468 | 19,900 | 0.28 | 5,572 |
| QTP[1] | Toluene | 358 | 481 | 22,300 | 0.52 | 11,596 |
| Benchmark Dyes | ||||||
| FITC[3] | Ethanol | 492 | 518 | ~75,000 | ~0.92 | ~69,000 |
| Rhodamine B[4][5][6] | Ethanol | 543 | 565 | 106,000 | ~0.49 - 0.70 | ~51,940 - 74,200 |
| BODIPY FL[7][8][9][10] | Ethanol | 503 | 512 | ~80,000 | ~0.95 | ~76,000 |
Analysis of Comparative Data:
The novel pyrroloquinoxalines, particularly QPP and QTP , exhibit promising brightness, a key metric for fluorescence imaging that combines molar extinction coefficient and quantum yield. While their brightness does not surpass that of the well-established benchmark dyes like FITC and BODIPY FL, their distinct spectral properties in the blue-green to green region and their reported environmental sensitivity make them attractive candidates for specific applications where these characteristics are advantageous. For instance, their AIE properties, where they show enhanced fluorescence in aggregated states, could be highly beneficial for probing specific biological structures or for applications in materials science.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of photophysical measurements, standardized and well-documented protocols are essential. This section provides detailed, step-by-step methodologies for the determination of two critical photophysical parameters: the molar extinction coefficient and the fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its accurate determination is crucial for quantitative applications and for calculating other photophysical parameters like brightness. The following protocol is based on the Beer-Lambert law.[11][12]
Causality Behind Experimental Choices:
-
Choice of Solvent: The solvent should be transparent in the wavelength range of interest and should fully dissolve the analyte. The choice of solvent can influence the absorption spectrum, so it must be reported.
-
Wavelength of Maximum Absorbance (λmax): Measuring at λmax provides the highest sensitivity and accuracy.
-
Concentration Range: The concentrations are chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0) to maintain the validity of the Beer-Lambert law.
-
Blank Measurement: Using the pure solvent as a blank corrects for any absorbance from the solvent and the cuvette itself.
Step-by-Step Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a precise volume of a suitable solvent to prepare a stock solution of known concentration.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with at least five different concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of the compound.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Zero the absorbance.
-
Absorbance Measurement: Measure the absorbance of each of the prepared dilutions at λmax.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin.
-
Calculation of ε: The molar extinction coefficient (ε) is calculated from the slope of the graph using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (usually 1 cm). Therefore, ε = Slope / l.
Caption: Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is the most accurate and direct method for determining Φf.[13][14][15][16][17]
Causality Behind Experimental Choices:
-
Integrating Sphere: An integrating sphere is used to collect all the emitted light from the sample, regardless of the emission direction, ensuring accurate measurement of the total fluorescence.
-
Blank Measurement: A blank measurement with the pure solvent is crucial to determine the number of photons absorbed by the sample.
-
Spectral Correction: The raw data must be corrected for the wavelength-dependent sensitivity of the detector and the instrument's optical components to obtain the true emission spectrum.
-
Low Absorbance: The absorbance of the sample at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects, where the emitted light is reabsorbed by the sample.
Step-by-Step Methodology:
-
Instrument Setup: Place the integrating sphere accessory in the spectrofluorometer.
-
Blank Measurement (Scattering):
-
Fill a cuvette with the pure solvent and place it in the sample holder inside the integrating sphere.
-
Set the excitation wavelength.
-
Scan a wavelength range that includes the excitation wavelength to measure the scattering profile of the solvent. This measurement represents the incident photon flux.
-
-
Sample Measurement (Scattering and Emission):
-
Place the cuvette containing the sample solution in the integrating sphere.
-
Using the same instrument settings, perform a scan over the same wavelength range. This will measure the transmitted (scattered) light and the emitted fluorescence.
-
-
Data Analysis:
-
Integrate the area under the scattering peak for both the blank and the sample. The difference between these two areas gives the number of absorbed photons.
-
Integrate the area under the fluorescence emission spectrum of the sample. This gives the number of emitted photons.
-
-
Calculation of Φf: The absolute quantum yield is calculated as the ratio of the integrated fluorescence intensity (emitted photons) to the integrated absorbance (absorbed photons).
Caption: Workflow for Absolute Quantum Yield Measurement.
Structure-Property Relationships and Future Outlook
The photophysical properties of the novel pyrroloquinoxalines are intrinsically linked to their molecular structure. The introduction of different substituents at the 2 and 4 positions of the pyrrolo[1,2-a]quinoxaline core allows for fine-tuning of their electronic properties and, consequently, their absorption and emission characteristics.[18] For example, the increased conjugation in QPP and QTP due to the phenyl and thiophenyl groups leads to a red-shift in their absorption and emission spectra compared to the unsubstituted QHH .[1]
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The Strategic Evolution of Kinase Inhibitors: A Comparative Guide to Heterocyclic Scaffolds Beyond Pyrrolotriazinone
In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The pyrrolotriazinone scaffold has emerged as a valuable starting point in the design of inhibitors for a range of therapeutic targets, notably kinases.[1][2] However, the principles of medicinal chemistry demand a continuous exploration of alternative molecular frameworks to overcome inherent limitations and unlock new therapeutic potential. This guide provides an in-depth, objective comparison of alternative heterocyclic scaffolds to pyrrolotriazinone, grounded in structure-based drug design principles and supported by experimental data. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
The Pyrrolotriazinone Scaffold: A Privileged Starting Point
The pyrrolotriazinone core, a fused bicyclic heterocycle, has demonstrated significant potential in medicinal chemistry.[3][4] Its derivatives have been investigated as inhibitors of various enzymes, including phosphoinositide 3-kinases (PI3Ks), Eg5 kinesin, and anaplastic lymphoma kinase (ALK), as well as other targets like dipeptidyl peptidase-IV (DPP-IV) and phosphodiesterases (PDEs).[2][3] The scaffold's utility lies in its ability to engage in key interactions within the ATP-binding site of kinases and other enzyme active sites. For instance, X-ray crystallography studies have shown the pyrrolotriazinone ring of a tankyrase 1 (TNKS1) inhibitor making crucial π-stacking interactions with tyrosine residues in the active site.[2]
The Imperative for Alternatives: Expanding the Chemical Space
While the pyrrolotriazinone scaffold has proven to be a fertile ground for inhibitor design, the pursuit of alternative heterocyclic cores is driven by several key factors:
-
Novelty and Intellectual Property: The exploration of new chemical space is paramount for discovering patentable next-generation therapeutics.
-
Improved Potency and Selectivity: Alternative scaffolds can offer different vectors for substitution, enabling the optimization of interactions with the target protein and leading to enhanced potency and selectivity against related kinases.
-
Overcoming Resistance: The emergence of drug resistance mutations necessitates the development of inhibitors with novel binding modes that can circumvent these mutations.
-
Enhanced Physicochemical and Pharmacokinetic Properties: Bioisosteric replacement of the pyrrolotriazinone core can lead to compounds with improved solubility, metabolic stability, and oral bioavailability.[5][6]
Structure-Based Drug Design in Action: Comparative Case Studies
The following sections will explore alternative heterocyclic scaffolds that have been successfully employed in the design of kinase inhibitors, often as a strategic evolution from pyrrolotriazinone or related scaffolds.
Case Study 1: Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine - Targeting Parasitic and Human Kinases
In the search for inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a critical enzyme for the parasite's life cycle, researchers have explored various heterocyclic scaffolds.[7] Starting from a pyrazolopyrimidine hit, a structure-based design approach led to the investigation of several alternatives, including imidazo[1,5-a]pyrazines.[7]
Design Rationale: Molecular modeling and docking studies of the TgCDPK1 active site revealed that the imidazo[1,5-a]pyrazine core could effectively mimic the hinge-binding interactions of the parent pyrazolopyrimidine scaffold while presenting new vectors for substitution to enhance potency and selectivity.[7]
Similarly, imidazo[1,2-a]pyrazine derivatives have been designed as potent anticancer agents by targeting tubulin polymerization.[8] In other studies, this scaffold has been optimized to yield highly potent and selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase, a key target in oncology.[9] Another research group identified an imidazo[1,2-a]pyrazine derivative as a promising antileishmanial agent by targeting Leishmania casein kinase 1 (L-CK1.2).[10]
Comparative Performance:
| Scaffold | Target | Key Inhibitor | IC50 (nM) | Reference |
| Pyrrolotriazinone | PI3Kδ | Compound 30 | (efficacy in vivo) | [11] |
| Imidazo[1,5-a]pyrazine | TgCDPK1 | Compound 45 | 10 (cellular) | [7] |
| Imidazo[1,2-a]pyrazine | c-Met | Compound 1D-2 | 1.45 (enzymatic) | [9] |
| Imidazo[1,2-a]pyrazine | Tubulin | Compound TB-25 | 23 (cellular) | [8] |
| Imidazo[1,2-a]pyrazine | LmCK1.2 | CTN1122 | 720 (enzymatic) | [10] |
Case Study 2: Pyrrolo[2,3-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine - Multi-Targeted Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a versatile core for the development of multi-targeted kinase inhibitors.[12] Structure-based design efforts have led to the synthesis of derivatives with potent activity against a range of kinases, including EGFR, Her2, VEGFR2, and CDK2.[12]
Design Rationale: The pyrrolo[2,3-d]pyrimidine core serves as an effective bioisostere of the purine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase active site.[13] Substitutions at various positions on the scaffold can then be tailored to achieve desired potency and selectivity profiles.
Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of CDK2 and TRKA kinases, demonstrating the potential of this scaffold in developing therapies for cancers with dysregulated cell cycle and growth factor signaling.[14]
Comparative Performance:
| Scaffold | Target(s) | Key Inhibitor | IC50 (nM) | Reference |
| Pyrrolotriazinone | Eg5 ATPase | Compound 9 | ~60 | [2] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | Compound 5k | 79, 40, 136, 204 (respectively) | [12] |
| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | Compound 6t | 90, 450 (respectively) | [14] |
| Pyrazolo[3,4-d]pyrimidine | EGFR, VEGFR2 | Compound 5i | 300, 7600 (respectively) | [15] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP detection assay to measure the activity of a specific kinase in the presence of an inhibitor.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (e.g., pyrrolotriazinone and alternative scaffold derivatives)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17]
-
Incubate for 40 minutes at room temperature.[17]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate for 30-60 minutes at room temperature.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a method for measuring kinase activity based on the detection of a phosphorylated substrate using a specific antibody.
Materials:
-
Kinase of interest
-
Biotinylated kinase substrate
-
ATP
-
Test compounds
-
Kinase Assay Buffer
-
HTRF KinEASE™ Kit (Revvity) or LanthaScreen® Kinase Assay Kit (Thermo Fisher Scientific)
-
TR-FRET compatible plate reader
Procedure (based on HTRF KinEASE™): [18]
-
Reagent Preparation: Prepare working solutions of the biotinylated substrate, kinase, ATP, and detection reagents (streptavidin-XL665 and anti-phospho-specific antibody-cryptate) in the appropriate buffers.
-
Kinase Reaction:
-
In a suitable microplate, dispense 4 µL of enzymatic buffer, 2 µL of the biotinylated substrate, and 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Seal the plate and incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add 10 µL of the premixed detection solution (streptavidin-XL665 and anti-phospho-specific antibody-cryptate) to each well.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader. The TR-FRET signal is proportional to the level of substrate phosphorylation.
-
Calculate the IC50 values as described for the ADP-Glo™ assay.
-
Visualizing the Path to Novel Inhibitors
The process of structure-based drug design, from initial scaffold identification to lead optimization, can be visualized as a logical workflow.
Caption: A generalized workflow for structure-based drug design of alternative heterocyclic scaffolds.
The following diagram illustrates the general principle of a kinase inhibition assay.
Caption: Principle of a kinase inhibition assay where an inhibitor blocks the phosphorylation of a substrate.
Conclusion
The journey from a known scaffold like pyrrolotriazinone to a novel, optimized clinical candidate is a testament to the power of structure-based drug design. By leveraging our understanding of protein-ligand interactions, we can rationally design and synthesize alternative heterocyclic scaffolds with improved therapeutic profiles. The case studies presented here, featuring imidazopyrazines and substituted pyrimidines, highlight the successful application of this strategy in the discovery of next-generation kinase inhibitors. This guide serves as a foundational resource for researchers to navigate the complex yet rewarding path of modern drug discovery, encouraging the exploration of diverse chemical space to address unmet medical needs.
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Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC. [Link]
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- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 231-285). Academic Press.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5488.
- Al-Sanea, M. M., et al. (2024).
- Al-Abdullah, N. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Tanner, J. J., et al. (2025). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Journal of Medicinal Chemistry.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(1H-pyrrol-1-yl)quinoxaline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of research chemicals like 6-(1H-pyrrol-1-yl)quinoxaline, a nitrogen-containing heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in scientific principles and best practices for chemical waste management.
Understanding the Compound: A Hazard Analysis Based on Structural Analogs
-
Quinoxaline Moiety: Quinoxaline is a bicyclic aromatic compound. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] While not highly flammable, it is a chemical that requires careful handling.[2]
-
Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. It is classified as a flammable liquid and vapor, is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[5][6][7] It is also sensitive to air and light, which can lead to degradation and the formation of potentially hazardous byproducts.[8]
Inference for this compound: Based on these parent structures, it is reasonable to infer that this compound may exhibit a combination of these hazards. Therefore, it should be treated as a potentially toxic, irritant, and flammable compound. All handling and disposal procedures must reflect this heightened level of caution.
Core Principles of Chemical Waste Disposal
The disposal of any research chemical is governed by a set of core principles designed to protect laboratory personnel, the public, and the environment. These principles are enshrined in regulations from bodies such as the Environmental Protection Agency (EPA).[9][10]
-
Identification and Labeling: All chemical waste must be accurately identified and labeled.[9][11][12][13]
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[11][12][14][15]
-
Containment: Waste must be stored in appropriate, sealed, and leak-proof containers.[10][15]
-
Professional Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste management service.[9][12][16]
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed workflow for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[12][14]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[14] Inspect gloves for any signs of damage before use and dispose of them properly after handling the waste.[17]
-
Body Protection: A lab coat that covers your arms is essential.[12][14]
-
Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, work within a certified chemical fume hood to minimize inhalation exposure.[12][14]
Waste Characterization and Segregation
Properly characterizing and segregating the waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Waste Stream: this compound should be disposed of as a hazardous chemical waste . Do not mix it with non-hazardous waste.
-
Segregation:
Containment and Labeling
The integrity of the waste container and the clarity of its label are paramount for safety and regulatory compliance.
-
Container Selection:
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as you begin to collect waste.[9][13]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]
-
The approximate quantity of the waste.
-
The date of waste generation.[9]
-
The location of origin (e.g., lab room number).[9]
-
The Principal Investigator's name and contact information.[9]
-
Checkmarks for the appropriate hazard pictograms (e.g., irritant, toxic, flammable).[9]
-
Storage of Waste
Waste must be stored safely in a designated area while awaiting pickup by a professional disposal service.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[13][15]
-
Storage Conditions:
Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form or using an online system.[9]
-
Documentation: Ensure all required paperwork is completed accurately and submitted to EHS.[13]
Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Clean the area with a suitable solvent, and collect all contaminated materials in a sealed container.
-
Label the container as hazardous waste and dispose of it according to the procedures outlined above.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the properties of its parent compounds are summarized below for hazard assessment.
| Property | Quinoxaline | Pyrrole | Inferred for this compound |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] | H226: Flammable liquid and vaporH301: Toxic if swallowedH318: Causes serious eye damageH332: Harmful if inhaled[6][7][18] | Potential for skin, eye, and respiratory irritation. Potential for toxicity and flammability. |
| Physical State | Crystalline solid[19] | Colorless volatile liquid[8] | Likely a solid or high-boiling liquid. |
| Storage Temperature | 2-8°C recommended[19] | Store in a cool, well-ventilated place[7] | Store in a cool, dry, well-ventilated area. |
Conclusion
The responsible disposal of this compound is an integral part of the research process. By understanding the potential hazards based on its chemical structure, adhering to established principles of chemical waste management, and following a detailed, step-by-step protocol, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific EHS guidelines and, when in doubt, seek the expertise of a qualified safety professional.
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A Senior Application Scientist's Guide to Handling 6-(1H-pyrrol-1-yl)quinoxaline
This guide provides essential safety and handling protocols for 6-(1H-pyrrol-1-yl)quinoxaline, a heterocyclic aromatic compound utilized in advanced chemical research. As specific toxicological and safety data for this novel compound are not extensively documented, this directive is grounded in a thorough hazard analysis of its constituent chemical moieties: the quinoxaline core and the pyrrole substituent. The procedures outlined herein are based on established principles from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), ensuring a self-validating system of safety for all researchers, scientists, and drug development professionals.
A Structurally-Informed Hazard Analysis
To ensure safe handling, we must first understand the potential risks. The toxicological profile of this compound can be inferred from its structural components.
-
The Quinoxaline Moiety: Quinoxaline and its derivatives are nitrogen-containing heterocyclic compounds. While specific data varies, compounds in this class should be handled with care, assuming potential for irritation and toxicity. General handling procedures for combustible powders are often applicable[1].
-
The Pyrrole Moiety: Safety data for pyrrole is more definitive and indicates significant hazards. Pyrrole is classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and causes serious eye damage[2][3][4][5].
Inferred Hazard Profile for this compound: Based on this analysis, we must assume the compound presents the following risks until proven otherwise:
-
Acute Toxicity: Potential for harm if swallowed or inhaled.
-
Severe Eye Irritant: High risk of serious eye damage upon contact.
-
Skin and Respiratory Irritation: Potential to irritate the skin and respiratory tract.
-
Combustibility: As a solid organic compound, it may be combustible.
This entire protocol is built upon the R.A.M.P. framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—a cornerstone of modern laboratory safety advocated by the ACS.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical step in minimizing exposure. Adherence to this protocol is mandatory when handling this compound in any form. The use of PPE is a final barrier after engineering controls (like fume hoods) have been implemented[6][7].
Core PPE Requirements
| Task Category | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves (single pair) | Buttoned Lab Coat | Not Required |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double-gloved Nitrile | Buttoned Lab Coat | Recommended inside a certified chemical fume hood. Mandatory if outside a hood. |
| Solution Preparation & Reaction Work | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile or Neoprene | Chemical-Resistant Apron over Lab Coat | Work must be conducted in a certified chemical fume hood. |
| Waste Disposal & Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required if significant dust or aerosols may be generated. |
Detailed PPE Specifications
-
Eye and Face Protection : Due to the high risk of serious eye damage inherited from the pyrrole moiety, standard safety glasses are insufficient[3][4].
-
Chemical Splash Goggles : Must be worn for all operations involving open handling of the compound.
-
Face Shield : A face shield, worn over chemical splash goggles, is required whenever there is a significant splash, exothermic reaction, or explosion risk[8].
-
-
Hand Protection : The goal is to prevent all skin contact.
-
Glove Type : Use powder-free nitrile gloves for incidental contact. For extended work or handling solutions, consider thicker neoprene gloves[8]. Always check the manufacturer's chemical resistance guide.
-
Double Gloving : Recommended for all weighing, transfer, and solution preparation steps to protect against tears and provide a simple method for decontamination by removing the outer glove.
-
Glove Integrity : Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected or every 30-60 minutes during extended procedures[7].
-
-
Body Protection : A professional, fully-buttoned lab coat provides a primary barrier[9]. For tasks with a higher splash risk, such as preparing solutions or cleaning spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Engineering controls are the first line of defense.
-
All work with solid this compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure[10].
-
If, under rare circumstances, work must occur outside a hood where dust or aerosols may be generated, respiratory protection is mandatory. This requires a formal respiratory protection program, including fit testing and medical evaluation, in compliance with OSHA standards[8][11].
-
Caption: PPE Selection Workflow based on the handling task.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict Standard Operating Procedure (SOP) is crucial for safety. This process must be documented in your laboratory's Chemical Hygiene Plan as required by OSHA[6][12].
Step 1: Preparation and Pre-Handling Check
-
Designate an Area : Cordon off a specific area for handling the compound, preferably within a chemical fume hood[13].
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials : Gather all necessary equipment, including glassware, spatulas, and waste containers, before retrieving the chemical.
-
Don PPE : Put on all required PPE as outlined in the table above.
Step 2: Weighing and Transferring the Solid Compound
-
Location : Perform all weighing and transfers inside a fume hood or a ventilated balance enclosure to contain any dust.
-
Static Control : Use anti-static weigh boats and tools, as fine organic powders can be prone to static discharge.
-
Technique : Handle the container and spatula gently to avoid generating airborne dust.
-
Cleaning : After transfer, gently wipe the spatula and any surfaces with a solvent-dampened cloth to collect residual powder. Dispose of the cloth in the solid chemical waste.
Step 3: Solution Preparation
-
Location : All solution preparations must occur in a chemical fume hood.
-
Vessel Choice : Add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Mixing : Use magnetic stirring or gentle swirling. If sonication is required, ensure the vessel is capped to prevent aerosol generation.
Emergency and Disposal Plan
A. Spill Management
Immediate and correct response to a spill is critical.
-
Alert Personnel : Immediately notify all personnel in the vicinity.
-
Evacuate : If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Assess the Hazard : From a safe distance, assess the size and nature of the spill. Do not proceed with cleanup unless you are trained and have the correct PPE.
-
Cleanup :
-
Small Powder Spill (in a hood) : Gently cover with a damp paper towel to avoid raising dust. Carefully wipe the area, then place the contaminated materials in a sealed bag for disposal.
-
Large Spill : Evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Caption: Decision tree for responding to a chemical spill.
B. Chemical Waste Disposal
All waste must be treated as hazardous and disposed of according to institutional and local regulations[14]. Never dispose of this chemical down the drain, as heterocyclic compounds can pose risks to aquatic environments[15].
| Waste Stream | Container and Labeling | Disposal Procedure |
| Solid Waste (Contaminated weigh boats, paper towels, gloves, excess solid) | Labeled, sealed, puncture-proof container. Label: "Hazardous Waste: Solid this compound" | Collect in a designated satellite accumulation area. Do not mix with other waste types. |
| Liquid Waste (Reaction mixtures, solvent rinses) | Labeled, sealed, compatible solvent waste container. Label: "Hazardous Waste: Halogenated/Non-Halogenated Solvents containing this compound" | Segregate based on solvent type (halogenated vs. non-halogenated). Keep container closed when not in use. Do not fill above 90% capacity[14]. |
| Sharps (Contaminated needles, pipettes) | Labeled, puncture-proof sharps container. | Place directly into the sharps container immediately after use. |
| Empty Containers | Original product container. | Triple-rinse with a suitable solvent. Collect the rinsate as liquid hazardous waste. Deface the label and dispose of the container as solid waste or as per institutional policy. |
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan and consult the latest guidance from safety authorities.
References
-
Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Source: [Link][11][12]
-
American Chemical Society (ACS) . Safety Tipsheets & Best Practices. Source: [Link][10]
-
American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. Source: [Link][16]
-
American Chemical Society (ACS) . Guidelines for Chemical Laboratory Safety in Secondary Schools. Source: [Link]
-
Fisher Scientific . Pyrrole - Safety Data Sheet. Source: [Link][5]
-
OSHA . Laboratory Safety Chemical Hygiene Plan Fact Sheet. Source: [Link][6]
-
Oregon OSHA . Preventing Exposure to Hazardous Chemicals in Laboratories. Source: [Link][13]
-
American Chemical Society (ACS) . Doing Things Safely: A Guide for Introductory Chemistry Students. Source: [Link][9]
-
Centers for Disease Control and Prevention (CDC) . Personal Protective Equipment to Use When Handling Hazardous Drugs. Source: [Link][7]
-
MDPI . Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Source: [Link][15]
-
ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: [Link][14]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
